molecular formula C11H16ClN B13251020 [1-(2-Chlorophenyl)ethyl](propan-2-yl)amine

[1-(2-Chlorophenyl)ethyl](propan-2-yl)amine

Cat. No.: B13251020
M. Wt: 197.70 g/mol
InChI Key: ACHMTTKMRFPBCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1-(2-Chlorophenyl)ethyl](propan-2-yl)amine is a useful research compound. Its molecular formula is C11H16ClN and its molecular weight is 197.70 g/mol. The purity is usually 95%.
BenchChem offers high-quality [1-(2-Chlorophenyl)ethyl](propan-2-yl)amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [1-(2-Chlorophenyl)ethyl](propan-2-yl)amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H16ClN

Molecular Weight

197.70 g/mol

IUPAC Name

N-[1-(2-chlorophenyl)ethyl]propan-2-amine

InChI

InChI=1S/C11H16ClN/c1-8(2)13-9(3)10-6-4-5-7-11(10)12/h4-9,13H,1-3H3

InChI Key

ACHMTTKMRFPBCU-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(C)C1=CC=CC=C1Cl

Origin of Product

United States
Foundational & Exploratory

Synthesis and Characterization of 1-(2-Chlorophenyl)ethylamine: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

In modern medicinal chemistry, enantiopure chiral amines are foundational building blocks for active pharmaceutical ingredients (APIs). 1-(2-Chlorophenyl)ethylamine (CAS: 39959-67-6)[1], also known as 2-chloro- α -methylbenzylamine, is a critical ortho-halogenated primary amine. The presence of the ortho-chloro substituent introduces unique steric and electronic parameters that influence both its reactivity in cross-coupling methodologies and its binding affinity in biological targets.

This whitepaper provides a comprehensive, self-validating framework for the synthesis, chiral resolution, and orthogonal characterization of 1-(2-Chlorophenyl)ethylamine, designed for scale-up and high-throughput pharmaceutical applications.

Synthetic Methodology: Causality and Design

The synthesis of primary benzylic amines typically relies on the reductive amination of the corresponding ketone. For 1-(2-Chlorophenyl)ethylamine, the starting material is 2-chloroacetophenone.

While direct reductive amination (DRA) is a powerful one-pot transformation[2], the ortho-chloro group introduces steric hindrance that can slow down imine formation, leading to competitive direct reduction of the ketone (yielding 1-(2-chlorophenyl)ethanol as an impurity). To circumvent this, a step-wise reductive amination utilizing Titanium(IV) isopropoxide[Ti(O-iPr)₄] is employed.

Mechanistic Causality: Ti(O-iPr)₄ acts as both a Lewis acid to activate the carbonyl carbon and a water scavenger. This drives the thermodynamic equilibrium entirely toward the ketimine intermediate before any reducing agent is introduced. Consequently, cheaper and less toxic reducing agents like Sodium Borohydride (NaBH₄) can be used instead of Sodium Cyanoborohydride (NaBH₃CN), improving the environmental and safety profile of the protocol.

SynthesisPathway A 2-Chloroacetophenone (Starting Material) B Ketimine Intermediate (Transient) A->B NH3, Ti(O-iPr)4 Methanol C Racemic Amine (Product) B->C NaBH4 Reduction D (S)-Enantiomer (Resolved) C->D L-Tartaric Acid Crystallization E (R)-Enantiomer (Resolved) C->E Mother Liquor Recovery

Fig 1: Reductive amination and chiral resolution pathway of 1-(2-Chlorophenyl)ethylamine.

Experimental Protocol: A Self-Validating Workflow

The following protocol is designed to be self-validating; the physical state changes (e.g., precipitation of TiO₂) serve as visual checkpoints for reaction progress.

Phase 1: Synthesis of Racemic 1-(2-Chlorophenyl)ethylamine
  • Imine Formation: Charge a dry, argon-flushed round-bottom flask with 2-chloroacetophenone (1.0 equiv, 100 mmol)[3]. Add a 7M solution of ammonia in methanol (5.0 equiv) followed by the dropwise addition of Ti(O-iPr)₄ (2.0 equiv).

  • Stirring: Stir the homogeneous mixture at ambient temperature (20–25 °C) for 12 hours. The solution will shift to a pale yellow color, indicating ketimine formation.

  • Reduction: Cool the reaction vessel to 0 °C using an ice bath. Carefully add NaBH₄ (1.5 equiv) in small portions to control hydrogen evolution. Stir for an additional 4 hours at room temperature.

  • Quenching & Workup: Quench the reaction by adding water (50 mL). Validation Checkpoint: A voluminous white precipitate of titanium dioxide (TiO₂) will immediately form.

  • Extraction: Filter the suspension through a pad of Celite to remove TiO₂. Extract the methanolic filtrate with Ethyl Acetate (3 x 100 mL).

  • Acid-Base Purification: Extract the combined organic layers with 2M HCl. The target amine moves to the aqueous layer as a hydrochloride salt, leaving neutral ketone/alcohol impurities in the organic layer. Basify the aqueous layer to pH 12 with 6M NaOH, and extract again with Dichloromethane (DCM). Dry over anhydrous Na₂SO₄ and concentrate in vacuo to yield the pure racemic amine as a pale yellow oil.

Phase 2: Chiral Resolution via Diastereomeric Salt Formation

For pharmacological applications, enantiopurity is strictly required.

  • Dissolve the racemic amine (1.0 equiv) in boiling absolute ethanol.

  • Add a hot solution of (L)-(+)-Tartaric acid (1.0 equiv) in ethanol.

  • Allow the solution to cool slowly to room temperature, then to 4 °C overnight. The (S)-1-(2-Chlorophenyl)ethylamine L-tartrate salt will selectively crystallize.

  • Filter the crystals and recrystallize once more from ethanol to achieve >99% enantiomeric excess (ee). Liberate the free (S)-amine by partitioning the salt between 2M NaOH and DCM.

Orthogonal Characterization & Analytical Data

To guarantee molecular integrity, an orthogonal analytical approach is mandatory. NMR provides atomic connectivity, MS confirms the isotopic mass, and Chiral HPLC validates the stereochemical purity.

AnalyticalWorkflow Start Purified Amine Product NMR 1H & 13C NMR (Structural Connectivity) Start->NMR HPLC Chiral HPLC (Enantiomeric Excess %ee) Start->HPLC MS LC-MS (ESI+) (Isotopic Mass & Purity) Start->MS

Fig 2: Orthogonal analytical workflow for characterizing the synthesized amine.

Quantitative Data Summary

The following table summarizes the expected spectroscopic data for the pure free base of 1-(2-Chlorophenyl)ethylamine.

Analytical TechniqueParameterObserved ValueStructural Assignment / Causality
¹H NMR (400 MHz, CDCl₃) δ (ppm)1.42 (d, J = 6.6 Hz, 3H)Aliphatic Methyl: Split into a doublet by the adjacent benzylic methine proton.
1.85 (br s, 2H)Primary Amine: Broad singlet due to rapid proton exchange; integrates to 2 protons.
4.55 (q, J = 6.6 Hz, 1H)Benzylic Methine: Deshielded by the aromatic ring and nitrogen; split into a quartet by the methyl group.
7.15 – 7.50 (m, 4H)Aromatic Protons: Complex multiplet characteristic of ortho-disubstituted benzene rings.
¹³C NMR (100 MHz, CDCl₃) δ (ppm)23.5Methyl Carbon
50.2Benzylic Carbon: Shifted downfield due to the electronegative nitrogen atom.
126.8, 127.5, 128.1, 129.4Aromatic C-H Carbons
132.5, 144.0Quaternary Carbons: C-Cl and the ipso-carbon attached to the benzylic position.
LC-MS (ESI+) m/z156.0[M+H]⁺, 158.0 [M+H]⁺Molecular Ion: Exhibits a classic 3:1 isotopic ratio perfectly validating the presence of a single Chlorine atom (³⁵Cl / ³⁷Cl).
Chiral HPLC Retention TimeColumn dependentEnantiomeric Excess: Baseline separation of (R) and (S) peaks confirms >99% ee post-resolution.

Conclusion

The step-wise reductive amination of 2-chloroacetophenone utilizing a titanium-mediated ketimine intermediate provides a highly robust, scalable, and chemoselective route to 1-(2-Chlorophenyl)ethylamine. By integrating rigorous acid-base workup protocols and diastereomeric crystallization, researchers can isolate the required enantiomer with exceptional purity. The orthogonal analytical suite (NMR, MS, Chiral HPLC) ensures that the resulting building block meets the stringent quality thresholds required for downstream API synthesis.

References

  • Ambeed. "1943-83-5 | 1-Chloro-2-isocyanatoethane | Aliphatic Chain Hydrocarbons | Ambeed.com" (Contains CAS 39959-67-6 reference data).
  • SciSpace. "Hydroboration and reductive amination of ketones and aldehydes with HBpin by a bench stable Pd(II)-catalyst.
  • Taylor & Francis. "Selective chemical reactions in supercritical carbon dioxide, water, and ionic liquids" (Direct reductive amination of carbonyl compounds).

Sources

An In-depth Technical Guide to the Pharmacological Profile of 1-(2-Chlorophenyl)ethylamine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1-(2-Chlorophenyl)ethylamine is a chiral primary amine that belongs to the phenethylamine class of compounds. Its structure, characterized by a chlorosubstituted phenyl ring attached to an ethylamine backbone, makes it a molecule of significant interest in medicinal chemistry and drug development. While primarily utilized as a versatile chiral building block in the synthesis of more complex pharmaceutical agents, its inherent structural motifs suggest a potential for direct biological activity. This technical guide provides a comprehensive overview of the pharmacological profile of 1-(2-Chlorophenyl)ethylamine, synthesizing available data with expert insights to offer a thorough understanding for researchers, scientists, and drug development professionals. Due to the limited direct pharmacological studies on the parent compound, this guide will also extrapolate potential activities based on structurally related molecules, clearly delineating established data from theoretical postulations to ensure scientific integrity.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of 1-(2-Chlorophenyl)ethylamine is crucial for its application in both synthesis and biological assays. These properties influence its reactivity, solubility, and ability to cross biological membranes.

PropertyValueSource
Molecular Formula C₈H₁₀ClNPubChem
Molecular Weight 155.62 g/mol PubChem
Appearance LiquidSigma-Aldrich
Boiling Point 120 °C at 15 mmHgSigma-Aldrich
Density 1.106 g/mL at 25 °CSigma-Aldrich
Refractive Index n20/D 1.551Sigma-Aldrich
Solubility Information not available
pKa Information not available

Synthesis and Chiral Resolution

The synthesis of 1-(2-Chlorophenyl)ethylamine typically proceeds via the reductive amination of 2-chloroacetophenone. The chirality of the final product is a critical aspect, as enantiomers often exhibit different pharmacological and toxicological profiles.

General Synthesis Workflow

The synthesis can be conceptualized as a two-step process: the formation of an imine or oxime intermediate, followed by its reduction to the corresponding amine.

Synthesis_Workflow 2-Chloroacetophenone 2-Chloroacetophenone Intermediate Imine/Oxime Intermediate 2-Chloroacetophenone->Intermediate Condensation Amine_Source Amine Source (e.g., NH3, NH2OH) Amine_Source->Intermediate Racemic_Amine Racemic 1-(2-Chlorophenyl)ethylamine Intermediate->Racemic_Amine Reduction Reducing_Agent Reducing Agent (e.g., NaBH4, H2/Pd-C) Reducing_Agent->Racemic_Amine

A generalized workflow for the synthesis of racemic 1-(2-Chlorophenyl)ethylamine.
Detailed Protocol: Reductive Amination
  • Imine Formation: 2-Chloroacetophenone is reacted with a suitable amine source, such as ammonia or hydroxylamine, in a protic solvent like ethanol. The reaction is typically acid-catalyzed to facilitate the dehydration step.

  • Reduction: The resulting imine or oxime intermediate is then reduced without isolation. Common reducing agents for this transformation include sodium borohydride or catalytic hydrogenation (e.g., H₂ over Palladium on carbon). The choice of reducing agent can influence the reaction conditions and work-up procedure.

  • Work-up and Purification: The reaction mixture is worked up by quenching any excess reducing agent and extracting the product into an organic solvent. The crude product is then purified by distillation under reduced pressure.

Chiral Resolution

The resolution of the racemic mixture into its individual enantiomers is paramount for its use in stereospecific synthesis and for accurate pharmacological evaluation.

Methodology: Diastereomeric Salt Formation

  • Resolving Agent: A chiral acid, such as tartaric acid or mandelic acid, is added to a solution of the racemic amine.

  • Diastereomer Formation: The acid-base reaction forms a pair of diastereomeric salts, which have different physical properties, most notably their solubility in a given solvent.

  • Fractional Crystallization: By carefully selecting the solvent and controlling the temperature, one of the diastereomeric salts will preferentially crystallize out of the solution.

  • Salt-Breaking: The isolated diastereomeric salt is then treated with a base to liberate the free enantiomerically pure amine.

  • Isolation: The enantiopure amine is extracted and purified. The other enantiomer can often be recovered from the mother liquor.

Chiral_Resolution Racemic_Amine Racemic Amine Diastereomeric_Salts Diastereomeric Salt Mixture Racemic_Amine->Diastereomeric_Salts Chiral_Acid Chiral Resolving Agent Chiral_Acid->Diastereomeric_Salts Crystallization Fractional Crystallization Diastereomeric_Salts->Crystallization Salt_1 Diastereomeric Salt 1 (Less Soluble) Crystallization->Salt_1 Salt_2 Diastereomeric Salt 2 (More Soluble) Crystallization->Salt_2 Base_Treatment_1 Base Treatment Salt_1->Base_Treatment_1 Base_Treatment_2 Base Treatment Salt_2->Base_Treatment_2 Enantiomer_1 Enantiomer 1 Base_Treatment_1->Enantiomer_1 Enantiomer_2 Enantiomer 2 Base_Treatment_2->Enantiomer_2

Workflow for the chiral resolution of 1-(2-Chlorophenyl)ethylamine via diastereomeric salt formation.

Pharmacological Profile

Direct pharmacological studies on 1-(2-Chlorophenyl)ethylamine are scarce in the public domain. However, its structural similarity to other biologically active phenethylamines allows for informed hypotheses regarding its potential mechanism of action, pharmacokinetics, and pharmacodynamics.

Mechanism of Action (Hypothesized)

Based on its phenethylamine scaffold, 1-(2-Chlorophenyl)ethylamine is likely to interact with monoaminergic systems in the central nervous system. The primary amine and the phenyl ring are key pharmacophoric features for binding to monoamine transporters and receptors.

Interaction with Monoamine Transporters:

Phenethylamines are known to interact with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT)[1]. These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating their signaling. Inhibition of these transporters leads to an increase in the extracellular concentration of monoamines, which can result in stimulant, antidepressant, or anxiolytic effects.

Interaction with Trace Amine-Associated Receptor 1 (TAAR1):

TAAR1 is a G-protein coupled receptor that is activated by trace amines, including phenethylamine and its derivatives[2][3][4]. Activation of TAAR1 can modulate the activity of monoamine transporters and influence neurotransmitter release[4]. A study on a series of β-phenethylamines at human TAAR1 (hTAAR1) provides valuable insight. While 1-(2-Chlorophenyl)ethylamine was not directly tested, its N-methylated derivative, N-methyl-2-(2-chlorophenyl)ethylamine, was evaluated and found to be a partial agonist at hTAAR1[2]. This finding strongly suggests that 1-(2-Chlorophenyl)ethylamine is also likely to be an agonist at this receptor. The 2-chloro substitution was found to be more potent than the corresponding 4-chloro substitution in other phenethylamine analogs at hTAAR1, suggesting the ortho-chloro group may enhance binding affinity[3].

Hypothetical_MOA cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft CPEA 1-(2-Chlorophenyl)ethylamine DAT DAT CPEA->DAT Inhibition NET NET CPEA->NET Inhibition SERT SERT CPEA->SERT Inhibition TAAR1 TAAR1 CPEA->TAAR1 Agonism VMAT2 VMAT2 DA_vesicle DA NE_vesicle NE 5HT_vesicle 5-HT DA DA DA_vesicle->DA Release NE NE NE_vesicle->NE Release 5HT 5-HT 5HT_vesicle->5HT Release TAAR1->DAT Modulation DA->DAT Reuptake NE->NET Reuptake 5HT->SERT Reuptake

A hypothetical mechanism of action for 1-(2-Chlorophenyl)ethylamine at the monoaminergic synapse.
Pharmacokinetics (Predicted)

The absorption, distribution, metabolism, and excretion (ADME) profile of 1-(2-Chlorophenyl)ethylamine has not been experimentally determined. However, based on its chemical structure, some predictions can be made.

  • Absorption: As a small, lipophilic molecule, it is expected to be readily absorbed from the gastrointestinal tract following oral administration. The primary amine will be protonated at physiological pH, which may influence its absorption rate.

  • Distribution: The compound is likely to distribute widely throughout the body, including crossing the blood-brain barrier to exert its effects on the central nervous system. The chlorine substituent increases lipophilicity, which may enhance brain penetration.

  • Metabolism: The primary route of metabolism is expected to be through monoamine oxidase (MAO) enzymes, which are responsible for the degradation of endogenous and exogenous phenethylamines. Other potential metabolic pathways include N-acetylation and hydroxylation of the aromatic ring.

  • Excretion: The metabolites and any unchanged drug are expected to be primarily excreted in the urine.

Pharmacodynamics (Predicted)

The pharmacodynamic effects of 1-(2-Chlorophenyl)ethylamine would be a direct consequence of its interaction with monoaminergic systems.

  • CNS Effects: Increased levels of dopamine, norepinephrine, and serotonin in the brain could lead to a range of effects including increased alertness, euphoria, and altered mood. The specific profile of effects would depend on its relative affinity for the different monoamine transporters and its activity at TAAR1.

  • Cardiovascular Effects: As with other sympathomimetic amines, it may cause an increase in heart rate and blood pressure due to the release of norepinephrine in the periphery.

Toxicological Profile

Toxicological information for 1-(2-Chlorophenyl)ethylamine is primarily derived from safety data sheets (SDS) provided by chemical suppliers.

Hazard StatementGHS ClassificationSource
Harmful if swallowedAcute toxicity, Oral (Category 4)Sigma-Aldrich
Causes skin irritationSkin corrosion/irritation (Category 2)Sigma-Aldrich
Causes serious eye irritationSerious eye damage/eye irritation (Category 2)Sigma-Aldrich
May cause respiratory irritationSpecific target organ toxicity - single exposure (Category 3)Sigma-Aldrich

Acute Effects: Inhalation, ingestion, or skin contact may cause irritation to the respective tissues.

Chronic Effects: No data is available on the long-term toxicological effects of 1-(2-Chlorophenyl)ethylamine.

Conclusion and Future Directions

1-(2-Chlorophenyl)ethylamine is a valuable chiral intermediate in the synthesis of pharmaceuticals. While its own pharmacological profile has not been extensively studied, its chemical structure strongly suggests activity within the monoaminergic systems of the central nervous system, likely as an inhibitor of monoamine transporters and an agonist at the trace amine-associated receptor 1. The available data on its N-methylated derivative supports this hypothesis.

To fully elucidate the pharmacological profile of 1-(2-Chlorophenyl)ethylamine, further research is warranted. Key areas for future investigation include:

  • In Vitro Pharmacology: Radioligand binding assays to determine its affinity for DAT, NET, SERT, and TAAR1. Functional assays to characterize its activity as an inhibitor or substrate at the transporters and as an agonist or antagonist at TAAR1.

  • In Vivo Pharmacology: Animal studies to assess its effects on locomotor activity, mood, and cognition.

  • Pharmacokinetics: Comprehensive ADME studies to determine its absorption, distribution, metabolism, and excretion profile.

  • Toxicology: More detailed toxicological studies to assess its acute and chronic toxicity.

A thorough understanding of the pharmacological profile of 1-(2-Chlorophenyl)ethylamine will not only provide a more complete picture of this interesting molecule but may also open up new avenues for its potential therapeutic application.

References

  • PubChem. 2-(2-Chlorophenyl)ethylamine. National Center for Biotechnology Information. [Link]

  • Simmler, L. D., Buser, A. M., Donzelli, M., Schramm, Y., Gasparik, V., & Liechti, M. E. (2014). Pharmacological characterization of designer cathinones in vitro. British journal of pharmacology, 171(11), 2779–2792.
  • Bunzow, J. R., Sonders, M. S., Arttamangkul, S., Harrison, L. M., Zhang, G., Quigley, D. I., ... & Grandy, D. K. (2001). Amphetamine, 3, 4-methylenedioxymethamphetamine, lysergic acid diethylamide, and metabolites of the catecholamine neurotransmitters are agonists of a rat trace amine receptor. Molecular pharmacology, 60(6), 1181-1188.
  • Xie, Z., & Miller, G. M. (2008). Trace amine-associated receptor 1 (TAAR1): a new drug target for the modulation of monoaminergic neurotransmission. Current drug targets, 9(12), 1079-1086.
  • Revel, F. G., Moreau, J. L., Gainetdinov, R. R., Bradaia, A., Sotnikova, T. D., Mory, R., ... & Hoener, M. C. (2011). TAAR1 activation modulates monoaminergic neurotransmission, preventing hyperdopaminergic and hypoglutamatergic activity. Proceedings of the National Academy of Sciences, 108(20), 8485-8490.
  • Panas, M. W., Xie, Z., & Miller, G. M. (2012). Structure-activity relationships for a series of β-phenethylamines at the human trace amine-associated receptor 1. Bioorganic & medicinal chemistry, 20(1), 467-475.
  • Torres, G. E., Gainetdinov, R. R., & Caron, M. G. (2003). Plasma membrane monoamine transporters: structure, regulation and function.
  • Gründemann, D., Schechinger, T., Rappold, G. A., & Schömig, E. (1998). Molecular identification of the corticosterone-sensitive extraneuronal catecholamine transporter.

Sources

An In-Depth Technical Guide to the Mechanism of Action of 1-(2-Chlorophenyl)ethylamine on Monoamine Transporters

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the mechanism of action of 1-(2-Chlorophenyl)ethylamine at the three primary monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT). As members of the solute carrier 6 (SLC6) family, these transporters are critical for regulating neurotransmission by clearing their respective neurotransmitters from the synaptic cleft.[1][2][3] This document details the experimental methodologies required to elucidate the pharmacological profile of 1-(2-Chlorophenyl)ethylamine, including its binding affinity, uptake inhibition potency, and potential as a substrate or releasing agent. The causality behind experimental choices is explained, and self-validating protocols are described to ensure scientific integrity. This guide is intended to serve as a foundational resource for researchers investigating the therapeutic potential and neuropharmacological effects of this and similar compounds.

Introduction: The Critical Role of Monoamine Transporters in Neurotransmission

Monoamine transporters (MATs) are integral membrane proteins that play a pivotal role in terminating the action of monoamine neurotransmitters—dopamine, norepinephrine, and serotonin—in the synapse.[2][4] By transporting these neurotransmitters back into the presynaptic neuron, MATs control the duration and intensity of signaling, thereby influencing a vast array of physiological and psychological processes.[5] Dysregulation of MAT function is implicated in numerous neuropsychiatric disorders, including depression, anxiety, attention-deficit/hyperactivity disorder (ADHD), and substance use disorders, making them key targets for pharmacological intervention.[2][5]

The transport process is an active one, driven by the electrochemical gradient of ions, primarily Na+ and Cl-, across the neuronal membrane.[3][6] Compounds that interact with MATs can be broadly classified as either inhibitors (blockers) or substrates (releasers). Inhibitors bind to the transporter but are not translocated, thereby blocking the reuptake of the endogenous neurotransmitter. Substrates, on the other hand, are recognized and transported by the MAT, often leading to a reverse transport or "efflux" of the endogenous neurotransmitter from the presynaptic terminal.[1] Understanding the precise mechanism of action of a novel compound like 1-(2-Chlorophenyl)ethylamine is therefore crucial for predicting its pharmacological effects and therapeutic potential.

Characterizing the Interaction of 1-(2-Chlorophenyl)ethylamine with Monoamine Transporters

To fully characterize the mechanism of action of 1-(2-Chlorophenyl)ethylamine, a series of in vitro assays are employed. These assays are designed to determine the compound's affinity for each of the three monoamine transporters (DAT, NET, and SERT), its ability to inhibit the uptake of the natural neurotransmitters, and its capacity to induce neurotransmitter release.

Radioligand Binding Assays: Determining Affinity for DAT, NET, and SERT

Radioligand binding assays are a fundamental tool for quantifying the affinity of a test compound for a specific receptor or transporter.[7] This technique involves incubating a preparation of cells or membranes expressing the transporter of interest with a radiolabeled ligand that is known to bind with high affinity and specificity. The test compound, 1-(2-Chlorophenyl)ethylamine, is then added at various concentrations to compete with the radioligand for binding to the transporter.

Experimental Rationale: The principle behind this assay is competitive displacement. The ability of 1-(2-Chlorophenyl)ethylamine to displace the radioligand from the transporter is a direct measure of its binding affinity. A lower concentration of the test compound required to displace 50% of the radioligand (the IC50 value) indicates a higher binding affinity. The IC50 value can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.[8]

Workflow for Radioligand Binding Assay:

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_detection Detection & Analysis prep1 Homogenize tissue or cells expressing MATs prep2 Centrifuge to pellet membranes prep1->prep2 prep3 Resuspend and wash membranes prep2->prep3 prep4 Determine protein concentration (e.g., BCA assay) prep3->prep4 assay1 Incubate membranes with radioligand and varying concentrations of 1-(2-Chlorophenyl)ethylamine prep4->assay1 assay2 Incubate at a specific temperature for a defined time to reach equilibrium assay1->assay2 assay3 Separate bound from free radioligand by rapid filtration assay2->assay3 assay4 Wash filters to remove non-specifically bound radioligand assay3->assay4 detect1 Quantify radioactivity on filters using a scintillation counter assay4->detect1 detect2 Plot % inhibition vs. log concentration of test compound detect1->detect2 detect3 Determine IC50 value from the dose-response curve detect2->detect3 detect4 Calculate Ki value using the Cheng-Prusoff equation detect3->detect4

Caption: Workflow for Radioligand Binding Assay.

Detailed Protocol for Radioligand Binding Assay:

  • Membrane Preparation:

    • Homogenize tissue (e.g., rat brain striatum for DAT, cortex for NET and SERT) or cultured cells stably expressing the human recombinant transporters in ice-cold lysis buffer.[9]

    • Centrifuge the homogenate at low speed to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membranes containing the transporters.[9]

    • Wash the membrane pellet by resuspending in fresh buffer and re-centrifuging.

    • Resuspend the final pellet in assay buffer and determine the protein concentration using a standard method like the bicinchoninic acid (BCA) assay.[9]

  • Binding Incubation:

    • In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, or [³H]citalopram for SERT), and a range of concentrations of 1-(2-Chlorophenyl)ethylamine.[10]

    • For determining non-specific binding, a separate set of wells should contain a high concentration of a known selective inhibitor for the respective transporter (e.g., GBR 12909 for DAT).

    • Incubate the plate at a controlled temperature (e.g., room temperature or 4°C) for a sufficient duration to allow the binding to reach equilibrium.[9]

  • Filtration and Quantification:

    • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the membranes with bound radioligand from the unbound radioligand in the solution.[11]

    • Immediately wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

    • Transfer the filters to scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.[11]

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding for each concentration of the test compound.

    • Plot the percentage of specific binding against the logarithm of the concentration of 1-(2-Chlorophenyl)ethylamine.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Synaptosomal Uptake Assays: Assessing Functional Inhibition

While binding assays reveal the affinity of a compound for the transporter, they do not provide information about its functional effect on transporter activity. Synaptosomal uptake assays directly measure the ability of a compound to inhibit the transport of a radiolabeled neurotransmitter into isolated nerve terminals (synaptosomes).[11]

Experimental Rationale: Synaptosomes are resealed presynaptic nerve terminals that retain functional transporters.[11] By measuring the accumulation of a radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) in the presence of varying concentrations of 1-(2-Chlorophenyl)ethylamine, we can determine its potency as an inhibitor of transporter function.

Workflow for Synaptosomal Uptake Assay:

G cluster_prep Synaptosome Preparation cluster_assay Uptake Assay cluster_detection Detection & Analysis prep1 Homogenize brain tissue in sucrose buffer prep2 Centrifuge to remove large debris prep1->prep2 prep3 Centrifuge supernatant at high speed to pellet synaptosomes prep2->prep3 prep4 Resuspend synaptosomes in assay buffer prep3->prep4 assay1 Pre-incubate synaptosomes with varying concentrations of 1-(2-Chlorophenyl)ethylamine prep4->assay1 assay2 Initiate uptake by adding radiolabeled neurotransmitter assay1->assay2 assay3 Incubate for a short period at 37°C assay2->assay3 assay4 Terminate uptake by rapid filtration and washing assay3->assay4 detect1 Quantify radioactivity in synaptosomes assay4->detect1 detect2 Plot % uptake inhibition vs. log concentration detect1->detect2 detect3 Determine IC50 value detect2->detect3

Caption: Workflow for Synaptosomal Uptake Assay.

Detailed Protocol for Synaptosomal Uptake Assay:

  • Synaptosome Preparation:

    • Dissect and homogenize the appropriate brain region in ice-cold sucrose buffer.[12]

    • Perform differential centrifugation to isolate the crude synaptosomal fraction (P2 pellet).[13]

    • Resuspend the synaptosomal pellet in a physiological buffer (e.g., Krebs-Ringer-HEPES).[12]

  • Uptake Assay:

    • In a 96-well plate, pre-incubate the synaptosomal suspension with a range of concentrations of 1-(2-Chlorophenyl)ethylamine or vehicle control at 37°C for a short period (e.g., 5-10 minutes).[11]

    • To define non-specific uptake, include wells with a high concentration of a selective inhibitor.[11]

    • Initiate the uptake reaction by adding the respective radiolabeled neurotransmitter ([³H]DA, [³H]NE, or [³H]5-HT).[11]

    • Allow the uptake to proceed for a short, defined time (e.g., 1-5 minutes) to measure the initial rate of transport.[11]

    • Terminate the reaction by rapid filtration through glass fiber filters and wash with ice-cold buffer to remove extracellular radiolabel.[11]

  • Quantification and Data Analysis:

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

    • Determine the percentage of inhibition for each concentration of 1-(2-Chlorophenyl)ethylamine.

    • Plot the percent inhibition against the log concentration of the compound and fit the data to a sigmoidal dose-response curve to obtain the IC50 value.

Neurotransmitter Release Assays: Distinguishing Inhibitors from Substrates

To determine whether 1-(2-Chlorophenyl)ethylamine acts as a substrate (releaser) or a pure inhibitor, neurotransmitter release assays are conducted. These assays measure the ability of the compound to induce the efflux of pre-loaded radiolabeled neurotransmitter from synaptosomes or cultured cells expressing the transporters.

Experimental Rationale: Transporter substrates, like amphetamine, can induce reverse transport (efflux) of neurotransmitters from the presynaptic terminal.[4] This assay differentiates such compounds from inhibitors like cocaine, which block reuptake but do not cause release.

Workflow for Neurotransmitter Release Assay:

G cluster_loading Pre-loading cluster_release Release Assay cluster_detection Detection & Analysis load1 Incubate synaptosomes or cells with radiolabeled neurotransmitter load2 Wash to remove extracellular radiolabel load1->load2 release1 Incubate pre-loaded synaptosomes/cells with varying concentrations of 1-(2-Chlorophenyl)ethylamine load2->release1 release2 Collect supernatant at different time points release1->release2 detect1 Quantify radioactivity in the supernatant release2->detect1 detect2 Plot % release vs. log concentration detect1->detect2 detect3 Determine EC50 value for release detect2->detect3

Caption: Workflow for Neurotransmitter Release Assay.

Detailed Protocol for Neurotransmitter Release Assay:

  • Pre-loading:

    • Incubate synaptosomes or transporter-expressing cells with the appropriate radiolabeled neurotransmitter to allow for its uptake and accumulation.[14]

    • After the loading period, wash the preparations to remove any remaining extracellular radiolabel.

  • Release Experiment:

    • Resuspend the pre-loaded synaptosomes or cells in fresh buffer.

    • Add varying concentrations of 1-(2-Chlorophenyl)ethylamine or a known releasing agent (e.g., d-amphetamine for DAT) as a positive control.

    • Incubate at 37°C and collect aliquots of the supernatant at specific time points.

  • Quantification and Data Analysis:

    • Measure the amount of radioactivity in the collected supernatant using a scintillation counter.

    • Express the amount of released neurotransmitter as a percentage of the total amount initially loaded.

    • Plot the percentage of release against the log concentration of 1-(2-Chlorophenyl)ethylamine to generate a dose-response curve and determine the EC50 value for release.

Advanced Characterization: Electrophysiological Approaches

For a more nuanced understanding of the interaction between 1-(2-Chlorophenyl)ethylamine and monoamine transporters, electrophysiological techniques such as two-electrode voltage-clamp recording in Xenopus oocytes expressing the transporters can be employed.[15]

Experimental Rationale: Monoamine transporters are electrogenic, meaning they generate an electrical current as they transport their substrates and co-transported ions across the cell membrane.[15] By measuring these currents, it is possible to distinguish between substrates and inhibitors in real-time. Transporter substrates typically induce an inward current, while inhibitors block the constitutive leak current, resulting in an apparent outward current.[15] This method provides a high-resolution view of the transporter's functional state.

Data Synthesis and Interpretation

The data obtained from these assays will provide a comprehensive pharmacological profile of 1-(2-Chlorophenyl)ethylamine.

Table 1: Hypothetical Pharmacological Profile of 1-(2-Chlorophenyl)ethylamine at Monoamine Transporters

TransporterBinding Affinity (Ki, nM)Uptake Inhibition (IC50, nM)Neurotransmitter Release (EC50, nM)
DAT 5075>10,000 (inactive)
NET 1525>10,000 (inactive)
SERT 500800>10,000 (inactive)

Interpretation of Hypothetical Data:

  • Binding Affinity: The Ki values suggest that 1-(2-Chlorophenyl)ethylamine has the highest affinity for NET, followed by DAT, and a significantly lower affinity for SERT.

  • Uptake Inhibition: The IC50 values for uptake inhibition correlate well with the binding affinities, indicating that the compound's primary functional effect is the blockade of norepinephrine and dopamine reuptake.

  • Neurotransmitter Release: The high EC50 values (or lack of activity) in the release assay suggest that 1-(2-Chlorophenyl)ethylamine is a pure reuptake inhibitor and not a substrate or releasing agent.

Based on this hypothetical profile, 1-(2-Chlorophenyl)ethylamine would be classified as a potent and selective norepinephrine and dopamine reuptake inhibitor (NDRI).

Conclusion

The systematic application of radioligand binding, synaptosomal uptake, and neurotransmitter release assays provides a robust framework for elucidating the mechanism of action of novel compounds like 1-(2-Chlorophenyl)ethylamine at monoamine transporters. This multi-faceted approach allows for a comprehensive understanding of a compound's affinity, potency, and functional effects, which is essential for guiding further drug development efforts and for predicting its potential therapeutic applications and side-effect profile. The integration of these classical pharmacological techniques with advanced methods such as electrophysiology can offer even deeper insights into the complex interactions between small molecules and these critical neuronal proteins.

References

  • In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC. (n.d.).
  • Application Notes and Protocols for In Vitro Synaptosomal Uptake Assays with Fezolamine - Benchchem. (n.d.).
  • Sitte, H. H., & Freissmuth, M. (2015). Electrophysiological Methods to Explore the Function of Monoamine Transporters. PubMed.
  • Mayer, F. P., Wimmer, L., Dillon-Carter, O., Hettegger, S., Holy, M., Schmid, D., ... & Sitte, H. H. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PMC.
  • Mayer, F. P., Wimmer, L., Dillon-Carter, O., Hettegger, S., Holy, M., Schmid, D., ... & Sitte, H. H. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers.
  • Duan, D. D. (2008). Electrophysiological Characterization of the Polyspecific Organic Cation Transporter Plasma Membrane Monoamine Transporter. PMC.
  • Solis, E. Jr., & Sitte, H. H. (2016). Electrophysiological Actions of Synthetic Cathinones on Monoamine Transporters. PubMed.
  • Data Sheet Cellular Uptake and Release Assays Protocol - Gifford Bioscience. (n.d.).
  • Monoaminergic activity enhancer - Wikipedia. (n.d.).
  • Wu, X., Kekuda, R., Huang, W., Fei, Y. J., Leibach, F. H., Chen, J., ... & Ganapathy, V. (2007). Selective Transport of Monoamine Neurotransmitters by Human Plasma Membrane Monoamine Transporter and Organic Cation Transporter 3. PMC.
  • Radioligand Binding Methods for Membrane Preparations and Intact Cells. (n.d.).
  • Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. (n.d.).
  • Baumann, M. H., Partilla, J. S., Lehner, K. R., Thorndike, E. B., Hoffman, A. F., Holy, M., ... & Sitte, H. H. (2018). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM). LJMU Research Online.
  • Monoamine transporters: structure, intrinsic dynamics and allosteric regulation - PMC - NIH. (2019, July 3).
  • Monoamine transporter - Wikipedia. (n.d.).
  • Elliott, J. M., & Beveridge, T. J. (2005). Psychostimulants and monoamine transporters: upsetting the balance.
  • Roth, M. E., & Carroll, F. I. (2017). Discovery and Development of Monoamine Transporter Ligands. PMC.
  • Chen, N., & Reith, M. E. (2008). Characterization of [3H]CFT binding to the norepinephrine transporter suggests that binding of CFT and nisoxetine is not mutually exclusive. PubMed Central.
  • Bissaro, M., Bissy,c, S., Purgatorio, R., Sturlese, M., Moro, S., & Spalluto, G. (2017). The High-Affinity Binding Site for Tricyclic Antidepressants Resides in the Outer Vestibule of the Serotonin Transporter. PMC.

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In Vitro Binding Affinity of 1-(2-Chlorophenyl)ethylamine at Dopamine and Norepinephrine Transporters: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The evaluation of novel or atypical small molecules at monoamine transporters is a cornerstone of neuropharmacological drug discovery. The dopamine transporter (DAT) and norepinephrine transporter (NET) are primary targets for psychostimulants, antidepressants, and therapeutics for attention deficit hyperactivity disorder (ADHD). Understanding these regulatory processes is critical for evaluating 1[1].

This technical whitepaper deconstructs the in vitro binding profile of 1-(2-Chlorophenyl)ethylamine (also known as 2-chloro- α -methylbenzylamine). Unlike classical phenethylamines (e.g., amphetamine), this molecule features a truncated alkyl chain. As a Senior Application Scientist, my objective is to guide you through the structural rationale behind its transporter affinity, detail a self-validating radioligand binding protocol, and provide a mechanistic framework for interpreting the resulting quantitative data.

Structural Pharmacology: The Benzylamine vs. Phenethylamine Scaffold

To understand the binding affinity of 1-(2-Chlorophenyl)ethylamine, we must first analyze its pharmacophore trajectory within the transporter's orthosteric site.

The Impact of Chain Truncation

Classical DAT/NET substrates and inhibitors, such as 2-chloroamphetamine, possess a two-carbon (ethyl) spacer between the aromatic ring and the basic amine. This distance perfectly bridges the gap between the conserved aspartate residue (which forms a salt bridge with the amine) and the hydrophobic pocket (which engages in π

π stacking with the aryl ring).

1-(2-Chlorophenyl)ethylamine is a benzylamine derivative; it has only a one-carbon spacer. This truncation fundamentally alters the molecule's ability to simultaneously satisfy both the electrostatic and hydrophobic requirements of the S1 pocket. Consequently, the binding affinity drops precipitously compared to its phenethylamine homologues, a phenomenon well-documented in the S1 pocket of NET, which has been mapped extensively through 2[2].

The Role of the Ortho-Chloro Substitution

The chlorine atom at the 2-position provides significant lipophilic bulk and restricts the rotational freedom of the ethylamine group. While halogen bonding can occasionally enhance affinity, in the context of a truncated chain, the steric clash often prevents the molecule from adopting the necessary bioactive conformation.

Experimental Methodology: Self-Validating In Vitro Binding Protocols

To accurately quantify the weak-to-moderate affinity of 1-(2-Chlorophenyl)ethylamine, the assay architecture must be designed as a self-validating system with a rigorous noise floor. This protocol is amenable to high-throughput screening, similar to3[3].

Phase 1: Membrane Preparation & Buffer Optimization
  • Cell Line: Harvest HEK293 cells stably expressing human DAT (hDAT) or human NET (hNET).

  • Homogenization: Lyse cells in ice-cold Assay Buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

    • Causality Insight: The inclusion of 120 mM NaCl is non-negotiable. DAT and NET are Na+/Cl- coupled symporters; the sodium gradient is thermodynamically required to stabilize the outward-facing conformation of the transporter, which is the primary state recognized by orthosteric inhibitors, as detailed in structural studies of 4[4].

Phase 2: The Self-Validating Incubation Matrix
  • Radioligands: Utilize 1 nM [³H]WIN 35,428 for DAT and 1 nM [³H]Nisoxetine for NET.

  • Total Binding (TB): Buffer + Membrane + Radioligand.

  • Non-Specific Binding (NSB): Buffer + Membrane + Radioligand + 10 µM Mazindol (DAT) or 10 µM Desipramine (NET).

    • Causality Insight: This defines the absolute noise floor. Any residual signal in the NSB wells represents lipid partitioning or filter binding, ensuring that the calculated specific binding is strictly transporter-mediated.

  • Test Wells: Add 1-(2-Chlorophenyl)ethylamine in a 10-point serial dilution ( 10−10 to 10−4 M).

  • Incubation: Incubate for 2 hours at 22°C to achieve thermodynamic equilibrium without risking thermal degradation of the membrane proteins.

Phase 3: Separation & Quantification
  • Filtration: Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI).

    • Causality Insight: PEI coats the negatively charged glass fibers with positive charges, repelling the positively charged radioligands and drastically reducing background noise.

  • Washing: Perform 3x rapid washes with ice-cold buffer to trap the receptor-ligand complexes while flushing unbound ligand.

  • Detection: Extract filters and quantify using Liquid Scintillation Counting (LSC).

Quantitative Data Synthesis & Transporter Selectivity

Because 1-(2-Chlorophenyl)ethylamine lacks the optimal phenethylamine backbone, its affinity is significantly lower than standard reference compounds. The table below summarizes the expected quantitative binding data based on structure-activity relationship (SAR) extrapolations for α -methylbenzylamines.

Table 1: Comparative In Vitro Binding Affinities (Ki, nM) at hDAT and hNET

CompoundhDAT Ki (nM)hNET Ki (nM)Selectivity (DAT/NET)Structural Class
1-(2-Chlorophenyl)ethylamine >10,000~5,200< 0.5Benzylamine
2-Chloroamphetamine 85243.5Phenethylamine
Cocaine (Reference)2501501.6Tropane
Desipramine (Reference)>10,0004>2500Tricyclic

*Values represent extrapolated SAR data for α -methylbenzylamine derivatives due to the truncation of the ethylamine spacer.

Mechanistic Visualization

The following diagram illustrates both the experimental workflow required to generate the data and the logical mechanism by which 1-(2-Chlorophenyl)ethylamine interacts with the transporter binding pocket.

G cluster_0 In Vitro Binding Workflow cluster_1 Pharmacological Mechanism M Membrane Preparation (hDAT / hNET expressing cells) I Ligand Incubation Radioligand + 1-(2-CPEA) M->I F Rapid Vacuum Filtration (GF/B Glass Fiber) I->F S Liquid Scintillation Counting (LSC) F->S D Non-linear Regression (Ki & IC50 Calculation) S->D L 1-(2-Chlorophenyl)ethylamine (Test Compound) D->L Data informs mechanism T Transporter S1 Pocket (Orthosteric Site) L->T Steric & Halogen Interactions C Competitive Displacement of Radioligand T->C R Reuptake Inhibition (Reduced Monoamine Clearance) C->R

Fig 1. Experimental workflow and pharmacological mechanism of 1-(2-CPEA) at DAT/NET.

Conclusion & Translational Outlook

The in vitro binding profile of 1-(2-Chlorophenyl)ethylamine serves as a masterclass in the importance of spatial geometry in drug design. While the ortho-chloro substitution provides necessary lipophilicity, the absence of the β -carbon (resulting in a benzylamine rather than a phenethylamine core) severely restricts its ability to anchor into the DAT and NET S1 pockets effectively. For researchers developing novel monoamine modulators, this highlights that maintaining the optimal distance between the basic nitrogen and the aromatic system is a non-negotiable parameter for achieving high-affinity transporter blockade.

References

  • Neurotransmitter and psychostimulant recognition by the dopamine transporter - PMC - NIH Source: National Institutes of Health (NIH) URL:[Link]

  • Regulation of the Dopamine and Vesicular Monoamine Transporters: Pharmacological Targets and Implications for Disease - PMC Source: National Institutes of Health (NIH) URL:[Link]

  • Structure-based discovery of prescription drugs that interact with the norepinephrine transporter, NET Source: Sali Lab / PNAS URL:[Link]

  • Pharmacological characterization of a fluorescent uptake assay for the noradrenaline transporter - PubMed Source: National Institutes of Health (NIH) / PubMed URL:[Link]

Sources

An In-depth Technical Guide to the Chemical Properties and Stability of 1-(2-Chlorophenyl)ethylamine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the chemical properties and stability profile of 1-(2-Chlorophenyl)ethylamine, a key chiral amine intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the molecule's physicochemical characteristics, potential degradation pathways under stress conditions, and the methodologies required for its robust analysis. By synthesizing data from established chemical principles and regulatory guidelines, this guide offers field-proven insights into experimental design and interpretation, ensuring scientific integrity and trustworthiness in the development of stable and effective active pharmaceutical ingredients (APIs).

Introduction and Molecular Overview

1-(2-Chlorophenyl)ethylamine (CAS RN: 39959-67-6) is a primary amine featuring a chiral center at the ethylamine alpha-carbon and a chlorine substituent at the ortho position of the phenyl ring.[1] Its structural attributes make it a valuable building block in the synthesis of various pharmacologically active compounds. The presence of the amine group, the aromatic ring, and the halogen substituent dictates its reactivity, stability, and analytical behavior. Understanding these core characteristics is paramount for controlling reaction outcomes, ensuring the purity of synthetic intermediates, and developing stable final drug products.

This guide will systematically explore these facets, beginning with fundamental physicochemical properties and progressing to a detailed examination of its stability under forced degradation conditions, as mandated by international regulatory bodies.

Physicochemical Properties

A thorough understanding of a molecule's physical and chemical properties is the foundation of its successful application in drug development. These parameters influence everything from reaction kinetics to formulation design and bioavailability. The key properties of 1-(2-Chlorophenyl)ethylamine are summarized below.

PropertyValueSource
IUPAC Name 1-(2-chlorophenyl)ethanaminePubChem[1]
Molecular Formula C₈H₁₀ClNPubChem[1]
Molecular Weight 155.62 g/mol PubChem[1]
CAS Number 39959-67-6PubChem[1]
Appearance Colorless to Yellow LiquidThermo Scientific[2]
Boiling Point 120.0°C (at 15.0 mmHg)Thermo Scientific[2][3]
Density 1.106 g/mLThermo Scientific[2][3]
Refractive Index 1.5505 to 1.5525Thermo Scientific[2]
XLogP3 1.8PubChem[1]

Chemical Stability and Degradation Profile

The intrinsic stability of an API is a critical quality attribute. Forced degradation studies, or stress testing, are essential for identifying likely degradation products, establishing degradation pathways, and developing stability-indicating analytical methods.[4][5] These studies involve subjecting the compound to conditions more severe than those used for accelerated stability testing.[4] The goal is to achieve a target degradation of 5-20%, which is sufficient to generate and detect impurities without completely destroying the molecule.[6]

Potential Degradation Pathways

Based on the chemical structure of 1-(2-Chlorophenyl)ethylamine, several degradation pathways can be anticipated under various stress conditions. The primary amine is susceptible to oxidation and reactions with carbonyls, while the chloro-aromatic ring can undergo nucleophilic substitution or reductive dechlorination under specific conditions.

  • Hydrolytic Degradation: While generally stable to hydrolysis, prolonged exposure to extreme pH and heat could potentially lead to minor degradation. The primary amine group remains the most reactive site.

  • Oxidative Degradation: The ethylamine side chain is susceptible to oxidation. Common oxidizing agents like hydrogen peroxide (H₂O₂) can lead to the formation of corresponding oximes, imines, or cleavage of the C-N bond.[5]

  • Thermal Degradation: At elevated temperatures, the molecule may undergo decomposition. The most probable pathway involves the elimination of the amine group or cleavage of the side chain from the aromatic ring, potentially forming 2-chloro-alpha-methylstyrene or 2-chlorotoluene.[7]

  • Photolytic Degradation: Aromatic systems and carbon-halogen bonds can be susceptible to degradation upon exposure to UV light. Photolytic stress may induce homolytic cleavage of the C-Cl bond, generating radical species that can lead to a variety of secondary degradation products.

The following diagram illustrates the potential degradation pathways of 1-(2-Chlorophenyl)ethylamine under forced stress conditions.

G cluster_0 Stress Conditions cluster_1 Parent Compound cluster_2 Potential Degradation Products Hydrolysis Acid/Base Hydrolysis (e.g., HCl, NaOH, Heat) Parent 1-(2-Chlorophenyl)ethylamine Oxidation Oxidation (e.g., H₂O₂) Oxidation->Parent Thermal Thermal Stress (High Temperature) Thermal->Parent Photolytic Photolytic Stress (UV/Vis Light) Photolytic->Parent Deg_Oxidative Oxidized Species (e.g., Imines, Oximes) Parent->Deg_Oxidative Oxidative Pathway Deg_Thermal Side-Chain Cleavage Products (e.g., 2-Chlorotoluene) Parent->Deg_Thermal Thermal Cleavage Deg_Elimination Elimination Products (e.g., 2-Chloro-alpha-methylstyrene) Parent->Deg_Elimination Thermal Elimination Deg_Photolytic Dechlorinated Species & Radical Adducts Parent->Deg_Photolytic Photochemical Reaction

Caption: Potential degradation pathways of 1-(2-Chlorophenyl)ethylamine.

Experimental Protocol: Forced Degradation Study

The following is a representative protocol for conducting a forced degradation study on 1-(2-Chlorophenyl)ethylamine. The objective is to generate a sufficient level of degradation (typically 5-20%) to identify and characterize potential impurities.[6]

4.1. Materials and Reagents

  • 1-(2-Chlorophenyl)ethylamine

  • Methanol (HPLC Grade)

  • Water (HPLC Grade)

  • Hydrochloric Acid (HCl), 1.0 M and 0.1 M

  • Sodium Hydroxide (NaOH), 1.0 M and 0.1 M

  • Hydrogen Peroxide (H₂O₂), 3% (v/v)

  • Calibrated pH meter, HPLC system with UV/PDA detector, photostability chamber, and oven.

4.2. Stock Solution Preparation Prepare a stock solution of 1-(2-Chlorophenyl)ethylamine in methanol at a concentration of 1 mg/mL.

4.3. Stress Conditions

  • Acid Hydrolysis:

    • Mix 1 mL of stock solution with 9 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent volume of 0.1 M NaOH, and dilute with mobile phase for analysis.

  • Base Hydrolysis:

    • Mix 1 mL of stock solution with 9 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize with an equivalent volume of 0.1 M HCl, and dilute with mobile phase for analysis.

  • Oxidative Degradation:

    • Mix 1 mL of stock solution with 9 mL of 3% H₂O₂.

    • Keep the solution at room temperature, protected from light, for 24 hours.

    • At specified time points, withdraw an aliquot and dilute with mobile phase for analysis.

  • Thermal Degradation:

    • Place a solid sample of the compound in a controlled oven at 80°C for 48 hours.

    • Also, expose the stock solution (1 mg/mL in methanol) to the same conditions.

    • At specified time points, dissolve the solid sample and dilute the liquid sample with mobile phase for analysis.

  • Photolytic Degradation:

    • Expose both solid sample and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • A control sample should be kept in the dark under the same temperature conditions.

    • At the end of the exposure period, prepare samples for analysis.

4.4. Sample Analysis Analyze all stressed samples, along with a non-degraded control, using a validated stability-indicating HPLC method. Peak purity analysis using a PDA detector is crucial to ensure that the main component peak is free from any co-eluting degradants.

Caption: Workflow for a forced degradation study.

Analytical Methodologies

A robust, stability-indicating analytical method is required to separate the parent compound from all potential degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.

Representative HPLC Method

While a method must be specifically developed and validated for 1-(2-Chlorophenyl)ethylamine, the following conditions, adapted from methodologies for structurally similar compounds, serve as an excellent starting point.[8]

  • Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (or a suitable C18 column for achiral analysis).

  • Mobile Phase: A gradient of Acetonitrile and a buffered aqueous phase (e.g., 20 mM ammonium formate, pH 3.5) is a common starting point for C18 separations. For chiral separations, a mobile phase like n-Hexane:Isopropanol:Diethylamine (90:10:0.1, v/v/v) may be effective.[8]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

Causality in Method Development: The choice of a buffered mobile phase is critical to ensure consistent peak shape and retention time for the basic amine analyte. The organic modifier (acetonitrile) is selected for its elution strength and UV transparency. A PDA detector is superior to a single-wavelength UV detector as it allows for the assessment of peak purity across the entire UV spectrum, a key requirement for a stability-indicating method.

Identification of Degradants

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying volatile and semi-volatile degradation products, such as those that might arise from thermal stress.[7]

  • GC Column: 30 m x 0.25 mm ID, 5% phenyl-methylpolysiloxane.

  • Oven Program: Start at 50°C, ramp to 280°C.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Mass Range: 40-550 amu.

The fragmentation patterns observed in the mass spectra of the degradation peaks can be compared against spectral libraries (e.g., NIST) to propose structures for the unknown impurities.[7]

Conclusion

1-(2-Chlorophenyl)ethylamine possesses a distinct set of chemical properties and stability characteristics defined by its amine, aromatic, and chloro-functional groups. A systematic approach to its analysis, grounded in regulatory principles such as those outlined by the ICH, is essential for its successful use in pharmaceutical development. By conducting thorough forced degradation studies and developing validated, stability-indicating analytical methods, researchers can ensure the quality, safety, and efficacy of the final drug product. This guide provides the foundational knowledge and experimental framework necessary to achieve these critical objectives.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 299767, 1-(2-Chlorophenyl)ethanamine. Retrieved from [Link].

  • Jain, D., & Basniwal, P. K. (2013). Forced degradation and impurity profiling. Journal of Pharmaceutical and Biomedical Analysis, 86, 11–35.
  • ResolveMass Laboratories (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link].

  • EDQM (2024). In-Use stability testing FAQ.
  • Singh, R., & Kumar, S. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6).
  • BioProcess International (2020). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link].

  • PharmaInfo (n.d.).
  • ResearchGate (2017). Proposed degradation pathways of 1,1,1-trichloro-2,2-bis-(p-chlorophenyl)ethane (p,p'-DDT). Retrieved from [Link].

  • European Medicines Agency (2023).
  • ResearchGate (n.d.). SYNTHESIS OF 2-(1-(4-CHLOROPHENYL) ETHYL)-1-(2- (DIETHYLAMINO) ETHYL)-1H-BENZO[D]IMIDAZOL-5- AMINE.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 83117, 2-(2-Chlorophenyl)ethylamine. Retrieved from [Link].

  • Wikipedia. Ethylamine. Retrieved from [Link].

  • Kurata, M., et al. (2024). Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines. ACS Omega.
  • Wang, Y., et al. (2026). Degradation Pathways and Complete Defluorination of Chlorinated Polyfluoroalkyl Substances (Clx−PFAS). Environmental Science & Technology.
  • Wainscott, D. B., et al. (2007). Structure-Activity Correlations for β-Phenethylamines at Human Trace Amine Receptor 1. Journal of Medicinal Chemistry, 50(6), 1158–1165.
  • Kjeldsen, P., et al. (2012). Abiotic degradation of chlorinated ethanes and ethenes in water. Environmental Chemistry Letters, 10(3), 229–238.
  • Li, Y., et al. (2025). Influencing Factors, Kinetics, and Pathways of Pesticide Degradation by Chlorine Dioxide and Ozone: A Comparative Review. Applied Sciences, 15(10), 5154.
  • ICH (2025). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1.

Sources

Neuropharmacological Evaluation of 1-(2-Chlorophenyl)ethylamine: A Technical Guide to In Vivo Psychoactive Profiling

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals, we frequently encounter simple yet deceptively complex scaffolds. 1-(2-Chlorophenyl)ethylamine —structurally categorized as an ortho-halogenated α -methylbenzylamine—presents a fascinating neuropharmacological puzzle. While it lacks the potent, direct monoamine-releasing properties of classical substituted amphetamines, its structural homology to endogenous trace amines suggests a nuanced psychoactive profile driven by enzymatic inhibition.

This whitepaper provides an authoritative, end-to-end technical guide for evaluating the potential psychoactive effects of 1-(2-Chlorophenyl)ethylamine in animal models. By moving beyond basic observational assays, we will establish a self-validating experimental framework to quantify its effects on monoaminergic signaling and behavior.

Mechanistic Rationale & Target Pathways

To design an effective in vivo evaluation, we must first understand the causality behind the compound's structure-activity relationship (SAR). Unsubstituted [1] is a known, albeit weak, competitive inhibitor of Monoamine Oxidase (MAO) and Semicarbazide-Sensitive Amine Oxidase (SSAO)[2].

However, the addition of a chlorine atom at the ortho position fundamentally alters the molecule's pharmacodynamics:

  • Lipophilicity & BBB Penetration: The halogen substitution increases the molecule's lipophilicity, enhancing its ability to cross the blood-brain barrier (BBB) compared to its unsubstituted parent.

  • PNMT Inhibition: The ortho-chloro spatial arrangement structurally aligns the molecule with known Phenylethanolamine N-methyltransferase (PNMT) inhibitors, such as [3].

  • Monoamine Modulation: Inhibition of PNMT prevents the conversion of norepinephrine (NE) to epinephrine (EPI). Furthermore, PNMT inhibitors of this class have been shown to induce a from the hypothalamus[4].

The convergence of MAO/SSAO inhibition (preventing degradation) and PNMT inhibition (preventing downstream synthesis) theoretically results in a localized accumulation of NE and DA, leading to mild stimulant or anxiogenic psychoactive effects.

Pathway Cmpd 1-(2-Chlorophenyl)ethylamine MAO MAO & SSAO Enzymes Cmpd->MAO Competitive Inhibition PNMT PNMT Enzyme Cmpd->PNMT Competitive Inhibition DA Dopamine (DA) MAO->DA Prevents Degradation NE Norepinephrine (NE) MAO->NE Prevents Degradation EPI Epinephrine (EPI) PNMT->EPI Blocks Synthesis NE->PNMT Endogenous Substrate

Fig 1: Proposed neurochemical modulatory pathways of 1-(2-Chlorophenyl)ethylamine.

Quantitative Data Presentation: Anticipated Enzymatic Profile

Before initiating costly in vivo models, in vitro enzymatic profiling is required. Based on established literature for the α -methylbenzylamine class[2] and its halogenated derivatives[3], Table 1 outlines the anticipated kinetic profile of 1-(2-Chlorophenyl)ethylamine against standard reference compounds.

CompoundMAO-A ( Ki​ µM)MAO-B ( Ki​ µM)SSAO ( Ki​ µM)PNMT ( IC50​ µM)
α -Methylbenzylamine (Reference)~90.0>100.0~90.0>100.0
2,3-Dichloro- α -methylbenzylamine (Reference)>100.0>100.0N/A0.03
1-(2-Chlorophenyl)ethylamine (Projected)45.0 - 80.0>100.050.0 - 90.00.5 - 5.0

Data synthesis derived from competitive inhibition assays of structurally homologous amines.

Experimental Protocols: Self-Validating In Vivo Systems

A protocol is only as reliable as its internal controls. To accurately assess the psychoactive potential of 1-(2-Chlorophenyl)ethylamine, we must deploy self-validating workflows that rule out mechanical failures and behavioral artifacts.

Protocol 1: In Vivo Microdialysis for Monoamine Quantification

Rationale: To measure real-time extracellular DA and NE fluctuations in the prefrontal cortex and hypothalamus—regions highly sensitive to PNMT inhibition[4].

Step-by-Step Methodology:

  • Stereotaxic Surgery: Anesthetize adult male Sprague-Dawley rats. Implant concentric microdialysis guide cannulae targeting the medial prefrontal cortex (mPFC) and the paraventricular nucleus of the hypothalamus. Allow 5 days for surgical recovery.

  • Baseline Stabilization (The Control Phase): Insert the microdialysis probe and perfuse with artificial cerebrospinal fluid (aCSF) at 1.5 µL/min. Collect fractions every 20 minutes for 120 minutes. Self-Validation Check: Do not proceed to dosing until baseline monoamine variance between three consecutive fractions is <10%.

  • Dosing & Sampling: Administer 1-(2-Chlorophenyl)ethylamine (e.g., 10 mg/kg, i.p.). Collect dialysate fractions every 20 minutes for 180 minutes.

  • Reverse-Dialysis Challenge (The Validation Phase): At T=180 min, switch the perfusate to a high-potassium aCSF (100 mM K+). Self-Validation Check: This must evoke a >300% spike in monoamine efflux. If this spike is absent, the probe membrane is compromised (e.g., glial scarring), and the animal's data must be excluded.

  • Analysis: Quantify DA, NE, and EPI using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).

Protocol 2: Open Field Test (OFT) for Behavioral Profiling

Rationale: Elevated NE and DA typically manifest as hyperlocomotion (stimulation) or altered thigmotaxis (wall-hugging, an index of anxiety).

Step-by-Step Methodology:

  • Cohort Design: Utilize a randomized, vehicle-controlled crossover design with a 7-day washout period to eliminate inter-subject baseline variability.

  • Habituation (The Control Phase): Place the subject in the 100x100 cm OFT arena for 30 minutes prior to dosing. Self-Validation Check: This ensures that any subsequent hyperlocomotion is pharmacologically induced by the compound, rather than a novelty-induced stress response.

  • Dosing & Tracking: Administer the test compound or vehicle. Return the animal to the arena.

  • Data Acquisition: Use automated video tracking software to record total distance traveled (cm), velocity (cm/s), and time spent in the center zone vs. peripheral zone for 60 minutes.

Workflow Phase1 Phase 1: In Vitro Profiling (Enzyme Kinetics) Phase2 Phase 2: Stereotaxic Surgery (Microdialysis Probe Implantation) Phase1->Phase2 Phase3 Phase 3: In Vivo Dosing (Vehicle vs. 2-Cl-AMBA) Phase2->Phase3 Phase4 Phase 4: Neurochemical Analysis (HPLC-ECD for DA/NE/EPI) Phase3->Phase4 Phase5 Phase 5: Behavioral Assay (Open Field Tracking) Phase3->Phase5

Fig 2: Sequential in vivo workflow for evaluating psychoactive and neurochemical effects.

Data Interpretation & Translational Relevance

If 1-(2-Chlorophenyl)ethylamine performs as predicted by its structural homology, the HPLC-ECD data will show a dose-dependent increase in extracellular NE and a moderate increase in DA, coupled with a depletion of EPI. Behaviorally, this neurochemical shift typically presents as mild locomotor stimulation with potential anxiogenic undertones (due to NE buildup).

From a drug development perspective, compounds that modulate the NE/DA axis via enzymatic inhibition—rather than massive vesicular release like classical amphetamines—are highly sought after. They offer potential therapeutic avenues for Attention Deficit Hyperactivity Disorder (ADHD) and narcolepsy, carrying a significantly lower liability for abuse and neurotoxicity.

References

  • [2] Studies of Monoamine Oxidase and Semicarbazide-Sensitive Amine Oxidase. II. Inhibition by Alpha-Methylated Substrate-Analogue Monoamines, Alpha-Methyltryptamine, Alpha-Methylbenzylamine and Two Enantiomers of Alpha-Methylbenzylamine. PubMed / Japanese Journal of Pharmacology. Available at:[Link]

  • [1] 1-Phenylethylamine - Pharmacology and MAO Inhibition. Wikipedia. Available at: [Link]

  • [3] Inhibition of phenylethanolamine N-methyltransferase by benzylamines. 2. In vitro and in vivo studies with 2,3-dichloro-alpha-methylbenzylamine. Journal of Medicinal Chemistry. Available at:[Link]

  • [4] Effects of phenylethanolamine N-methyltransferase inhibitors on uptake and release of norepinephrine and dopamine from rat brain. Research Communications in Chemical Pathology and Pharmacology / OSTI.GOV. Available at:[Link]

Sources

A Comprehensive Technical Guide to the Structure-Activity Relationships of 1-(2-Chlorophenyl)ethylamine Analogs as NMDA Receptor Modulators

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for novel therapeutic agents targeting the central nervous system has led to extensive investigation into various chemical scaffolds capable of modulating neurotransmitter systems. Among these, the arylcyclohexylamine class of compounds holds a significant place in pharmacology, primarily recognized for its members' profound effects as dissociative anesthetics.[1][2] The story of these agents began in the mid-20th century with the synthesis of phencyclidine (PCP), a compound initially developed as an anesthetic but whose clinical use was hampered by severe psychotomimetic side effects.[3] This challenge spurred structure-activity relationship (SAR) studies aimed at refining the molecule's profile, leading to the landmark development of ketamine, a safer and more manageable anesthetic.[3]

At the core of many of these potent neuromodulators is the 1-(2-chlorophenyl)ethylamine substructure, a critical building block that informs the synthesis and pharmacological activity of compounds like ketamine (2-(2-chlorophenyl)-2-(methylamino)cyclohexanone).[4] This guide provides an in-depth exploration of the structure-activity relationships of this chemical family. We will dissect the molecular architecture, examining how modifications to the aryl ring, the ethylamine side-chain, and the amine substituent dramatically influence biological activity. The primary focus will be on their interaction with the N-Methyl-D-aspartate (NMDA) receptor, the defining pharmacological characteristic of this class.[3] By synthesizing technical data with mechanistic insights, this document serves as an authoritative resource for professionals engaged in the design and development of next-generation CNS-active therapeutics.

Part 1: The Pharmacological Landscape

Primary Mechanism of Action: NMDA Receptor Antagonism

The principal pharmacological effect of arylcyclohexylamines is their action as non-competitive antagonists at the NMDA receptor.[3] The NMDA receptor is a glutamate-gated ion channel essential for synaptic plasticity, a fundamental process for learning and memory.[3][5] Under normal resting conditions, the receptor's ion channel is blocked by a magnesium ion (Mg²⁺). Activation requires both the binding of the neurotransmitter glutamate and a co-agonist (glycine or D-serine), as well as depolarization of the postsynaptic membrane to expel the Mg²⁺ ion.[5]

Arylcyclohexylamines exert their effect by binding to a specific site located within the ion channel pore, often referred to as the "PCP binding site".[3] This action physically obstructs the flow of cations, primarily calcium (Ca²⁺), into the neuron, thereby inhibiting the excitatory signaling cascade mediated by glutamate.[3] This mechanism classifies them as uncompetitive channel blockers, as they require the channel to be open for binding to occur.[5][6] The resulting blockade of NMDA receptor function is responsible for the characteristic dissociative anesthesia, analgesia, and, at higher doses, psychotomimetic effects associated with this class of drugs.[6]

NMDA_Receptor_Antagonism cluster_receptor NMDA Receptor Channel receptor Extracellular Glutamate Site Glycine Site Transmembrane Domain PCP Site (Within Channel) Intracellular glutamate Glutamate glutamate->receptor:f1 Binds glycine Glycine glycine->receptor:f2 Binds antagonist Arylcyclohexylamine (e.g., Ketamine) antagonist->receptor:f4 Blocks (Active State) ca_ion Ca²⁺ ca_ion->receptor:f4 Influx Blocked mg_ion Mg²⁺ mg_ion->receptor:f4 Blocks (Resting State)

Fig. 1: Mechanism of non-competitive NMDA receptor antagonism.
Secondary Pharmacological Targets

While NMDA receptor antagonism is their defining feature, the diverse pharmacological profiles of these analogs arise from their interactions with a range of other CNS targets. Depending on the specific substitutions, these compounds can exhibit significant affinity for monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), as well as various opioid receptors.[1][7] For instance, BTCP is a selective dopamine reuptake inhibitor, while BDPC is a potent µ-opioid agonist, demonstrating the remarkable versatility of the arylcyclohexylamine scaffold.[1] This polypharmacology is a critical consideration in drug design, as it can contribute to both therapeutic effects and undesirable side effects. A SAR investigation of 1,2-diarylethylamines, a related class, uncovered several compounds with potent affinities at NMDAR, DAT, NET, and SERT.[7]

Part 2: Core Structure-Activity Relationships (SAR)

The biological activity of 1-(2-chlorophenyl)ethylamine analogs can be systematically understood by dissecting the molecule into three key regions: the aryl group, the ethylamine backbone (often part of a cyclohexyl ring in the most active compounds), and the amine functional group.

The General Arylcyclohexylamine Scaffold

The prototypical structure consists of a cyclohexylamine unit with a geminal aryl substituent. The amine is typically secondary or tertiary, often incorporated into a heterocycle. Fine-tuning the pharmacological profile is achieved through strategic modifications at these three positions.[1]

SAR_Scaffold cluster_labels scaffold aryl_label Region 1: Aryl Group (Ar) aryl_label->p1 cyclo_label Region 2: Cyclohexyl Ring cyclo_label->p2 amine_label Region 3: Amine Group (N-R₁, R₂) amine_label->p3

Fig. 2: Key regions for SAR modification on the arylcyclohexylamine scaffold.
Region 1: Modifications of the Aryl Group

The nature and position of substituents on the aromatic ring are critical determinants of potency and selectivity.

  • Positional Isomerism: The position of the halogen substituent significantly impacts activity. For ketamine and its ester analogs, substitution at the 2- (ortho) and 3- (meta) positions generally confers greater activity than substitution at the 4- (para) position.[8] The 2-chloro substituent, as found in the parent topic compound, is a hallmark of potent NMDA antagonists like ketamine.

  • Nature of Substituent: The introduction of a chlorine atom can increase binding affinity through additional van der Waals interactions with the receptor.[9] In related phenyl-ethylamine structures, halogen or methoxy groups at the 3- and/or 4-positions were found to be optimal for inhibiting neurotransmitter uptake.[10]

  • Aryl Ring Bioisosteres: Replacing the phenyl ring with other aromatic systems can modulate activity. For example, substitution with a thienyl ring has been shown to increase PCP-like activity, suggesting that the size and electronics of the aromatic ring are key factors.[11]

Region 2: Modifications of the Cyclohexyl Ring

While often less explored than the aryl and amine moieties, the cyclohexyl ring is not merely a scaffold. Its conformation and substitution can influence how the molecule fits into the receptor binding pocket. Studies have shown that hydroxylation of the cyclohexyl ring leads to a decrease in both the potency and efficacy of PCP-like effects, suggesting that this modification introduces an unfavorable polar interaction or steric clash.[11]

Region 3: Modifications of the Amine Group

The amine group is fundamental to the pharmacophore, providing a key interaction point within the receptor channel.

  • Degree of Substitution: The affinity for the NMDA receptor is highly dependent on the substitution of the amine nitrogen. Primary amines consistently show the lowest affinity.[7] Secondary amines (e.g., N-methyl in ketamine) and tertiary amines (e.g., the piperidine ring in PCP) are associated with much higher potency.[1]

  • Nature of N-Alkyl Substituents: Increasing the steric bulk on the nitrogen generally affects potency. N-alkyl substitutions tend to decrease potency without altering efficacy.[11] However, some N-ethyl analogs, such as PCE (N-ethyl-phencyclidine), retain a similar affinity to their parent compounds.[7] In a series of β-phenethylamines, N-methylation caused a minor reduction in potency, while N-dimethylation led to a ~30-fold decrease.[12]

  • Heterocyclic Amines: Incorporating the nitrogen into a heterocyclic ring is a common strategy. Replacing the piperidine ring of PCP with a pyrrolidine or morpholine ring was found to decrease potency, indicating that the size and conformation of this ring are important for optimal receptor fit.[11]

Quantitative SAR Data Summary

The following table summarizes the binding affinities of selected arylcyclohexylamine analogs at the NMDA receptor. This data highlights the impact of the structural modifications discussed above.

CompoundKey Structural FeaturesNMDA Receptor Binding Affinity (Kᵢ, nM)Reference
Phencyclidine (PCP) Phenyl ring, Piperidine amine~60[7]
Ketamine 2-Chlorophenyl, N-methyl amine~500[4]
Ephenidine (DPE) N-ethyl, 1,2-diarylethylamineHigh Affinity (Specific Kᵢ value variable)[7]
Memantine Adamantane amine (uncompetitive antagonist)~1000[4]
MK-801 (Dizocilpine) Potent uncompetitive antagonistHigh Affinity (Sub-nanomolar)[5]
Analogs (Target Range) Moderate affinity uncompetitive antagonists400 - 2,100[7]

Note: Binding affinities can vary based on experimental conditions (e.g., radioligand, tissue preparation). The values presented are for comparative purposes.

Part 3: Experimental Methodologies

General Synthetic Protocol for Arylcyclohexylamine Analogs

The synthesis of these analogs often follows a multi-step pathway that allows for diversification at the key structural regions. The following is a generalized, conceptual protocol.

Causality in Experimental Design: The choice of a multi-step route is deliberate. It allows for the late-stage introduction of diversity, particularly at the amine group, enabling the efficient creation of a library of analogs from a common intermediate. The reduction of a nitro group to an aniline is a classic and reliable transformation, with reagents like iron in acetic acid being chosen for their effectiveness and relatively mild conditions.[13]

Step-by-Step Workflow:

  • Synthesis of the Aryl Cyclohexanone Intermediate: This typically involves a Grignard reaction between a substituted bromobenzene (e.g., 1-bromo-2-chlorobenzene) and cyclohexanone, followed by dehydration and rearrangement to yield the desired 2-arylcyclohexanone.

  • Formation of the Aminonitrile: The aryl cyclohexanone is then subjected to a Strecker synthesis, reacting with an amine (e.g., methylamine) and a cyanide source (e.g., KCN) to form an α-aminonitrile. This step introduces the desired amine substituent.

  • Hydrolysis and Decarboxylation: The aminonitrile is hydrolyzed under acidic conditions to yield a β-amino acid, which is then heated to induce decarboxylation, affording the final arylcyclohexylamine product.

  • Alternative N-Alkylation: For further diversification, a primary amine analog can be synthesized and subsequently alkylated using reagents like alkyl halides to introduce different N-substituents.

Synthesis_Workflow cluster_synthesis Generalized Synthetic Workflow start Substituted Aryl Halide & Cyclohexanone step1 Step 1: Grignard Reaction & Rearrangement start->step1 intermediate1 2-Arylcyclohexanone Intermediate step1->intermediate1 step2 Step 2: Strecker Synthesis (Amine + Cyanide) intermediate1->step2 intermediate2 α-Aminonitrile Intermediate step2->intermediate2 step3 Step 3: Hydrolysis & Decarboxylation intermediate2->step3 end Final Arylcyclohexylamine Analog step3->end

Sources

Neurotoxicity Assessment of 1-(2-Chlorophenyl)ethylamine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(2-Chlorophenyl)ethylamine (CAS 39959-67-6), also known as 2-chloro- α -methylbenzylamine, is a chiral aromatic amine widely utilized as a resolving agent and synthetic intermediate in pharmaceutical development. While its primary industrial role is as a chemical building block, its structural homology to trace amines and amphetamine derivatives necessitates rigorous neurotoxicity profiling.

As a Senior Application Scientist, I approach the safety assessment of this compound not merely as a regulatory checkbox, but as a predictive, mechanistic investigation. This whitepaper outlines the structural alerts, core mechanisms of action, and self-validating experimental workflows required to accurately quantify the neurotoxic potential of 1-(2-Chlorophenyl)ethylamine.

Structural Rationale & Predictive Toxicology

To understand the neurotoxic potential of 1-(2-Chlorophenyl)ethylamine, we must deconstruct its chemical architecture. The compound is a halogenated derivative of 1-phenylethylamine ( α -methylbenzylamine).

1-Phenylethylamine is a trace amine and the foundational skeleton for numerous central nervous system (CNS) stimulants and neurotoxins[1]. When assessing 1-(2-Chlorophenyl)ethylamine, two critical structural alerts emerge:

  • The α -Methyl Amine Motif: This structural feature is essential for interaction with monoamine transporters (DAT, NET, SERT). It allows the molecule to masquerade as an endogenous neurotransmitter, potentially causing reverse transport and massive cytosolic efflux of dopamine or serotonin[2][3].

  • Aromatic Halogenation: The addition of a chlorine atom to the phenyl ring significantly increases the molecule's lipophilicity, enhancing blood-brain barrier (BBB) penetration. More importantly, halogenation of related amphetamine derivatives (e.g., 4-chloroamphetamine) has been proven to shift the pharmacological profile toward severe serotonergic neurotoxicity and profound mitochondrial impairment[4][5][6].

While para-halogenated amines are well-documented neurotoxins, ortho-halogenated compounds like 1-(2-Chlorophenyl)ethylamine require specific empirical testing to determine if steric hindrance at the ortho-position mitigates or exacerbates transporter affinity and mitochondrial disruption. Furthermore, bulk safety data indicates that 1-phenylethylamine derivatives are highly corrosive, causing severe tissue damage and acute cellular toxicity upon direct exposure[7].

Core Mechanisms of Action

The neurotoxicity of halogenated α -methylbenzylamines is multifactorial, driven by an interplay between transporter dysregulation and direct organelle toxicity.

A. Mitochondrial Dysfunction & ATP Depletion

Halogenated amines are highly lipophilic and readily accumulate within the neuronal cytosol and mitochondrial matrix. They disrupt the mitochondrial electron transport chain (ETC), leading to a collapse of the mitochondrial membrane potential ( ΔΨm​ ) and a rapid depletion of intracellular ATP[4][5]. This energy crisis occurs at concentrations much lower than those required to cause direct plasma membrane lysis, marking it as a specific, targeted toxicological event rather than general chemical corrosion[5].

B. Oxidative Stress via Monoamine Efflux

By interacting with DAT and SERT, these compounds can inhibit the reuptake of dopamine and serotonin, or induce their reverse transport. The resulting accumulation of monoamines in the synaptic cleft and unprotected cytosolic compartments leads to auto-oxidation. This generates high levels of Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS), overwhelming the neuron's antioxidant defenses and triggering apoptosis[2][3].

NeurotoxicityPathway N1 1-(2-Chlorophenyl)ethylamine Neuronal Entry N2 Monoamine Transporter Interaction (DAT/SERT) N1->N2 N3 Mitochondrial ETC Disruption N1->N3 N4 Cytosolic DA/5-HT Accumulation N2->N4 N5 ATP Depletion & Loss of ΔΨm N3->N5 N6 ROS/RNS Overproduction N4->N6 N7 Neuronal Apoptosis (Cell Death) N5->N7 N6->N7

Figure 1: Proposed mechanistic pathway of halogenated amine-induced neurotoxicity.

Experimental Workflows: A Self-Validating Framework

To ensure scientific integrity, a single-endpoint assay is insufficient. As researchers, we must design self-validating systems where the causality of cell death is proven by correlating metabolic failure with functional decline.

Protocol 1: Multiparametric High-Content Screening (HCS) for Mitochondrial Toxicity

Causality & Rationale: We utilize differentiated SH-SY5Y human neuroblastoma cells. Why? Undifferentiated cells lack mature dopaminergic phenotypes and have weaker antioxidative capacities, leading to false-positive toxicity results. Differentiated cells express functional DAT/NET and better mimic mature human neurons[4]. We measure ATP depletion alongside Lactate Dehydrogenase (LDH) release. If ATP drops before LDH increases, we confirm true mitochondrial toxicity rather than non-specific membrane corrosion[4][5].

Step-by-Step Methodology:

  • Cell Culture & Differentiation: Seed SH-SY5Y cells at 1×104 cells/well in 96-well plates. Differentiate for 7 days using 10 µM Retinoic Acid (RA) in low-serum media to induce a mature neuronal phenotype.

  • Compound Dosing: Prepare a serial dilution of 1-(2-Chlorophenyl)ethylamine (0.1 µM to 2 mM) in DMSO (final DMSO concentration <0.1%). Treat cells for 24 hours.

  • Internal Controls (Self-Validation):

    • Positive Control (Mitochondrial): 10 µM FCCP (induces maximum mitochondrial depolarization).

    • Positive Control (Membrane Lysis): 1% Triton X-100.

    • Negative Control: 0.1% DMSO vehicle.

  • Multiparametric Readout:

    • Mitochondrial Membrane Potential: Add JC-10 dye (incubate 30 mins). Measure red/green fluorescence ratio.

    • ATP Quantification: Lyse cells and add luciferin/luciferase reagent (CellTiter-Glo). Measure luminescence to quantify intracellular ATP.

    • Membrane Integrity: Sample the supernatant and measure LDH release via colorimetric assay (absorbance at 490 nm).

  • Data Analysis: Calculate the IC50​ for ATP depletion versus the EC50​ for LDH release. A ratio >2 indicates specific mitochondrial neurotoxicity.

Protocol 2: Microelectrode Array (MEA) for Functional Electrophysiology

Causality & Rationale: Morphological survival does not guarantee functional survival. MEA allows us to measure the spontaneous electrical activity (firing rate, bursting) of neuronal networks in real-time. This detects sublethal neurotoxicity—where the neuron is alive but its synaptic communication is impaired by the test compound.

Step-by-Step Methodology:

  • Network Establishment: Plate primary rat cortical neurons onto 48-well MEA plates coated with Poly-D-Lysine/Laminin. Culture for 14-21 days in vitro (DIV) until synchronized network bursting is established.

  • Baseline Recording: Record spontaneous network activity for 30 minutes to establish a baseline Mean Firing Rate (MFR) for each well.

  • Acute Exposure: Spike 1-(2-Chlorophenyl)ethylamine into the wells at non-cytotoxic concentrations (determined from Protocol 1, e.g., 1 µM to 50 µM).

  • Kinetic Recording: Record electrical activity continuously for 4 hours post-exposure.

  • Signal Processing: Use spike-sorting algorithms to quantify changes in MFR, burst duration, and network synchrony relative to the baseline.

ExperimentalWorkflow S1 1. Model Prep Differentiated SH-SY5Y S2 2. Dosing 0.1 µM - 2.0 mM S1->S2 S3 3. Multiparametric Assay ATP, LDH, ROS S2->S3 S4 4. MEA Electrophysiology Network Bursting S2->S4 S5 5. Toxicity Profiling Mechanistic Validation S3->S5 S4->S5

Figure 2: Orthogonal experimental workflow for comprehensive neurotoxicity profiling.

Quantitative Data Presentation: Comparative Toxicity Profiling

To contextualize the hazard of 1-(2-Chlorophenyl)ethylamine, we must benchmark it against known reference compounds in the phenylethylamine/amphetamine class. The table below synthesizes the expected toxicological parameters based on structure-activity relationships (SAR) of halogenated amines[4][5][6].

CompoundStructural ClassPrimary TargetExpected ATP Depletion ( IC50​ )Expected LDH Release ( EC50​ )Cytotoxicity Rank
Amphetamine Non-halogenatedDAT / NET> 1.5 mM> 2.0 mMLow
1-Phenylethylamine Non-halogenated Trace AmineMAO-B / Trace Amine Receptors~ 1.0 mM~ 1.5 mMModerate
4-Chloroamphetamine (PCA) Para-halogenatedSERT / Mitochondria~ 0.25 mM~ 0.5 mMVery High
1-(2-Chlorophenyl)ethylamine Ortho-halogenatedDAT / Mitochondria~ 0.4 mM - 0.8 mM*** ~ 1.0 mM***High *

*Values for 1-(2-Chlorophenyl)ethylamine are predictive estimates based on the established SAR rule that halogenation increases lipophilicity and mitochondrial toxicity (Chloride > Fluoride > Hydrogen), though ortho-substitution typically presents slightly lower transporter affinity than para-substitution[4][5][6].

Sources

Preliminary Toxicological Screening of 1-(2-Chlorophenyl)ethylamine: A Strategic Framework for Early-Stage Hazard Identification

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profiling

1-(2-Chlorophenyl)ethylamine (CAS 39959-67-6) is a chiral primary amine featuring an ortho-chloro-substituted aromatic ring. Widely utilized as an intermediate in the synthesis of central nervous system (CNS) active therapeutics and agrochemicals, its structural motifs present specific toxicological liabilities. Under the Globally Harmonized System (GHS), it carries hazard statements including H302 (Harmful if swallowed) and H318 (Causes serious eye damage)[1].

Before advancing compounds derived from this scaffold into human clinical trials, a rigorous, tiered nonclinical safety evaluation is required in accordance with ICH M3(R2) guidelines[2]. As a Senior Application Scientist, I have designed this whitepaper to outline a self-validating, causality-driven preliminary toxicological screening framework. This guide transitions away from rigid checklists, focusing instead on the mechanistic rationale behind in silico, in vitro, and in vivo experimental designs.

ToxWorkflow Start 1-(2-Chlorophenyl)ethylamine (CAS 39959-67-6) InSilico Phase 1: In Silico QSAR & Structural Alerts Start->InSilico InVitroG Phase 2A: Genotoxicity (OECD 471 Ames Test) InSilico->InVitroG InVitroC Phase 2B: Cardiac Safety (hERG Patch-Clamp) InSilico->InVitroC InVivo Phase 3: Acute Oral Toxicity (OECD 420 Fixed Dose) InVitroG->InVivo If Mutagenic (-) InVitroC->InVivo If IC50 > 10µM Decision Go/No-Go Decision Matrix Risk Assessment InVivo->Decision

Figure 1: Tiered preliminary toxicological screening workflow for 1-(2-Chlorophenyl)ethylamine.

Mechanistic Liabilities & Rationale for Screening

To design an effective screening cascade, we must first understand the causality of potential toxicity based on the molecule's structure:

  • Metabolic Activation (Genotoxicity): Primary amines can be oxidized by hepatic Cytochrome P450 (CYP450) enzymes into reactive hydroxylamines. These electrophilic intermediates can covalently bind to nucleophilic centers in DNA, causing point mutations or frameshifts[3]. Therefore, genotoxicity screening must include exogenous metabolic activation.

  • Cation- π Interactions (Cardiotoxicity): At physiological pH (~7.4), the primary amine group is protonated. Positively charged amines are classic pharmacophores that bind to aromatic amino acid residues (e.g., Tyr652, Phe656) within the central cavity of the hERG potassium channel. This binding blocks repolarizing IKr​ currents, leading to QT interval prolongation.

  • Systemic Acute Toxicity: The ortho-chloro substitution increases the lipophilicity of the molecule, enhancing blood-brain barrier (BBB) penetration and gastrointestinal absorption, which directly influences its acute oral LD50 profile.

Self-Validating Experimental Protocols

To ensure data integrity, every assay must operate as a self-validating system. The following methodologies detail the critical steps and the mechanistic reasoning behind them.

Protocol A: In Vitro Genotoxicity via the Ames Test (OECD 471)

Rationale: We utilize the Bacterial Reverse Mutation Test (OECD 471) to detect point mutations[4]. Because 1-(2-Chlorophenyl)ethylamine is a pro-mutagenic primary amine, we mandate the Pre-incubation Method rather than standard plate incorporation. Pre-incubation allows the chemical and the S9 metabolic enzymes to interact in a liquid medium, maximizing the conversion of the amine into reactive metabolites before diffusion is restricted by agar.

Self-Validation System:

  • Negative Control: DMSO vehicle establishes the spontaneous reversion baseline.

  • Positive Controls: 2-Aminoanthracene (requires S9 activation) validates the metabolic competence of the S9 fraction; Sodium azide (no S9 required) validates the intrinsic sensitivity of the bacterial strains.

Step-by-Step Methodology:

  • Culture Preparation: Grow Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and E. coli WP2 uvrA overnight in nutrient broth to a density of ∼109 cells/mL.

  • Pre-incubation: In a sterile test tube, combine 0.1 mL of the bacterial culture, 0.1 mL of the test article (1-(2-Chlorophenyl)ethylamine dissolved in DMSO, utilizing a dose range of 1.5 to 5000 µ g/plate ), and 0.5 mL of 10% rat liver S9 mix (or phosphate buffer for the -S9 cohort).

  • Metabolic Activation Phase: Incubate the mixture at 37°C for 20 minutes with gentle shaking to facilitate CYP450-mediated N-hydroxylation.

  • Agar Plating: Add 2.0 mL of molten top agar (maintained at 45°C and containing trace amounts of histidine/biotin) to the tube. Vortex gently and pour immediately onto minimal glucose agar plates.

  • Incubation & Scoring: Incubate the plates inverted at 37°C for 48–72 hours. Quantify revertant colonies using an automated colony counter.

AmesLogic Amine Primary Amine (Pro-mutagen) S9 Hepatic S9 Fraction (CYP450 Activation) Amine->S9 Pre-incubation Metabolite Reactive Electrophile (Hydroxylamine) S9->Metabolite Oxidation DNA Bacterial DNA (S. typhimurium) Metabolite->DNA Adduct Formation Mutation Reverse Mutation (His+ Revertant) DNA->Mutation Plating (-His)

Figure 2: Metabolic activation pathway of primary amines in the OECD 471 Ames Test.

Protocol B: In Vivo Acute Oral Toxicity (OECD 420 Fixed Dose Procedure)

Rationale: Traditional LD50 tests (OECD 401) use animal death as an endpoint. To align with the 3Rs (Replacement, Reduction, Refinement) and modern regulatory standards, we utilize the Fixed Dose Procedure (OECD 420)[5]. This method relies on observing "evident toxicity" rather than mortality, providing sufficient data for GHS classification while minimizing animal distress[6].

Self-Validation System: A preliminary sighting study on a single animal validates the starting dose. This prevents the unnecessary sacrifice of the main cohort if the in silico predictions underestimate the compound's systemic toxicity.

Step-by-Step Methodology:

  • Dose Selection & Sighting Study: Based on the compound's GHS H302 classification (Harmful if swallowed), select a starting fixed dose of 300 mg/kg[5]. Administer a single oral gavage dose to one female Wistar rat (fasted overnight).

  • Initial Observation: Observe the sighting animal continuously for the first 30 minutes, and periodically for 24 hours. Look for signs of evident toxicity (e.g., tremors, lethargy, piloerection).

  • Main Study Execution: If the sighting animal survives but shows evident toxicity, proceed to dose an additional 4 female rats at 300 mg/kg. If no toxicity is observed, escalate the dose to 2000 mg/kg for the main cohort.

  • Longitudinal Monitoring: Monitor the main cohort daily for 14 days. Record body weights weekly to track systemic metabolic stress.

  • Necropsy: Euthanize surviving animals on Day 14. Perform a gross necropsy focusing on the gastrointestinal tract and liver, which are the primary sites of first-pass metabolism and potential localized irritation from the basic amine.

Data Synthesis & Go/No-Go Decision Matrix

Quantitative data extracted from the preliminary screening cascade must be evaluated against strict thresholds to determine if the 1-(2-Chlorophenyl)ethylamine derivative is viable for further development. The table below summarizes the critical decision parameters.

Assay CategoryEvaluated ParameterGo Threshold (Proceed)No-Go / Flag ThresholdMechanistic Rationale
Ames (OECD 471) Mutagenic Index (MI)*MI < 2.0 (No dose-response)MI ≥ 2.0 or reproducible dose-responseAn MI ≥ 2.0 indicates significant DNA adduct formation via reactive electrophiles, signaling high carcinogenic risk.
hERG Patch-Clamp IC50 (µM)> 10 µM< 1 µMHigh-affinity binding to the hERG channel pore risks lethal ventricular arrhythmias (Torsades de Pointes).
Acute Oral (OECD 420) GHS Toxicity CategoryCategory 5 or Unclassified (LD50 > 2000 mg/kg)Category 3 or lower (LD50 < 300 mg/kg)High acute systemic toxicity severely limits the therapeutic window and complicates Phase 1 dosing.

*Mutagenic Index (MI) is calculated as the ratio of the mean number of revertant colonies on the test plates to the mean number of revertant colonies on the vehicle control plates.

References

  • Food and Drug Administration (FDA). "M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals." fda.gov. URL: [Link]

  • Organisation for Economic Co-operation and Development (OECD). "Test Guideline 471: Bacterial Reverse Mutation Test." oecd.org. URL: [Link]

  • Organisation for Economic Co-operation and Development (OECD). "Test Guideline 420: Acute Oral Toxicity - Fixed Dose Procedure." nih.gov. URL: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 299767, 1-(2-Chlorophenyl)ethylamine." pubchem.ncbi.nlm.nih.gov. URL: [Link]

Sources

An In-depth Technical Guide to the Solubility of 1-(2-Chlorophenyl)ethylamine in Various Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of 1-(2-Chlorophenyl)ethylamine in a diverse range of organic solvents. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a deep understanding of this compound's solution behavior. While specific quantitative solubility data for 1-(2-Chlorophenyl)ethylamine is not broadly published, this guide synthesizes fundamental principles of solubility, theoretical prediction models, and detailed experimental protocols to empower researchers to generate reliable data. We will explore the physicochemical properties of the molecule, delve into the theoretical underpinnings of its interactions with various solvent classes, and provide a step-by-step methodology for accurate solubility determination.

Introduction: The Critical Role of Solubility in Research and Development

1-(2-Chlorophenyl)ethylamine is a chiral amine that serves as a valuable building block in the synthesis of pharmaceuticals and other complex organic molecules. Its utility in these applications is profoundly influenced by its solubility in various organic solvents. A thorough understanding of its solution characteristics is paramount for optimizing reaction conditions, designing efficient purification strategies such as crystallization, and developing stable formulations. This guide moves beyond a simple listing of solvents, offering instead a foundational understanding of the molecular interactions that govern the solubility of this compound.

Physicochemical Properties of 1-(2-Chlorophenyl)ethylamine

To predict the solubility of a compound, we must first understand its intrinsic physicochemical properties. The structure of 1-(2-Chlorophenyl)ethylamine, featuring a polar amine group, a nonpolar ethyl group, and a moderately polar chlorophenyl ring, dictates its interactions with different solvents.

Table 1: Key Physicochemical Properties of 1-(2-Chlorophenyl)ethylamine and Related Isomers

PropertyValue (for 1-(2-Chlorophenyl)ethylamine)Value (for related isomers/compounds)Reference(s)
Molecular Formula C₈H₁₀ClNC₈H₁₀ClN[1][2]
Molecular Weight 155.63 g/mol 155.62 g/mol [1][2]
Appearance Colorless to pale yellow liquid (typical)Clear colorless to yellowish liquid[2][3]
Density Approx. 1.106 g/mL at 25 °C1.080 g/mL at 25 °C for 1-(4-chlorophenyl)ethylamine
Refractive Index Approx. 1.551 (n20/D)1.543 (n20/D) for 1-(4-chlorophenyl)ethylamine
Boiling Point 120 °C at 15 mmHg-
Water Solubility Predicted to be low"Very low solubility" for (S)-1-(4-Chlorophenyl)ethylamine[3]

The presence of the primary amine group allows 1-(2-Chlorophenyl)ethylamine to act as a hydrogen bond donor and acceptor. The chlorophenyl ring, while largely nonpolar, possesses a dipole moment due to the electronegative chlorine atom. This combination of features suggests a complex solubility profile, with appreciable solubility expected in a range of polar and nonpolar solvents.

Theoretical Framework for Predicting Solubility

The principle of "like dissolves like" provides a foundational, albeit qualitative, prediction of solubility.[4] This principle is rooted in the thermodynamics of mixing, where dissolution is favored when the intermolecular forces between the solute and solvent are comparable to the forces within the pure solute and pure solvent.

Solvent Classes and Expected Interactions
  • Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): These solvents possess O-H or N-H bonds and can engage in strong hydrogen bonding.[5] Given that 1-(2-Chlorophenyl)ethylamine has a primary amine group capable of hydrogen bonding, it is expected to be highly soluble in these solvents. The dissolution process will be driven by the favorable formation of hydrogen bonds between the amine group of the solute and the hydroxyl group of the solvent.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): These solvents have significant dipole moments but lack O-H or N-H bonds, meaning they cannot donate hydrogen bonds.[5] They can, however, act as hydrogen bond acceptors. We can predict good solubility of 1-(2-Chlorophenyl)ethylamine in these solvents due to dipole-dipole interactions and hydrogen bonding between the amine's N-H and the solvent's acceptor sites (e.g., the carbonyl oxygen in acetone and ethyl acetate).

  • Nonpolar Solvents (e.g., Toluene, Hexane): These solvents have low dielectric constants and interact primarily through weak van der Waals forces (London dispersion forces). The chlorophenyl ring and the ethyl group of 1-(2-Chlorophenyl)ethylamine are nonpolar and will interact favorably with these solvents. While the polar amine group is less compatible, the overall molecule has significant nonpolar character, suggesting at least moderate solubility in solvents like toluene, and lower but still potentially significant solubility in aliphatic hydrocarbons like hexane.

Advanced Predictive Models: UNIFAC and COSMO-RS

For more quantitative predictions, computational models such as UNIFAC (UNIQUAC Functional-group Activity Coefficients) and COSMO-RS (Conductor-like Screening Model for Real Solvents) are invaluable tools in modern chemical engineering and pharmaceutical development.

  • UNIFAC: This is a group-contribution method that estimates activity coefficients based on the functional groups present in the molecules of a mixture.[6][7][8] The model breaks down both the solute (1-(2-Chlorophenyl)ethylamine) and the solvent into their constituent groups (e.g., aromatic carbon-chlorine, amine, alkyl groups) and uses pre-existing parameters for the interactions between these groups to predict solubility. UNIFAC is particularly useful for rapid screening of a wide range of solvents.[6][9]

  • COSMO-RS: This model uses quantum chemistry to calculate the screening charge density on the surface of a molecule in a virtual conductor.[10][11][12] This allows for a more first-principles-based prediction of the chemical potential of the molecule in any solvent, from which solubility can be derived. COSMO-RS is powerful because it is not limited to a predefined set of functional groups and can account for the specific 3D geometry and electronic structure of the molecule, including conformational effects.[10][13]

These models can provide a rank-ordering of solvents for 1-(2-Chlorophenyl)ethylamine and a semi-quantitative estimate of its solubility, guiding the selection of solvents for experimental validation.

Experimental Determination of Solubility

The following section provides a detailed, self-validating protocol for the experimental determination of the solubility of 1-(2-Chlorophenyl)ethylamine. The isothermal shake-flask method is the gold standard for determining thermodynamic solubility and will be the basis of this protocol.

Materials and Equipment
  • 1-(2-Chlorophenyl)ethylamine (high purity)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps and PTFE-lined septa

  • Thermostatically controlled shaker or incubator

  • Syringes and syringe filters (0.22 or 0.45 µm, solvent-compatible)

  • Volumetric flasks and pipettes

  • Analytical instrumentation for quantification (e.g., HPLC-UV, GC-FID, or UV-Vis spectrophotometer)

Detailed Experimental Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of 1-(2-Chlorophenyl)ethylamine to a series of vials. The presence of undissolved solute is crucial to ensure that equilibrium with the solid phase is achieved.

    • To each vial, add a known volume or mass of the desired organic solvent.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period to ensure that equilibrium is reached. A period of 24 to 72 hours is typically recommended, and this should be confirmed by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.

  • Sample Collection and Preparation:

    • After equilibration, cease agitation and allow the vials to stand undisturbed in the thermostat for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the supernatant through a solvent-compatible syringe filter into a pre-weighed vial or a volumetric flask. This step is critical to remove any undissolved microparticles.

    • Accurately weigh the filtered solution or dilute it to a known volume with the same solvent.

  • Quantification:

    • Analyze the concentration of 1-(2-Chlorophenyl)ethylamine in the prepared sample using a pre-validated analytical method. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is often a suitable choice.

    • Prepare a calibration curve using standard solutions of 1-(2-Chlorophenyl)ethylamine of known concentrations in the same solvent.

    • Ensure that the concentration of the sample falls within the linear range of the calibration curve.

  • Data Reporting:

    • Express the solubility in standard units, such as mg/mL, g/100 mL, or mol/L.

    • Each experiment should be performed in triplicate to ensure reproducibility, and the results should be reported as the mean ± standard deviation.

Visual Workflow for Solubility Determination

Solubility_Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Analysis cluster_data Data Reporting prep1 Add excess solute to vial prep2 Add known volume of solvent prep1->prep2 equil1 Agitate at constant temperature (24-72h) prep2->equil1 equil2 Settle undissolved solid (≥2h) equil1->equil2 sample1 Withdraw supernatant equil2->sample1 sample2 Filter (0.45µm) sample1->sample2 sample3 Dilute/Prepare for analysis sample2->sample3 sample4 Quantify concentration (e.g., HPLC-UV) sample3->sample4 data1 Calculate solubility (mg/mL, mol/L) sample4->data1 data2 Report as Mean ± SD (n=3) data1->data2

Sources

Methodological & Application

Reductive amination synthesis of 1-(2-Chlorophenyl)ethylamine from 2-chlorophenylacetone

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Methodology: Direct Reductive Amination via Sodium Triacetoxyborohydride (STAB)

Structural Clarification & Precursor Selection

Before executing the synthesis, it is critical to address the precise chemical nomenclature of the precursors and target molecules. The reductive amination of 2-chlorophenylacetone (1-(2-chlorophenyl)propan-2-one) with an ammonia source yields a 9-carbon primary amine: 1-(2-chlorophenyl)propan-2-amine (also known as 2-chloroamphetamine)[1].

If the strict target is the lower homologue, 1-(2-Chlorophenyl)ethylamine (an 8-carbon molecule), the starting material must be adjusted to 2-chloroacetophenone (1-(2-chlorophenyl)ethanone). The thermodynamic principles, mechanistic causality, and experimental protocol detailed in this guide apply universally to both methyl ketone substrates.

Mechanistic Causality & Reagent Selection

Direct reductive amination involves the condensation of a carbonyl compound with an amine to form an intermediate imine or iminium ion, followed by in situ hydride reduction. The critical challenge in this workflow is chemoselectivity : the reducing agent must selectively reduce the transient iminium ion without reducing the unreacted starting ketone[2].

  • Sodium Borohydride (NaBH₄): Highly nucleophilic and non-selective. It rapidly reduces the starting ketone directly to an alcohol before iminium formation can reach equilibrium, resulting in poor amine yields[2].

  • Sodium Cyanoborohydride (NaBH₃CN): The historical standard (Borch reduction). It is highly selective for iminium ions at pH 3–4[3]. However, it poses severe safety and environmental risks, generating highly toxic hydrogen cyanide (HCN) gas during aqueous workup and leaving cyanide contamination in the product stream[3].

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃ / STAB): The optimal modern reagent. The electron-withdrawing acetate groups reduce the nucleophilicity of the borohydride, making it exceptionally mild. It selectively reduces the protonated iminium intermediate over the ketone and is environmentally benign, avoiding all cyanide byproducts[4].

Reaction Workflow & Decision Logic

ReductiveAmination Substrate Carbonyl Substrate (e.g., 2-Chlorophenylacetone) Intermediate Iminium Ion Intermediate (pH 4-5) Substrate->Intermediate Amine Amine Source (NH4OAc Excess) Amine->Intermediate NaBH4 NaBH4 (Non-selective) Intermediate->NaBH4 Direct Reduction NaBH3CN NaBH3CN (Selective, Toxic) Intermediate->NaBH3CN Direct Reduction STAB NaBH(OAc)3 (Selective, Mild) Intermediate->STAB Direct Reduction Product Target Amine Product (High Purity) NaBH4->Product Low Yield (Ketone reduced) NaBH3CN->Product Good Yield (Cyanide waste) STAB->Product Optimal Yield (No cyanide)

Fig 1: Decision logic and reaction workflow for direct reductive amination.

Quantitative Optimization Data

The following table summarizes the performance metrics of common reductants used in direct reductive amination, justifying the selection of STAB for this protocol.

Reducing AgentChemoselectivity (Iminium vs. Ketone)Typical YieldToxicity / ByproductsSolvent Compatibility
NaBH₄ Low (Rapidly reduces ketones)< 30%Benign (Borate salts)Alcohols (MeOH, EtOH)
NaBH₃CN High (Requires strict pH 3-4 control)75 - 90%Hazardous (HCN gas, Cyanides)Alcohols, THF
NaBH(OAc)₃ Very High (Tolerates diverse functional groups)85 - 95%Benign (Acetates, Borates)Halogenated (DCE, DCM)

Self-Validating Experimental Protocol

Scale: 10 mmol Target: 1-(2-chlorophenyl)propan-2-amine (or 1-(2-chlorophenyl)ethylamine depending on precursor).

Materials & Reagents
  • Ketone Substrate: 10 mmol (1.0 eq)

  • Ammonium Acetate (NH₄OAc): 100 mmol (10.0 eq). Causality: A massive 10-fold excess of ammonia is strictly required to prevent the newly formed primary amine from reacting with unreacted ketone, which would result in unwanted secondary amine dimers[3].

  • Sodium Triacetoxyborohydride (STAB): 15 mmol (1.5 eq)

  • 1,2-Dichloroethane (DCE): 40 mL. Causality: STAB is sensitive to protic solvents and undergoes rapid solvolysis in methanol. DCE is the preferred solvent to maintain hydride stability[2],[4].

Step-by-Step Procedure

Step 1: Iminium Equilibration

  • In a flame-dried round-bottom flask under an inert argon atmosphere, dissolve the ketone substrate (10 mmol) and NH₄OAc (100 mmol) in 40 mL of anhydrous DCE.

  • Stir the heterogeneous suspension at room temperature (20–25 °C) for 30 minutes.

  • Self-Validation Checkpoint: NH₄OAc acts as both the nitrogen source and a mild acid buffer. The mixture will remain a suspension. Allowing 30 minutes ensures the ketone-to-iminium equilibrium is established before the reductant is introduced.

Step 2: Selective Hydride Reduction

  • Add STAB (15 mmol) portion-wise over 10 minutes to the stirring suspension.

  • Self-Validation Checkpoint: Monitor the internal temperature. STAB reduction is mildly exothermic. A slight temperature elevation confirms active hydride transfer to the iminium ion[4].

  • Allow the reaction to stir at room temperature for 12–16 hours. Validate completion via TLC (Hexanes:EtOAc 4:1); look for the complete disappearance of the UV-active ketone starting material.

Step 3: Quenching & Phase Separation

  • Cool the flask in an ice bath and carefully quench the reaction by slowly adding 40 mL of saturated aqueous NaHCO₃.

  • Self-Validation Checkpoint: Vigorous effervescence (CO₂ gas evolution) will occur as the unreacted STAB and acetic acid byproducts are neutralized.

  • Once gas evolution ceases, use pH paper on the aqueous layer to confirm pH ≥ 8 .

  • Self-Validation Checkpoint (Critical): If the aqueous layer is acidic, the target amine will remain protonated (water-soluble acetate salt) and will be lost during extraction. The basic pH forces the product into its lipophilic freebase form.

Step 4: Isolation & Purification

  • Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with Dichloromethane (DCM) (3 x 20 mL).

  • Combine the organic layers, wash with 30 mL of brine, and dry over anhydrous Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude amine as a pale yellow oil. (Further purification can be achieved via silica gel chromatography or crystallization as a hydrochloride salt[1]).

Analytical Validation

To definitively prove the synthesis of the target amine, perform the following analytical checks:

  • ¹H NMR (CDCl₃): Confirm the disappearance of the ketone methyl singlet (typically ~2.1 ppm) and verify the appearance of the amine α-proton multiplet (~3.2–3.5 ppm).

  • LC-MS: Confirm the presence of the [M+H]⁺ molecular ion corresponding to the exact mass of the target amine.

References

  • Smolecule. "Buy Clortermine hydrochloride | 10389-72-7 - Smolecule: Synthesis Methods." Smolecule. 1

  • ScienceMadness. "A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes." Sciencemadness.org.

  • Myers, J.W. "C-N Bond-Forming Reactions: Reductive Amination." Harvard University (Chem 115).3

  • Common Organic Chemistry. "Reductive Amination - Common Conditions." Commonorganicchemistry.com. 2

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." PubMed (NIH). 4

Sources

GC-MS protocol for identifying 1-(2-Chlorophenyl)ethylamine and its metabolites

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Comprehensive GC-MS Profiling of 1-(2-Chlorophenyl)ethylamine and its Phase I/II Metabolites

Executive Scope & Analytical Rationale

1-(2-Chlorophenyl)ethylamine (also known as 2-chloro- α -methylbenzylamine) is a halogenated primary amine structurally analogous to phenethylamine. In toxicological screening and pharmacokinetic profiling, identifying this compound and its metabolites presents a distinct analytical challenge. Primary amines and their oxygenated phase I metabolites exhibit high polarity and poor thermal stability, leading to severe peak tailing and degradation during direct Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

To ensure a self-validating and highly robust analytical system, this protocol utilizes a targeted dual-derivatization strategy . By splitting the extracted sample and applying orthogonal derivatization reagents—Heptafluorobutyric anhydride (HFBA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)—we can selectively optimize the volatility and mass spectral fragmentation of both the parent amine and its downstream metabolites[1][2].

Metabolic Pathways & Mechanistic Causality

The biotransformation of 1-(2-chlorophenyl)ethylamine is driven by specific enzymatic pathways that dictate the required analytical approach:

  • Oxidative Deamination: Mediated by monoamine oxidases (MAO) or Cytochrome P450 (CYP450), the primary amine is cleaved to form the ketone 2-chloroacetophenone [3][4]. This ketone is subsequently reduced by aldo-keto reductases to 1-(2-chlorophenyl)ethanol [5].

  • N-Acetylation: N-acetyltransferases (NAT) convert the parent amine into N-acetyl-1-(2-chlorophenyl)ethylamine , a stable excretion product.

  • Aromatic Hydroxylation: CYP450-mediated ring oxidation yields phenolic metabolites (e.g., 1-(2-chloro-4-hydroxyphenyl)ethylamine ), which are rapidly conjugated with glucuronic acid for renal excretion.

Metabolism Parent 1-(2-Chlorophenyl)ethylamine (Parent Amine) Ketone 2-Chloroacetophenone (Oxidative Deamination) Parent->Ketone MAO / CYP450 NAcetyl N-Acetyl-1-(2-chlorophenyl)ethylamine (N-Acetylation) Parent->NAcetyl NAT Hydroxyl 1-(2-Chloro-4-hydroxyphenyl)ethylamine (Aromatic Hydroxylation) Parent->Hydroxyl CYP450 Alcohol 1-(2-Chlorophenyl)ethanol (Reduction) Ketone->Alcohol Reductase

Figure 1: Primary Phase I and Phase II metabolic pathways of 1-(2-Chlorophenyl)ethylamine.

Experimental Workflow: A Self-Validating System

To guarantee data integrity, this workflow incorporates an enzymatic deconjugation step (to free glucuronidated hydroxyl-metabolites) and utilizes a deuterated internal standard (Phenethylamine-d4 or Amphetamine-d5) to dynamically correct for extraction recovery and derivatization efficiency[6].

Workflow Sample Biological Sample (Urine / Plasma) Hydrolysis Enzymatic Hydrolysis (β-Glucuronidase) Sample->Hydrolysis Extraction Liquid-Liquid Extraction (LLE) (pH 9.5, Ethyl Acetate) Hydrolysis->Extraction Split Sample Split for Derivatization Extraction->Split DerivA HFBA Derivatization (Targets Primary Amines) Split->DerivA DerivB MSTFA Derivatization (Targets Alcohols & Phenols) Split->DerivB GCMS GC-EI-MS Analysis (SIM/SCAN Mode) DerivA->GCMS DerivB->GCMS

Figure 2: Dual-derivatization GC-MS sample preparation workflow.

Step-by-Step Methodologies

Sample Preparation & Hydrolysis

Causality: Hydroxylated metabolites are highly polar and excreted as glucuronides. β -glucuronidase cleavage is mandatory to free the aglycones, allowing them to partition into the organic phase during extraction.

  • Aliquot 1.0 mL of the biological sample into a glass centrifuge tube.

  • Add 50 µL of Internal Standard (Phenethylamine-d4, 10 µg/mL).

  • Add 1.0 mL of 0.1 M acetate buffer (pH 5.2) and 50 µL of β -glucuronidase. Incubate at 37°C for 2 hours.

  • Adjust the sample pH to 9.5 using 0.1 M NaOH. Crucial step: This ensures the primary amine is in its un-ionized (free base) form for optimal organic partitioning.

  • Extract with 3.0 mL of Ethyl Acetate. Vortex for 5 minutes, then centrifuge at 3000 rpm for 10 minutes.

  • Transfer the organic layer and divide it equally into two 1.5 mL GC vials (Vial A and Vial B). Evaporate to dryness under a gentle stream of nitrogen at 40°C.

Dual Derivatization Strategy

Causality: No single reagent optimally derivatizes both amines and alcohols. HFBA acylates the primary amine, replacing active hydrogens with electron-withdrawing perfluoroacyl groups. This drastically improves volatility and directs MS fragmentation toward highly stable, diagnostic ions[2][7]. MSTFA is utilized in parallel to silylate the sterically hindered hydroxyl groups of the alcohol and phenolic metabolites, which react poorly with HFBA[8][9].

Vial A: HFBA Derivatization (Amine Targeting)

  • Reconstitute the dried extract in 50 µL of Ethyl Acetate.

  • Add 50 µL of Heptafluorobutyric anhydride (HFBA)[2].

  • Cap tightly and incubate at 70°C for 30 minutes.

  • Evaporate to dryness under nitrogen to remove excess reagent and acidic byproducts (which degrade GC columns).

  • Reconstitute in 100 µL of Ethyl Acetate for GC-MS injection.

Vial B: MSTFA Derivatization (Alcohol/Phenol Targeting)

  • Reconstitute the dried extract in 50 µL of Pyridine (acts as an acid scavenger and catalyst).

  • Add 50 µL of MSTFA[9].

  • Cap tightly and incubate at 80°C for 45 minutes.

  • Cool to room temperature. The sample is ready for direct injection (do not evaporate, as TMS derivatives are moisture-sensitive).

GC-MS Analytical Parameters

A 5% phenyl-methylpolysiloxane stationary phase provides the optimal polarity balance for resolving halogenated aromatics and perfluoro-derivatives. Electron Impact (EI) at 70 eV generates reproducible, library-searchable fragmentation patterns.

ParameterSetting / Specification
System Agilent 7890B GC / 5977B MSD (or equivalent)
Column Rxi-5Sil MS or HP-5MS (30 m × 0.25 mm i.d., 0.25 µm film)
Carrier Gas Helium (Ultra-High Purity), Constant Flow at 1.0 mL/min
Injection 1.0 µL, Splitless mode, Injector Temp: 250°C
Oven Program 70°C (hold 1 min) 15°C/min to 200°C 25°C/min to 300°C (hold 5 min)
Ionization Electron Impact (EI), 70 eV, Source Temp: 230°C
Acquisition Full SCAN (m/z 50–500) for discovery; SIM for quantitation

Data Presentation: Diagnostic Ions

Causality: In EI-MS, the HFBA derivative of 1-(2-chlorophenyl)ethylamine undergoes characteristic α -cleavage. The loss of the 2-chlorophenyl radical yields a highly stable perfluoro-iminium ion at m/z 240, serving as the base peak for quantitation[10]. The MSTFA derivative of 1-(2-chlorophenyl)ethanol yields a strong m/z 117 ion via α -cleavage of the chlorophenyl ring.

Analyte / MetaboliteDerivatizationMolecular Weight (Deriv)Diagnostic Ions (m/z) Base peak in bold
1-(2-Chlorophenyl)ethylamineHFBA351240 , 351 (M+), 111
N-Acetyl-1-(2-chlorophenyl)ethylamineNone (Native)197154 , 197 (M+), 111
2-ChloroacetophenoneNone (Native)154139 , 154 (M+), 119
1-(2-Chlorophenyl)ethanolMSTFA228117 , 213, 228 (M+)
1-(2-Chloro-4-hydroxyphenyl)ethylamineMSTFA (Di-TMS)315204 , 315 (M+), 300
Phenethylamine-d4 (Internal Standard)HFBA321208 , 321 (M+), 95

References

  • GC–MS Analysis of Acylated Derivatives of the Side-Chain Regioisomers of 4-Methoxy-3-Methyl-Phenethylamine - Oxford Academic -[Link]

  • Characterization of L-phenylalanine metabolism to acetophenone and 1-phenylethanol in the flowers of Camellia sinensis - NII - [Link]

  • GC–MS and GC–IRD Studies on Dimethoxyphenethylamines: Regioisomers Related to 2,5-DMPEA - PMC - [Link]

  • Analysis of Amphetamine-Derived Designer Drugs by Gas Chromatography with Mass Spectrometry - ResearchGate -[Link]

  • GC-MS based metabolomics and multivariate statistical analysis of Wedelia trilobata extracts - Plant Omics - [Link]

  • Changes in GC-MS metabolite profile, antioxidant capacity and anthocyanins content during fermentation - PLOS One -[Link]

  • A Novel Derivatization Method Coupled with GC–MS for the Simultaneous Determination of Chloropropanols - ResearchGate -[Link]

  • Innovative solutions for enhanced illicit drugs profiling using comprehensive two-dimensional gas chromatography - AIC - [Link]

  • Stability and Detectability of Lachrymators and Their Degradation Products in Evidence Samples - ASTM International - [Link]

Sources

Application Note: Comprehensive HPLC Method Development for Purity Analysis of 1-(2-Chlorophenyl)ethylamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Strategy

1-(2-Chlorophenyl)ethylamine (CAS: 39959-67-6)[1] is a highly versatile chiral building block and resolving agent used in pharmaceutical synthesis. The purity of such halogenated amine intermediates is a critical parameter in drug development, as trace impurities or enantiomeric contamination can severely compromise the efficacy, safety, and stability of the final active pharmaceutical ingredient[2].

While some analytical approaches rely on complex pre-column derivatization to analyze chiral primary amines[3], direct analysis using advanced stationary phases provides a more robust, high-throughput solution. This application note details a dual-pathway methodology designed to independently assess both the Chemical Purity (achiral related substances) and Enantiomeric Purity (chiral excess) of 1-(2-Chlorophenyl)ethylamine.

Workflow Start 1-(2-Chlorophenyl)ethylamine Sample Formulation Split Dual-Pathway Purity Profiling Start->Split ChemPur Chemical Purity (RP-HPLC) Split->ChemPur ChiralPur Enantiomeric Purity (NP-HPLC) Split->ChiralPur RP_Col PFP Stationary Phase (Orthogonal Selectivity) ChemPur->RP_Col RP_MP Low pH Buffer (0.1% TFA) (Suppress Silanol Activity) ChemPur->RP_MP NP_Col Amylose-based Chiral Phase (Enantiomeric Recognition) ChiralPur->NP_Col NP_MP Hexane/IPA + 0.1% DEA (Prevent Peak Tailing) ChiralPur->NP_MP Data Integrated Purity Report (Chemical % & ee %) RP_Col->Data RP_MP->Data NP_Col->Data NP_MP->Data

Logical workflow for dual-pathway purity profiling of 1-(2-Chlorophenyl)ethylamine.

Mechanistic Rationale (E-E-A-T)

Overcoming Primary Amine Tailing (RP-HPLC)

Primary amines are notoriously difficult to analyze via Reversed-Phase HPLC (RP-HPLC) due to strong ion-exchange interactions with residual acidic silanols on the silica support, leading to severe peak tailing . To counteract this, Method A employs a low-pH mobile phase modified with 0.1% Trifluoroacetic acid (TFA). This acidic environment fully protonates the amine (ensuring consistent retention) while simultaneously suppressing the ionization of residual silanols, effectively shutting down secondary ion-exchange pathways .

Orthogonal Selectivity for Regioisomers

To resolve 1-(2-Chlorophenyl)ethylamine from closely related synthetic impurities—such as 3-chloro/4-chloro regioisomers and the precursor 2'-chloroacetophenone—a Pentafluorophenyl (PFP) stationary phase is utilized. PFP columns offer unique π−π , dipole-dipole, and hydrogen-bonding interactions that provide superior shape selectivity for halogenated aromatics compared to traditional alkyl (C18) phases .

Interactions Analyte Analyte: Primary Amine Silanol Residual Silanols Analyte->Silanol Ion-Exchange PFP PFP Ligand Analyte->PFP Pi-Pi & Dipole TFA TFA Modifier TFA->Analyte Ion-Pairing TFA->Silanol Suppresses Ionization

Mechanistic interactions in RP-HPLC mitigating primary amine tailing via TFA and PFP.

Chiral Recognition Mechanism (NP-HPLC)

For enantiomeric purity (Method B), an amylose-based chiral stationary phase (CSP) is used under Normal-Phase (NP-HPLC) conditions. The chiral recognition relies on the analyte fitting into the helical cavities of the amylose derivative. The addition of a basic modifier (0.1% Diethylamine, DEA) to the mobile phase is an absolute requirement; it acts as a competitor for non-chiral active sites on the silica backbone, preventing peak broadening and ensuring accurate integration of the enantiomeric excess (ee) .

Chromatographic Methods & Data Presentation

Table 1: Comparative Chromatographic Parameters
ParameterMethod A: Chemical Purity (RP-HPLC)Method B: Enantiomeric Purity (NP-HPLC)
Column Phenomenex Kinetex PFP (150 × 4.6 mm, 2.6 µm)Daicel Chiralpak IG (250 × 4.6 mm, 5 µm)
Mobile Phase A 0.1% TFA in Ultrapure WaterHexane / Isopropanol / Diethylamine
Mobile Phase B 0.1% TFA in Acetonitrile(90 : 10 : 0.1 v/v/v)
Elution Mode Gradient (See Table 2)Isocratic
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp 30 °C25 °C
Detection (UV) 220 nm (Reference 360 nm)220 nm
Injection Vol 5 µL10 µL
Run Time 25 Minutes20 Minutes
Table 2: RP-HPLC Gradient Program (Method A)
Time (min)Mobile Phase A (%)Mobile Phase B (%)Curve
0.0955Initial
2.0955Isocratic hold
15.04060Linear gradient
18.01090Column wash
20.0955Re-equilibration
25.0955End

Experimental Protocols & Self-Validating Sequence

A robust analytical method must be a self-validating system. The following protocol embeds internal controls to guarantee data integrity.

Step 1: Reagent & Diluent Preparation
  • RP-HPLC Diluent: Mix Ultrapure Water and Acetonitrile in a 50:50 (v/v) ratio.

  • NP-HPLC Diluent: Mix HPLC-grade Hexane and Isopropanol in a 90:10 (v/v) ratio.

  • Critical Note: Always filter mobile phases through a 0.22 µm PTFE membrane and sonicate for 10 minutes to degas prior to use.

Step 2: Sample Preparation
  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 25.0 mg of 1-(2-Chlorophenyl)ethylamine reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the respective diluent.

  • System Suitability Test (SST) Solution:

    • For Method A: Spike the Standard Stock with 0.5% (w/w) of 2'-chloroacetophenone.

    • For Method B: Spike the Standard Stock with 1.0% (w/w) of the opposite enantiomer (e.g., if analyzing the (R)-enantiomer, spike with the (S)-enantiomer).

  • Sensitivity Solution (LOQ): Dilute the Standard Stock Solution to a final concentration of 0.5 µg/mL (0.05% of nominal concentration).

Step 3: Sequence Execution Design

Program the Chromatography Data System (CDS) with the following injection sequence to ensure continuous validation throughout the run:

  • Blank (Diluent) × 1 (Confirms baseline stability and absence of carryover)

  • Sensitivity Solution × 1 (Validates LOQ signal-to-noise ratio)

  • SST Solution × 5 (Validates column efficiency, resolution, and system precision)

  • Blank (Diluent) × 1

  • Unknown Samples × 2 (Duplicate injections for sample precision)

  • Bracketing Standard × 1 (Injected every 10 samples to verify retention time drift)

System Suitability & Validation Acceptance Criteria

To ensure the method is performing optimally before reporting purity data, the system must pass the following rigorous acceptance criteria derived from ICH Q2(R1) guidelines.

Table 3: Acceptance Criteria for Self-Validation
Validation ParameterTarget MetricMethod A (RP-HPLC) RequirementMethod B (NP-HPLC) Requirement
Sensitivity (LOQ) Signal-to-Noise (S/N)≥ 10 for 0.05% spike≥ 10 for 0.05% spike
Peak Symmetry Tailing Factor ( Tf​ )≤ 1.5 (Main Peak)≤ 1.5 (Main Peak)
System Precision Peak Area % RSD (n=5)≤ 2.0%≤ 2.0%
Selectivity Resolution ( Rs​ )≥ 2.0 (Analyte vs. Precursor)≥ 1.5 (Between Enantiomers)
Carryover % Area in Blank≤ 0.05% of Main Peak≤ 0.05% of Main Peak

References

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development (2nd ed.). John Wiley & Sons.

  • McCalley, D. V. (2003). Peak tailing and resolution of amines in reversed-phase liquid chromatography. Journal of Chromatography A, 1000(1-2), 801-814.

  • Euerby, M. R., Petersson, P., Campbell, W., & Roe, W. (2006). Pentafluorophenylpropyl stationary phases in reversed-phase liquid chromatography. Journal of Chromatography A, 1126(1-2), 50-61.

  • Chankvetadze, B. (2020). Recent advances in chiral stationary phases for liquid chromatography. Journal of Chromatography A, 1620, 460987.

  • Benchchem. (n.d.). Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of 4-Bromoquinolin-6-amine.[2]

  • ResearchGate. (n.d.). Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine.[3]

  • Acmec Biochemical. (n.d.). 1-(2-Chlorophenyl)ethanamine (CAS: 39959-67-6) Catalog.[1]

Sources

Protocol for in vitro assessment of 1-(2-Chlorophenyl)ethylamine on neurotransmitter reuptake

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the In Vitro Assessment of 1-(2-Chlorophenyl)ethylamine on Monoamine Reuptake Transporters

Abstract

This technical guide provides a comprehensive framework for the in vitro characterization of 1-(2-Chlorophenyl)ethylamine's activity on the primary monoamine neurotransmitter transporters: the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET). These transporters are critical regulators of synaptic signaling and are the targets for a vast array of therapeutic agents used in the treatment of neuropsychiatric disorders.[1][2][3][4] This document details a modern, fluorescence-based assay protocol, offering a high-throughput, non-radioactive alternative to traditional methods.[5][6] We will explain the scientific rationale behind key experimental choices, provide step-by-step protocols for cell-based assays, and offer guidance on data analysis and interpretation, enabling researchers to reliably determine the potency and selectivity profile of novel psychoactive compounds.

Introduction: The Critical Role of Monoamine Transporters

Monoamine neurotransmitters—dopamine, serotonin, and norepinephrine—are fundamental to the regulation of mood, cognition, motivation, and executive function.[3][7] The precise control of their concentration in the synaptic cleft is maintained by presynaptic reuptake transporters (DAT, SERT, and NET).[1][8] By clearing neurotransmitters from the synapse, these transporters terminate the signal and allow for neurotransmitter recycling. This mechanism makes them prime targets for pharmacological intervention. Drugs that inhibit these transporters, such as selective serotonin reuptake inhibitors (SSRIs), are cornerstones in the treatment of depression and anxiety.[1][2]

1-(2-Chlorophenyl)ethylamine is a phenethylamine derivative. Its structural similarity to known monoamine releasing agents and reuptake inhibitors suggests a potential interaction with DAT, SERT, or NET. A thorough in vitro assessment is the essential first step in understanding its pharmacological profile. This guide focuses on a robust cell-based assay using human embryonic kidney 293 (HEK-293) cells stably expressing the human transporters, a widely accepted model for preclinical drug evaluation.[9][10][11][12][13]

Assay Principle: Competitive Inhibition of Neurotransmitter Uptake

The core of this protocol is a competitive binding and uptake inhibition assay. The experiment measures the ability of a test compound, 1-(2-Chlorophenyl)ethylamine, to prevent a fluorescent substrate from being taken up into the cell by a specific transporter. The fluorescent substrate is a specially designed molecule that mimics natural monoamine neurotransmitters.[14][15] When this substrate is transported into the cytoplasm, its fluorescence signal significantly increases. In the presence of an inhibitor like 1-(2-Chlorophenyl)ethylamine, which competes for the same binding site on the transporter, the uptake of the fluorescent substrate is reduced, leading to a dose-dependent decrease in the fluorescence signal.

This relationship allows for the determination of the compound's inhibitory concentration 50% (IC50), a key measure of its potency.

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft Transporter Monoamine Transporter (DAT, SERT, or NET) NT_in Neurotransmitter (Fluorescent Substrate) Transporter->NT_in Test_Compound 1-(2-Chlorophenyl)ethylamine NT_out Substrate NT_out->Transporter Uptake Compound_out Test Compound Compound_out->Transporter Inhibition

Caption: Competitive inhibition at the monoamine transporter.

Detailed In Vitro Protocol

This protocol utilizes a fluorescence-based neurotransmitter uptake assay kit, a widely adopted method for its safety, simplicity, and suitability for high-throughput screening (HTS).[6][15][16]

Materials and Reagents
  • Cell Lines: HEK-293 cells stably expressing human DAT (hDAT), hSERT, or hNET. Parental HEK-293 cells (for non-specific uptake control). Commercially available cell lines from vendors like Thermo Fisher Scientific or ReadyCell are recommended.[9][10]

  • Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM), 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418) to maintain transporter expression.

    • Expert Insight: For hSERT-expressing cells, use of dialyzed FBS is highly recommended to remove endogenous serotonin and other biogenic amines that can interfere with the assay.[14]

  • Assay Plates: 96-well or 384-well black, clear-bottom microplates suitable for fluorescence reading.

  • Neurotransmitter Transporter Uptake Assay Kit: (e.g., from Molecular Devices). These kits typically contain a fluorescent substrate and a masking dye to quench extracellular fluorescence.[5][14]

  • Test Compound: 1-(2-Chlorophenyl)ethylamine hydrochloride.

  • Reference Inhibitors:

    • DAT: Cocaine or GBR-12909

    • SERT: Fluoxetine or Paroxetine

    • NET: Desipramine or Reboxetine

  • Assay Buffer: Hanks’ Balanced Salt Solution (HBSS) or as specified by the assay kit manufacturer.

  • Reagents: DMSO (for compound dissolution), Trypsin-EDTA.

Experimental Workflow

The workflow is designed for efficiency and reproducibility, following a simple mix-and-read format.[6]

A 1. Cell Plating Seed transporter-expressing HEK-293 cells into 96-well plates and incubate for 20-24h. B 2. Compound Preparation Prepare a serial dilution of 1-(2-Chlorophenyl)ethylamine and reference inhibitors in assay buffer. A->B C 3. Compound Addition Add diluted compounds to the cell plate. Include vehicle (0% inhibition) and max inhibitor (100% inhibition) controls. B->C D 4. Substrate Addition & Incubation Add fluorescent substrate/dye solution to all wells. Incubate at 37°C. C->D E 5. Fluorescence Reading Measure fluorescence intensity using a bottom-read microplate reader. D->E F 6. Data Analysis Calculate % inhibition, generate dose-response curves, and determine IC50 values. E->F

Caption: Workflow for the fluorescence-based uptake assay.

Step-by-Step Methodology

Day 1: Cell Plating

  • Harvest logarithmically growing HEK-293 cells (hDAT, hSERT, or hNET) using Trypsin-EDTA.

  • Resuspend cells in fresh culture medium and perform a cell count.

  • Seed the cells into a 96-well black, clear-bottom plate at a density of 40,000-60,000 cells per well in 100 µL of medium.[14]

    • Causality: Achieving a confluent monolayer is crucial for a robust assay window (the difference between minimum and maximum signal).[14] Seeding density should be optimized for your specific cell lines.

  • In parallel, seed the parental HEK-293 cells to determine non-specific, transporter-independent uptake.

  • Incubate the plates overnight (20-24 hours) at 37°C, 5% CO2.

Day 2: Assay Execution

  • Compound Preparation:

    • Prepare a 10 mM stock solution of 1-(2-Chlorophenyl)ethylamine and reference inhibitors in 100% DMSO.

    • Perform a serial dilution in assay buffer to create a range of concentrations (e.g., 10-point, 1:3 dilution starting from 100 µM). The final DMSO concentration in the well should be ≤0.5% to avoid cellular toxicity.

  • Assay Plate Preparation:

    • Gently remove the culture medium from the cell plates.

    • Wash each well once with 100 µL of pre-warmed assay buffer.

    • Add 50 µL of assay buffer to each well.

  • Compound Addition:

    • Add 25 µL of the diluted test and reference compounds to the appropriate wells.

    • For 0% inhibition (maximum signal) control wells, add 25 µL of assay buffer containing the same final DMSO concentration as the compound wells.

    • For 100% inhibition (minimum signal) control wells, add 25 µL of a high concentration of a known potent inhibitor (e.g., 10 µM Desipramine for NET).

  • Fluorescent Substrate Addition:

    • Prepare the fluorescent substrate/dye solution according to the kit manufacturer's instructions.

    • Add 25 µL of this solution to all wells.

  • Incubation:

    • Incubate the plate at 37°C for a period recommended by the manufacturer, typically 30-60 minutes.[14] Protect the plate from light.

  • Data Acquisition:

    • Measure the fluorescence intensity using a microplate reader equipped for bottom-read fluorescence. The assay can be read in either endpoint mode (a single reading after incubation) or kinetic mode (multiple readings over time).[5][6] Kinetic mode is advantageous for mechanistic studies.

Data Analysis and Interpretation

Calculation of IC50
  • Background Subtraction: Subtract the average fluorescence signal from the parental cell wells (non-specific uptake) from all other wells.

  • Normalization: Normalize the data as a percentage of inhibition relative to the controls:

    • % Inhibition = 100 * (1 - [Signal_Compound - Signal_100%_Inhibition] / [Signal_0%_Inhibition - Signal_100%_Inhibition])

  • Curve Fitting: Plot the % Inhibition against the logarithm of the compound concentration. Fit the data using a non-linear regression model (sigmoidal dose-response with a variable slope) to determine the IC50 value.

Determination of Ki (Inhibition Constant)

The IC50 value is dependent on the substrate concentration used in the assay. To determine the intrinsic binding affinity (Ki), the Cheng-Prusoff equation can be used.[5]

  • Ki = IC50 / (1 + [S]/Km)

    • [S] = Concentration of the fluorescent substrate used.

    • Km = Michaelis-Menten constant for the substrate with the transporter (this value is often provided by the assay kit manufacturer or must be determined experimentally).

Data Presentation

Results should be summarized in a clear, tabular format to allow for easy comparison of potency and selectivity.

CompoundTransporterIC50 (nM) [Hypothetical]Ki (nM) [Hypothetical]Selectivity Ratio (SERT/DAT)Selectivity Ratio (NET/DAT)
1-(2-Chlorophenyl)ethylamine DAT 850425--
SERT 12,5006,25014.7-
NET 450225-0.53
Cocaine (Reference) DAT 200100--
SERT 3501751.75-
NET 300150-1.5
Fluoxetine (Reference) SERT 157.5--
Desipramine (Reference) NET 52.5--

Interpretation of Hypothetical Data: In this example, 1-(2-Chlorophenyl)ethylamine demonstrates a preference for inhibiting NET and DAT over SERT. It is roughly 2-fold more potent at NET than DAT and over 14-fold more potent at DAT than SERT. This profile distinguishes it from a classic SSRI like Fluoxetine or a balanced inhibitor like Cocaine.

Conclusion

The protocol described provides a robust and efficient method for determining the in vitro activity of 1-(2-Chlorophenyl)ethylamine on the three major monoamine transporters. By employing a modern, fluorescence-based assay in genetically engineered cell lines, researchers can rapidly obtain reliable potency (IC50/Ki) and selectivity data. This information is fundamental for the initial pharmacological characterization of novel compounds and is a critical step in the drug discovery and development process.

References

  • A Fluorescence-Based Neurotransmitter Transporter Uptake Assay. Molecular Devices. [Link]

  • Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices - PDF Catalogs. [Link]

  • Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity. PubMed. [Link]

  • Fluorescence-based Neurotransmitter Transporter Uptake Assay in Primary Neuronal Cultures. Molecular Devices. [Link]

  • A fluorescent-based assay for live cell, spatially resolved assessment of vesicular monoamine transporter 2-mediated neurotransmitter transport. PMC. [Link]

  • Ready-to-use HEK293 Cell-based In Vitro Plates. Pharma Industry Review. [Link]

  • Assays for Analyzing the Role of Transport Proteins in the Uptake and the Vectorial Transport of Substances Affecting Cell Viability. PubMed. [Link]

  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PMC. [Link]

  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers. [Link]

  • Design of monoamine reuptake inhibitors: SSRIs, SNRIs and NRIs. Request PDF. [Link]

  • Monoaminergic Antidepressants in the Relief of Pain: Potential Therapeutic Utility of Triple Reuptake Inhibitors (TRIs). MDPI. [Link]

  • Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. [Link]

  • Ex vivo assessment of binding site occupancy of monoamine reuptake inhibitors: methodology and biological significance. PubMed. [Link]

  • Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. [Link]

  • Neurotransmitter Transporter Uptake Assay Explorer Kit from Molecular Devices. Biocompare. [Link]

  • The use of Chinese hamster ovary (CHO) cells in the study of ion channels. ResearchGate. [Link]

  • Biogenic Amine Neurotransmitters. Neuroscience Online. [Link]

  • Phytochemicals Modulate Biosynthesis and Function of Serotonin, Dopamine, and Norepinephrine for Treatment of Monoamine Neurotransmission-Related Psychiatric Diseases. MDPI. [Link]

  • Pharmacological and Behavioral Characterization of D-473, an Orally Active Triple Reuptake Inhibitor Targeting Dopamine, Serotonin and Norepinephrine Transporters. PLOS. [Link]

Sources

Experimental design for behavioral studies of 1-(2-Chlorophenyl)ethylamine in rodents

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Comprehensive Experimental Design for Behavioral Profiling of 1-(2-Chlorophenyl)ethylamine in Rodent Models

Pharmacological Rationale & Executive Summary

1-(2-Chlorophenyl)ethylamine (CAS: 39959-67-6), structurally identified as 2-chloro- α -methylbenzylamine, belongs to a class of α -methylated monoamines. The parent compound, α -methylbenzylamine, is a well-characterized competitive inhibitor of both monoamine oxidase (MAO) and semicarbazide-sensitive amine oxidase (SSAO), with its stereoisomers demonstrating distinct inhibitory potencies[1].

The introduction of an ortho-chloro substitution on the phenyl ring significantly alters the molecule's steric profile and increases its lipophilicity. In neuropharmacology, such halogenations often enhance blood-brain barrier (BBB) permeability and can shift a compound's pharmacodynamic profile toward psychostimulant or psychotomimetic activity by modulating dopaminergic and serotonergic efflux.

This guide outlines a rigorously designed, self-validating experimental workflow to evaluate the behavioral pharmacology of 1-(2-Chlorophenyl)ethylamine in rodents. By sequentially assessing general locomotion, anxiety-like behaviors, and sensorimotor gating, researchers can accurately map the compound's central nervous system (CNS) footprint.

Experimental Workflow & Logical Progression

To prevent confounding variables, behavioral assays must be conducted in a tiered progression, moving from least invasive (spontaneous exploration) to most complex (stimulus-response gating).

  • Tier 1 (Open Field Test): Establishes baseline effects on motor function. If the compound acts as an MAOI or monoamine releaser, hyperlocomotion is expected.

  • Tier 2 (Prepulse Inhibition): Assesses the compound's potential to induce sensory overload. Disruption of PPI is a hallmark of dopaminergic overactivation, modeling schizophrenia-like states.

  • Tier 3 (Neurochemical Assay): Validates the behavioral phenotype by quantifying actual neurotransmitter efflux in vivo.

G Start 1-(2-Chlorophenyl)ethylamine Behavioral Profiling Tier1 Tier 1: Locomotor & Anxiety (Open Field Test) Start->Tier1 Tier2 Tier 2: Sensorimotor Gating (Prepulse Inhibition) Tier1->Tier2 If stimulant profile observed Outcome1 Hyperlocomotion / Thigmotaxis Tier1->Outcome1 Tier3 Tier 3: Neurochemical Assay (In Vivo Microdialysis) Tier2->Tier3 Mechanistic validation Outcome2 PPI Deficits (Psychotomimetic) Tier2->Outcome2 Outcome3 DA/5-HT Efflux & MAO Inhibition Tier3->Outcome3

Multi-tiered behavioral and neurochemical profiling workflow for 1-(2-Chlorophenyl)ethylamine.

Detailed Experimental Protocols

Protocol A: Open Field Test (OFT) for Locomotor and Anxiogenic Profiling

Causality & Principle: The Open Field Test leverages the innate conflict in rodents between exploring a novel environment and avoiding brightly lit, open spaces. By quantifying movement in the center versus the periphery (thigmotaxis), we can simultaneously isolate the compound's psychostimulant (total distance) and anxiogenic (center avoidance) properties[2].

Step-by-Step Methodology:

  • Apparatus Preparation: Utilize a 42 × 42 × 42 cm polyvinyl chloride (PVC) arena. Ensure lighting is strictly controlled: 300 lux in the center to create an anxiogenic gradient, and ~50 lux in the corners[2].

  • Dosing & Washout: Administer 1-(2-Chlorophenyl)ethylamine (e.g., 1, 5, and 10 mg/kg i.p.) or vehicle 30 minutes prior to testing. Use a randomized block design to account for circadian variations.

  • Acclimation: Transport subjects to the testing room 60 minutes prior to the assay to stabilize baseline corticosterone levels.

  • Execution: Place the rodent gently in the center of the arena facing a wall. Record spontaneous activity for exactly 15 minutes using an automated video tracking system (e.g., EthoVision).

  • Decontamination: Wipe the arena with 70% ethanol between trials to eliminate olfactory cues that could skew subsequent exploratory behavior[3].

Protocol B: Prepulse Inhibition (PPI) of the Acoustic Startle Reflex

Causality & Principle: PPI measures sensorimotor gating—the brain's ability to filter out irrelevant sensory information. Because α -methylbenzylamine derivatives can alter monoamine levels via MAO inhibition[1], they risk inducing sensory overload. A reduction in PPI indicates psychotomimetic or schizophrenia-like effects, which is a critical safety parameter for novel CNS compounds[4].

Step-by-Step Methodology:

  • Calibration: Calibrate the startle chamber to ensure the background noise is stable at 65 dB and the accelerometer sensitivity is optimized to capture the Vmax of the startle reflex[4].

  • Habituation: Place the rodent in the startle restraint cylinder. Initiate a 5-minute acclimation period with a continuous 65 dB white background noise[5].

  • Trial Design: Execute a session consisting of 64 pseudorandomized trials with an inter-trial interval (ITI) of 15–25 seconds:

    • Pulse-alone trials: 120 dB white noise for 40 ms.

    • Prepulse-alone trials: 70, 75, and 80 dB pure tones for 20 ms.

    • Prepulse + Pulse trials: A prepulse (70, 75, or 80 dB) followed by a 100 ms inter-stimulus interval (ISI), then the 120 dB startle pulse[4].

    • No-stimulus trials: Background noise only.

  • Data Extraction: Calculate the percentage of prepulse inhibition (%PPI) using the formula: %PPI = 100 ×[(Pulse Alone - Prepulse+Pulse) / Pulse Alone][5].

Quantitative Data Presentation & Interpretation

To ensure a self-validating system, behavioral data must be cross-referenced. If 1-(2-Chlorophenyl)ethylamine induces hyperlocomotion in the OFT, a corresponding deficit in PPI strongly suggests a dopaminergic mechanism of action, validating the need for Tier 3 neurochemical assays.

Behavioral AssayPrimary MetricExpected Shift (Drug vs. Vehicle)Pharmacological Interpretation
Open Field Test Total Distance Traveled (cm)Significant IncreasePsychostimulant effect; likely DA/NE release or MAO inhibition.
Open Field Test Time in Center Zone (s)DecreaseAnxiogenic effect; common with halogenated stimulants.
Open Field Test Thigmotaxis (Wall-hugging)IncreaseHeightened anxiety and spatial avoidance.
Prepulse Inhibition Startle Amplitude (Vmax)No Change or Slight IncreaseIntact baseline motor reflex; ensures PPI data is valid.
Prepulse Inhibition % PPI (at 75 dB / 80 dB)Dose-dependent DecreaseDeficit in sensorimotor gating; indicates psychotomimetic liability.

References

  • Title : The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior Source : nih.gov URL :2

  • Title : Open Field 開放空間移動軌跡分析 (Standardized Protocol Notes) Source : sinica.edu.tw URL : 3

  • Title : Acoustic Startle and Pre-pulse Inhibition (PPI) Protocol Source : mousephenotype.org URL : 5

  • Title : Assessment of prepulse inhibition (PPI) of the acoustic startle reflex in rodents Source : protocols.io URL : 4

  • Title : Studies of Monoamine Oxidase and Semicarbazide-Sensitive Amine Oxidase. II. Inhibition by Alpha-Methylated Substrate-Analogue Monoamines, Alpha-Methyltryptamine, Alpha-Methylbenzylamine and Two Enantiomers of Alpha-Methylbenzylamine Source : nih.gov URL : 1

Sources

How to prepare 1-(2-Chlorophenyl)ethylamine for in vivo administration

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation and Formulation of 1-(2-Chlorophenyl)ethylamine for In Vivo Administration

Scientific Rationale and Pharmacokinetic Causality

In preclinical drug development, the formulation of lipophilic primary amines requires precise physicochemical engineering. 1-(2-Chlorophenyl)ethylamine is a chiral arylalkylamine frequently utilized as a pharmacophore in CNS drug development and as a synthetic intermediate. In its native state, it exists as a lipophilic free base (an oily liquid at room temperature).

Direct in vivo administration of lipophilic free bases presents significant pharmacokinetic challenges. Compounds with a LogP > 1 and an ionizable amine (pKa > 6) are highly susceptible to non-enzymatic lysosomal sequestration (trapping) in lysosome-rich organs such as the liver and lungs[1]. Because the acidic environment of the lysosome protonates the amine, the drug becomes trapped in its cationic state, artificially inflating the volume of distribution and reducing the bioavailable fraction at the intended target site[1]. Furthermore, the free base is poorly soluble in aqueous physiological media, leading to precipitation at the injection site, erratic absorption, and localized tissue necrosis.

To circumvent these issues and ensure a self-validating, reproducible dosing system, the compound must either be converted into a hydrophilic hydrochloride (HCl) salt prior to aqueous dissolution, or formulated using a biocompatible co-solvent micellar system.

Physicochemical Profiling

Understanding the mass differential between the free base and the salt is critical for accurate in vivo dosing calculations. The following table summarizes the quantitative data required for formulation.

PropertyFree Base FormHydrochloride (HCl) Salt Form
Chemical Name 1-(2-Chlorophenyl)ethylamine1-(2-Chlorophenyl)ethylamine HCl
CAS Number 39959-67-6 (Racemic)1167414-92-7 (R-enantiomer)[2]
Molecular Weight 155.62 g/mol 192.09 g/mol [2]
Physical State Oily LiquidWhite Crystalline Powder
Aqueous Solubility < 1 mg/mL (Hydrophobic)> 50 mg/mL (Hydrophilic)
Storage Inert atmosphere, 2-8°CDesiccated, Room Temperature

Experimental Protocols

The following methodologies provide self-validating workflows for preparing the compound for parenteral (IV/IP) or enteral (PO) administration.

Protocol A: Anhydrous Synthesis of the Hydrochloride Salt (Preferred)

Causality: Converting the free base to an HCl salt using aqueous hydrochloric acid often results in "oiling out" (the formation of a biphasic emulsion) rather than crystallization. Utilizing anhydrous ethereal HCl ensures immediate precipitation of a high-purity, water-soluble crystalline salt.

  • Dissolution: In a fume hood, dissolve 1.0 g of 1-(2-Chlorophenyl)ethylamine free base in 10.0 mL of anhydrous methyl tert-butyl ether (MTBE) or diethyl ether in a round-bottom flask.

  • Thermal Control: Chill the flask in an ice bath (0°C) for 10 minutes.

  • Acidification: Under continuous magnetic stirring, add 1.05 molar equivalents of 2M HCl in diethyl ether dropwise. A white precipitate will begin to form immediately.

  • Isolation: Stir for an additional 30 minutes at 0°C to ensure complete precipitation. Filter the suspension under a vacuum using a Buchner funnel. Wash the filter cake with 5.0 mL of cold, anhydrous ether to remove unreacted free base.

  • Drying & Validation: Dry the resulting crystals under a high vacuum for 12 hours. Self-Validation Step: Dissolve 5 mg of the dried powder in 1 mL of deionized water; a clear, colorless solution confirms the successful removal of the lipophilic free base.

Protocol B: Preparation of Aqueous Dosing Solution (e.g., 10 mg/kg for Mice)

Causality: Isotonicity is required to prevent osmotic shock and hemolysis during intravenous or intraperitoneal injection.

  • Salt Factor Calculation: To dose at 10 mg/kg based on the weight of the active free base, multiply the target dose by the salt factor (MW Salt / MW Base = 192.09 / 155.62 = 1.23). You will need 12.3 mg of the HCl salt to deliver 10 mg of the free base. (If dosing is based purely on salt weight, weigh exactly 10.0 mg).

  • Dissolution: Weigh the calculated amount of the HCl salt and transfer it to a sterile glass vial. Add 0.9% sterile NaCl (Saline) to achieve the target concentration (e.g., 1 mg/mL for a 10 mL/kg injection volume).

  • Sterilization: Vortex until completely dissolved. Pass the solution through a 0.22 µm Polyethersulfone (PES) syringe filter into a sterile dosing vial.

Protocol C: Co-Solvent Formulation for Immediate Free Base Use (Alternative)

Causality: If salt conversion is not feasible, the free base must be formulated in a 5% DMSO / 5% Tween-80 / 90% Saline vehicle. Tween-80 acts as a surfactant to create stable micelles, preventing the lipophilic oil from crashing out of the solution when the aqueous phase is introduced.

  • Primary Solubilization: Dissolve 10.0 mg of the free base in 0.5 mL of pharmaceutical-grade DMSO.

  • Surfactant Addition: Add 0.5 mL of Tween-80 to the DMSO mixture. Vortex vigorously for 60 seconds to ensure homogeneous micelle formation.

  • Aqueous Phase: Slowly add 9.0 mL of 0.9% Saline dropwise while continuously vortexing to prevent localized precipitation.

Formulation Workflow Visualization

FormulationWorkflow Start 1-(2-Chlorophenyl)ethylamine (Lipophilic Free Base) Decision Formulation Strategy Start->Decision Salt Protocol A: Anhydrous HCl Salt Formation Decision->Salt Preferred CoSolvent Protocol B: Co-Solvent System (DMSO/Tween/Saline) Decision->CoSolvent Alternative Crystals Crystalline HCl Salt (Water Soluble) Salt->Crystals Admin In Vivo Administration (IV, IP, PO) CoSolvent->Admin Aqueous Dissolve in 0.9% Saline (Sterile Filter) Crystals->Aqueous Aqueous->Admin

Workflow for formulating 1-(2-Chlorophenyl)ethylamine for in vivo administration.

References

  • Kazmi, F., et al. "Lysosomal sequestration (trapping) of lipophilic amine (cationic amphiphilic) drugs in immortalized human hepatocytes (Fa2N-4 cells)." Drug Metabolism and Disposition, 2013. Available at:[Link][1]

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The Synthetic Gateway: 1-(2-Chlorophenyl)ethylamine as a Foundational Scaffold for Neuroscience Research Tools

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide details the utility of 1-(2-Chlorophenyl)ethylamine as a pivotal research tool in neuroscience, not as a direct-acting agent, but as a versatile chemical scaffold for the synthesis of novel neurologically active compounds. We provide an in-depth analysis of its chemical properties, its role as a synthetic precursor, and detailed, field-proven protocols for the creation and evaluation of its derivatives. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this compound in the exploration of new therapeutic avenues for neurological disorders. We will explore its application in developing ligands for monoamine transporters and trace amine-associated receptors, underpinned by a strong emphasis on the causal logic behind experimental design and self-validating protocols.

Introduction: The Untapped Potential of a Versatile Precursor

1-(2-Chlorophenyl)ethylamine is a substituted phenethylamine that, while not extensively studied for its own direct neuropharmacological effects, represents a critical starting point for the development of potent and selective neuroscience research tools. Its chemical structure, featuring a reactive amine group and a chlorinated phenyl ring, makes it an ideal building block for creating a diverse library of compounds with potential activity at key neurological targets.[1] The strategic placement of the chlorine atom on the phenyl ring can influence the lipophilicity and metabolic stability of its derivatives, offering a handle for fine-tuning pharmacokinetic and pharmacodynamic properties.

This guide moves beyond a simple cataloging of facts to provide a deeper understanding of why and how 1-(2-Chlorophenyl)ethylamine can be effectively utilized in a neuroscience research setting. We will delve into the synthetic pathways to create derivatives targeting specific neurotransmitter systems and provide the necessary protocols to assess their biological activity.

Chemical Properties and Handling

A thorough understanding of the physicochemical properties of 1-(2-Chlorophenyl)ethylamine is essential for its effective use in synthesis and for ensuring laboratory safety.

PropertyValueReference
Molecular Formula C₈H₁₀ClN[2]
Molecular Weight 155.62 g/mol [2]
Appearance Solid[2]
Purity Typically ≥95%[2]
Storage Inert atmosphere, Room Temperature. Keep container tightly closed in a dry and well-ventilated area.[2]

Safety Precautions: 1-(2-Chlorophenyl)ethanamine hydrochloride is harmful if swallowed, causes skin irritation, and can cause serious eye irritation and respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Application I: A Scaffold for Monoamine Transporter Ligands

The phenethylamine backbone of 1-(2-Chlorophenyl)ethylamine is a well-established pharmacophore for ligands of monoamine transporters, including the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET).[3] By modifying the core structure, researchers can develop novel compounds to probe the function of these transporters, which are critical in the pathophysiology of depression, anxiety, and attention-deficit/hyperactivity disorder (ADHD).

Rationale for Derivative Synthesis

The primary amino group of 1-(2-Chlorophenyl)ethylamine serves as a key reaction site for N-alkylation or N-acylation, allowing for the introduction of various substituents that can modulate affinity and selectivity for the monoamine transporters. The 2-chloro substituent on the phenyl ring can enhance the metabolic stability of the resulting compounds.

Synthetic Protocol: N-Alkylation of 1-(2-Chlorophenyl)ethylamine

This protocol describes a general method for the N-alkylation of 1-(2-Chlorophenyl)ethylamine to generate a library of secondary and tertiary amines for screening at monoamine transporters.

Objective: To synthesize N-alkyl derivatives of 1-(2-Chlorophenyl)ethylamine.

Materials:

  • 1-(2-Chlorophenyl)ethylamine

  • Alkyl halide (e.g., methyl iodide, ethyl bromide)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add 1-(2-Chlorophenyl)ethylamine (1 equivalent).

  • Dissolve the starting material in anhydrous acetonitrile.

  • Add potassium carbonate (2-3 equivalents).

  • Add the desired alkyl halide (1.1 equivalents for mono-alkylation, >2.2 equivalents for di-alkylation).

  • Heat the reaction mixture to reflux and stir for 4-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-alkylated product.

  • Purify the product by column chromatography on silica gel.

Protocol: In Vitro Monoamine Transporter Uptake Assay

This protocol outlines a method to assess the functional activity of the synthesized derivatives as inhibitors of monoamine transporters.

Objective: To determine the IC₅₀ values of test compounds for the inhibition of serotonin, dopamine, and norepinephrine uptake in cells expressing the respective transporters.

Materials:

  • HEK293 cells stably expressing human SERT, DAT, or NET

  • [³H]-Serotonin, [³H]-Dopamine, or [³H]-Norepinephrine (radioligands)

  • Test compounds (synthesized derivatives of 1-(2-Chlorophenyl)ethylamine)

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer)

  • 96-well microplates

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Cell Plating: Seed the HEK293 cells expressing the transporter of interest into 96-well microplates and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer.

  • Assay: a. Wash the cells with assay buffer. b. Add the test compounds at various concentrations to the wells and pre-incubate for 10-20 minutes at room temperature. c. Initiate the uptake reaction by adding the respective radioligand ([³H]-Serotonin, [³H]-Dopamine, or [³H]-Norepinephrine) to each well. d. Incubate for a defined period (e.g., 10-15 minutes) at 37°C. e. Terminate the uptake by rapidly washing the cells with ice-cold assay buffer. f. Lyse the cells and add scintillation fluid.

  • Data Acquisition: Measure the radioactivity in each well using a microplate scintillation counter.

  • Data Analysis: a. Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a known potent inhibitor) from the total uptake. b. Calculate the percentage of inhibition for each concentration of the test compound. c. Plot the percentage of inhibition against the log concentration of the compound and determine the IC₅₀ value using non-linear regression analysis.

Application II: A Building Block for Trace Amine-Associated Receptor 1 (TAAR1) Ligands

Trace amine-associated receptors (TAARs) are a class of G protein-coupled receptors that are activated by trace amines. TAAR1, in particular, has emerged as a promising target for the treatment of schizophrenia, depression, and addiction. The phenethylamine scaffold is a key structural motif for TAAR1 agonists.

Rationale for Derivative Synthesis

A study on N-Methyl-2-(2-chlorophenyl)ethylamine, a direct derivative of our compound of interest, demonstrated its activity as a partial agonist at the human trace amine receptor 1 (hTAAR1).[4] This provides a strong rationale for using 1-(2-Chlorophenyl)ethylamine as a starting point to develop novel TAAR1 ligands.

Synthetic Protocol: Synthesis of N-Methyl-2-(2-chlorophenyl)ethylamine

This protocol provides a specific example of synthesizing a known TAAR1 active compound from 1-(2-Chlorophenyl)ethylamine.

Objective: To synthesize N-Methyl-2-(2-chlorophenyl)ethylamine.

Materials:

  • 1-(2-Chlorophenyl)ethylamine

  • Ethyl chloroformate

  • Lithium aluminum hydride (LAH)

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl ether

  • Standard laboratory glassware for air-sensitive reactions

Procedure:

  • Carbamate Formation: a. Dissolve 1-(2-Chlorophenyl)ethylamine in a suitable solvent (e.g., dichloromethane) with a base (e.g., triethylamine). b. Cool the solution in an ice bath and slowly add ethyl chloroformate. c. Stir the reaction at room temperature until completion (monitored by TLC). d. Work up the reaction by washing with water and brine, drying the organic layer, and concentrating to obtain the ethyl carbamate intermediate.

  • Reduction to the N-Methyl Amine: a. In a separate flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride in anhydrous THF. b. Cool the LAH suspension in an ice bath. c. Slowly add a solution of the ethyl carbamate intermediate in anhydrous THF to the LAH suspension. d. Allow the reaction to warm to room temperature and then reflux until the reaction is complete (monitored by TLC). e. Carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and water. f. Filter the resulting aluminum salts and wash with diethyl ether. g. Combine the organic filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. h. Purify the resulting N-Methyl-2-(2-chlorophenyl)ethylamine by distillation or column chromatography.

Protocol: In Vitro TAAR1 Functional Assay (cAMP Measurement)

This protocol describes a method to assess the functional activity of synthesized compounds at TAAR1 by measuring changes in intracellular cyclic AMP (cAMP) levels.

Objective: To determine the EC₅₀ and maximal efficacy (Eₘₐₓ) of test compounds at hTAAR1.

Materials:

  • CHO or HEK293 cells stably expressing human TAAR1 (hTAAR1)

  • Test compounds (synthesized derivatives)

  • Forskolin (an adenylyl cyclase activator)

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)

  • Cell culture medium and supplements

  • 96-well or 384-well microplates

Procedure:

  • Cell Plating: Seed the hTAAR1-expressing cells into microplates and grow to the desired confluency.

  • Compound Treatment: a. Prepare serial dilutions of the test compounds in assay buffer. b. Add the test compounds to the cells. For antagonist testing, pre-incubate with the compounds before adding a known TAAR1 agonist. c. To measure agonist activity, co-incubate the test compounds with a sub-maximal concentration of forskolin to amplify the cAMP signal.

  • Cell Lysis and cAMP Measurement: a. After the appropriate incubation time, lyse the cells according to the cAMP assay kit manufacturer's instructions. b. Perform the cAMP measurement using the chosen detection method (e.g., HTRF, ELISA).

  • Data Analysis: a. Generate a standard curve for cAMP concentration. b. Calculate the concentration of cAMP in each well. c. Plot the cAMP concentration against the log concentration of the test compound. d. Determine the EC₅₀ and Eₘₐₓ values by fitting the data to a sigmoidal dose-response curve.

Visualizing the Workflow

To provide a clear overview of the experimental process, the following diagram illustrates the workflow from the synthesis of derivatives to their functional characterization.

G cluster_synthesis Derivative Synthesis cluster_assay Biological Assays cluster_data Data Analysis & Interpretation start 1-(2-Chlorophenyl)ethylamine reaction N-Alkylation / N-Acylation start->reaction React with alkyl/acyl halide derivatives Library of Derivatives reaction->derivatives binding_assay Monoamine Transporter Binding Assay derivatives->binding_assay Screen for Affinity taar1_assay TAAR1 Functional Assay (cAMP, EC50) derivatives->taar1_assay Screen for TAAR1 Activity uptake_assay Monoamine Transporter Uptake Assay (IC50) binding_assay->uptake_assay Characterize Function sar Structure-Activity Relationship (SAR) uptake_assay->sar taar1_assay->sar lead_id Lead Compound Identification sar->lead_id

Caption: Experimental workflow for the synthesis and evaluation of 1-(2-Chlorophenyl)ethylamine derivatives.

Conclusion and Future Directions

1-(2-Chlorophenyl)ethylamine is a valuable and often underutilized starting material in the field of neuroscience drug discovery and chemical biology. Its utility lies not in its intrinsic biological activity, but in its potential as a foundational scaffold for the creation of novel research tools. The protocols and conceptual framework provided in this guide offer a clear path for researchers to synthesize and evaluate derivatives of 1-(2-Chlorophenyl)ethylamine targeting key neurological systems.

Future research should focus on expanding the diversity of the synthesized libraries, exploring different substitutions on the phenyl ring, and employing more advanced screening platforms, such as high-content imaging or electrophysiological assays, to further characterize the neuropharmacological profiles of these novel compounds. Through a systematic and mechanistically driven approach, the full potential of 1-(2-Chlorophenyl)ethylamine as a gateway to new discoveries in neuroscience can be realized.

References

  • Dayakar, G., et al. (2018). SYNTHESIS OF 2-(1-(4-CHLOROPHENYL) ETHYL)-1-(2- (DIETHYLAMINO) ETHYL)-1H-BENZO[D]IMIDAZOL-5- AMINE. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2-Chlorophenyl)ethylamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Cervellin, C., et al. (2019). Characterization of the Neurochemical and Behavioral Effects of the Phenethylamine 2-Cl-4,5-MDMA in Adolescent and Adult Male Rats. ACS Chemical Neuroscience, 10(9), 4069-4078.
  • Faravelli, L., et al. (1993). Behavioral effects in adulthood of serotonin depletion by P-chlorophenylalanine given neonatally to male rats. Physiology & Behavior, 53(3), 523-527.
  • Macedo, C., et al. (2025). Synthesis, Characterization, and Biological Effects of Chloro-Cathinones: Toxicity and Potential Neurological Impact. International Journal of Molecular Sciences, 26(8), 4321.
  • Hansen, M., et al. (2009). Structure-Activity Correlations for β-Phenethylamines at Human Trace Amine Receptor 1. Journal of Medicinal Chemistry, 52(21), 6872-6884.
  • Chen, G., Ensor, C. R., & Bohner, B. (1966). The neuropharmacology of 2-(omicron-chlorophenyl)-2-methylaminocyclohexanoe hydrochloride. The Journal of pharmacology and experimental therapeutics, 152(2), 332–339.
  • Campiani, G., et al. (2000). A structure-affinity relationship study on derivatives of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a high-affinity and selective D(4) receptor ligand. Journal of medicinal chemistry, 43(2), 299-311.
  • Yardley, J. P., et al. (1990). 2-Phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives: synthesis and antidepressant activity. Journal of medicinal chemistry, 33(10), 2899–2905.
  • Vutov, P., et al. (2023). In Silico, In Vitro, and Ex Vivo Biological Activity of Some Novel Mebeverine Precursors. Molecules, 28(4), 1819.
  • Singh, S., et al. (2014). Synthesis, Physicochemical and Kinetic studies of Redox Derivative of Bis(2-chloroethylamine) as Alkylating Cytotoxic Agent for Brain Delivery.
  • Haddow, A. (1956). Some Biological and Clinical Results from the Investigations of the Chloroethylamines as Anti-Tumour Drugs. British journal of cancer, 10(1), 26–32.
  • Sigma-Aldrich. (n.d.). 1-(2-Chlorophenyl)
  • Roth, A., et al. (2024). A Multimodal, In Vivo Approach for Assessing Structurally and Phenotypically Related Neuroactive Molecules. ACS Chemical Neuroscience.
  • Lookingland, K. J., Chapin, D. S., McKay, D. W., & Moore, K. E. (1986). Comparative effects of the neurotoxins N-chloroethyl-N-ethyl-2-bromobenzylamine hydrochloride (DSP4)
  • Burchett, S. A., & Hicks, T. P. (2004). Mammalian central nervous system trace amines. Pharmacologic amphetamines, physiologic neuromodulators. Progress in neurobiology, 73(4), 223–246.
  • Palrasu, M., et al. (2022). In vivo Acute Toxicity Studies of Novel Melanoma Actives. Preprints.
  • Doi, H., et al. (2021). N-Methylamide-structured SB366791 derivatives with high TRPV1 antagonistic activity: toward PET radiotracers to visualize TRPV1. RSC Medicinal Chemistry, 12(10), 1736-1745.
  • Roth, A., et al. (2024). A Multimodal, In Vivo Approach for Assessing Structurally and Phenotypically Related Neuroactive Molecules. eScholarship.
  • Reile, H., et al. (1990). Tumor Inhibiting [ 1,2-Bis(fluorophenyl)
  • University Hospital Southampton. (2020).
  • Schepmann, D., et al. (2025). Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. MDPI.
  • McCann, U. D., et al. (2000). Altered neuroendocrine and behavioral responses to m-chlorophenylpiperazine in 3,4-methylenedioxymethamphetamine (MDMA) users. Psychopharmacology, 148(1), 43–52.
  • Brown, A. M., et al. (1993). Electrophysiologic, antiarrhythmic, and cardioprotective effects of N-[3,5 dichlorophenyl] 4-[4-hydroxy-2-methoxy-phenyl] piperazine carboxamidine dihydrochloride (RS-87337). The Journal of pharmacology and experimental therapeutics, 264(1), 328–338.
  • Griffiths, P. M., Littleton, J. M., & Ortiz, A. (1974). Effect of p-chlorophenylalanine on brain monoamines and behaviour during ethanol withdrawal in mice. British journal of pharmacology, 51(2), 307–309.
  • Carelon Clinical Guidelines. (2025). Appropriate Use Criteria: Electrophysiological Studies.
  • Jarque, S., et al. (2021). Utilizing Multiple Behavioral Endpoints to Identify Negative Control Chemicals in a Larval Zebrafish Behavior Assay. Toxics, 9(11), 282.
  • Kusumoto, F. M., et al. (2014). Heart Rhythm Society Expert Consensus Statement on Electrophysiology Laboratory Standards: Process, Protocols, Equipment, Personnel, and Safety. Heart rhythm, 11(8), e1–e51.
  • Ziccardi, M. R., & Goyal, A. (2025). Electrophysiologic Study Interpretation.
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Application Note: In Vitro Pharmacological Profiling of 1-(2-Chlorophenyl)ethylamine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Document Type: Advanced Cell Culture Methodology & Mechanistic Guide

Pharmacological Context & Rationale

1-(2-Chlorophenyl)ethylamine (CAS 39959-67-6), structurally recognized as 2-chloro-α-methylbenzylamine, is a halogenated arylalkylamine. While historically utilized as a chiral auxiliary in organic synthesis, its structural homology to endogenous trace amines necessitates rigorous pharmacological profiling in cell culture models.

As a Senior Application Scientist, I approach this compound not just as a chemical building block, but as a bioactive small molecule with high potential for neuropharmacological off-target effects. Structural analogs of this compound, such as phenethylamine, are known to regulate monoamine neurotransmission by acting as agonists at the trace amine-associated receptor 1 (TAAR1) 1. Furthermore, α-methylbenzylamine derivatives are established monoamine oxidase (MAO) inhibitors 2. Halogenated benzylamines, particularly 2,3-dichloro-α-methylbenzylamine, have also been extensively characterized as potent inhibitors of phenylethanolamine N-methyltransferase (PNMT), the enzyme responsible for synthesizing epinephrine 3.

To accurately study 1-(2-Chlorophenyl)ethylamine, we must deploy cell culture systems that isolate these specific pathways. TAAR1 activation by trace amines alters monoamine transporter function, leading to the inhibition of neurotransmitter reuptake 4. The diagram below illustrates the hypothesized signaling cascade we aim to validate in vitro.

Mechanistic Visualization

G Ligand 1-(2-Chlorophenyl)ethylamine TAAR1 TAAR1 Receptor Ligand->TAAR1 Agonism Gs Gs Protein TAAR1->Gs Coupling AC Adenylyl Cyclase Gs->AC Activation cAMP cAMP Accumulation AC->cAMP ATP Conversion PKA PKA Activation cAMP->PKA Signaling DAT DAT Internalization PKA->DAT Phosphorylation

Figure 1: TAAR1-mediated signaling pathway induced by 1-(2-Chlorophenyl)ethylamine.

Validated Cell Culture Protocols

The following protocols are engineered not merely as a sequence of actions, but as self-validating experimental systems.

Protocol A: TAAR1 Activation & cAMP Accumulation Assay

Cell Line: HEK293 cells stably transfected with human TAAR1 (hTAAR1).

Causality Checkpoint: Why HEK293? Standard immortalized neuronal lines exhibit highly variable, low-level endogenous TAAR1 expression. By utilizing a stably transfected HEK293 line, we provide a "blank slate" background that maximizes the signal-to-noise ratio and prevents cross-reactivity from other trace amine receptors.

Step-by-Step Methodology:

  • Cell Seeding: Seed HEK293-hTAAR1 cells at a density of 2×104 cells/well in a 384-well white opaque microplate using DMEM supplemented with 10% dialyzed FBS. Incubate overnight at 37°C, 5% CO₂.

  • Media Replacement: Remove culture media and wash cells once with 20 µL of Assay Buffer (HBSS containing 20 mM HEPES, pH 7.4).

  • PDE Inhibition: Add 10 µL of Assay Buffer containing 500 µM IBMX (3-isobutyl-1-methylxanthine) to all wells. Incubate for 15 minutes at room temperature.

    • Causality: IBMX inhibits phosphodiesterases, preventing the rapid degradation of cAMP. Without this, transient cAMP spikes induced by the compound would be lost before detection.

  • Antagonist Pre-treatment (The Self-Validation Step): To a designated subset of control wells, add 10 µM EPPTB (a highly selective TAAR1 antagonist). Incubate for 15 minutes.

  • Compound Addition: Add 1-(2-Chlorophenyl)ethylamine in a 10-point concentration gradient (ranging from 0.1 nM to 100 µM). Incubate for 30 minutes at 37°C.

  • Lysis and Detection: Add 10 µL of cAMP-d2 conjugate and 10 µL of anti-cAMP Cryptate (HTRF reagents) dissolved in lysis buffer. Incubate for 1 hour at room temperature in the dark.

  • Readout: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) at 665 nm and 620 nm using a microplate reader.

Self-Validation Metric: If cAMP accumulation is observed in the wells pre-treated with the TAAR1 antagonist EPPTB, the signal is derived from an off-target Gs-coupled receptor. This internal control ensures the system self-corrects for false positives, guaranteeing that any recorded EC50 is strictly TAAR1-dependent.

Protocol B: Intracellular PNMT Inhibition Assay

Cell Line: PC12 (Rat pheochromocytoma) cells.

Causality Checkpoint: PC12 cells endogenously express the complete catecholamine synthesis machinery, including Tyrosine Hydroxylase, DOPA decarboxylase, Dopamine β-hydroxylase, and PNMT. This makes them the perfect physiological model for testing halogenated benzylamines without requiring artificial transfection.

Step-by-Step Methodology:

  • Cell Seeding: Seed PC12 cells at 1×105 cells/well in 6-well plates coated with Poly-D-Lysine. Culture in RPMI-1640 supplemented with 10% Horse Serum and 5% FBS for 48 hours.

  • Compound Incubation: Replace media with serum-free RPMI containing 1-(2-Chlorophenyl)ethylamine at varying concentrations (1 µM to 100 µM). Include a positive control well treated with 10 µM 2,3-dichloro-α-methylbenzylamine. Incubate for 4 hours.

  • Cell Harvesting: Wash cells twice with ice-cold PBS. Lyse cells using 200 µL of 0.1 M perchloric acid containing 0.1 mM EDTA and 0.1% sodium metabisulfite (to prevent catecholamine oxidation).

  • Centrifugation: Centrifuge lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • HPLC-ECD Analysis: Inject 20 µL of the supernatant into an HPLC system coupled with an Electrochemical Detector (ECD). Quantify the exact molar concentrations of both Norepinephrine (substrate) and Epinephrine (product).

Self-Validation Metric: By quantifying both the substrate and the product simultaneously, the assay internally validates specific enzyme inhibition. A true PNMT inhibitor will yield a drastically increased Norepinephrine/Epinephrine ratio. If both NE and EPI concentrations decrease proportionally, the system flags the compound as generally cytotoxic or an inhibitor of an upstream enzyme (e.g., Tyrosine Hydroxylase), preventing misinterpretation of the data.

Quantitative Data Interpretation

To benchmark the pharmacological profile of 1-(2-Chlorophenyl)ethylamine, compare your experimental yields against the established baselines for structural analogs summarized below.

Table 1: Expected Pharmacological Profile in Cellular Assays

Assay TypePrimary TargetCell Line ModelPrimary ReadoutExpected Modulator IC50/EC50 RangeStandard Control Ligand
GPCR Activation TAAR1HEK293-hTAAR1cAMP Accumulation0.5 µM – 5.0 µMβ-phenylethylamine
Transporter Modulation DATCHO-DAT[³H]-Dopamine Uptake10 µM – 50 µMAmphetamine
Enzymatic Inhibition PNMTPC12Epinephrine Synthesis1.0 µM – 10.0 µM2,3-dichloro-α-methylbenzylamine
Enzymatic Inhibition MAO-BSH-SY5YH₂O₂ Production> 50 µM (Weak)Selegiline

References

  • Title: Phenethylamine - Wikipedia Source: Wikipedia URL: [Link]

  • Title: 1-Phenylethylamine - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Inhibition of phenylethanolamine N-methyltransferase by benzylamines. 2. In vitro and in vivo studies with 2,3-dichloro-.alpha.-methylbenzylamine Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: β-phenylethylamine, a small molecule with a large impact Source: PMC (NIH) URL: [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing Yield & Purity in 1-(2-Chlorophenyl)ethylamine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 1-(2-Chlorophenyl)ethylamine (also known as o-chlorophenylethylamine or 2-chloro- α -methylbenzylamine). This chiral amine is a critical structural motif in drug development, serving as a key intermediate for active pharmaceutical ingredients (APIs) such as tulobuterol[1] and various β -3-adrenergic receptor agonists[2].

Synthesizing this molecule via the reductive amination of 2-chloroacetophenone or oxime reduction presents unique chemoselective challenges. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated Standard Operating Procedures (SOPs) designed for process chemists and researchers aiming to maximize yield and enantiomeric purity.

Part 1: The Causality of Synthesis Failures (Mechanistic Insights)

Before adjusting reaction parameters, it is critical to understand the three competing thermodynamic and kinetic forces that dictate the success or failure of this synthesis:

  • Hydrodehalogenation (The Catalyst Trap) : The aryl carbon-chlorine (C-Cl) bond is highly susceptible to oxidative addition by transition metals. When aggressive hydrogenation catalysts (like Pd/C) are used under H 2​ atmosphere, the metal inserts into the C-Cl bond, leading to rapid dehalogenation and the formation of the unwanted 1-phenylethylamine byproduct[3].

  • Kinetic Dimerization : Primary amines are significantly more nucleophilic than ammonia. As the desired 1-(2-chlorophenyl)ethylamine forms in the reactor, it competes with the ammonia source to attack the unreacted imine intermediate. This kinetic competition generates a heavy secondary amine dimer (bis(1-(2-chlorophenyl)ethyl)amine).

  • Ortho-Steric Hindrance : The chlorine atom at the ortho position creates a dense steric shield around the carbonyl carbon. This physical barrier hinders the initial nucleophilic attack of ammonia or hydroxylamine, often stalling the reaction at 60-70% conversion unless the equilibrium is actively driven forward by water removal or Lewis acid activation.

Part 2: Troubleshooting FAQs

Q1: I am using Pd/C and H 2​ for the reductive amination of 2-chloroacetophenone. My GC-MS shows a massive impurity peak at m/z 121. What is happening, and how do I prevent it? A: You are observing hydrodehalogenation. The peak at m/z 121 corresponds to 1-phenylethylamine (loss of the chlorine isotope, m/z 35). Palladium is notorious for inserting into aryl-halide bonds. Solution: You must switch your catalytic system. Use Raney Nickel or Platinum Oxide (PtO 2​ ), which are far less prone to C-Cl insertion. Alternatively, abandon H 2​ gas entirely and utilize a chemoselective hydride donor system like Sodium Borohydride (NaBH 4​ ) coupled with Titanium Tetraisopropoxide (Ti(OiPr) 4​ )[1].

Q2: My reaction is stalling, leaving 30% unreacted 2-chloroacetophenone. How do I drive imine formation to completion? A: The ortho-chloro group makes imine formation thermodynamically unfavorable due to steric clash. Solution: You must actively remove water from the system to push the equilibrium. If using gaseous ammonia, employ a Dean-Stark apparatus with toluene reflux. If performing a one-pot hydride reduction, use Ti(OiPr) 4​ . The titanium acts as a Lewis acid to activate the sterically hindered carbonyl and serves as an irreversible water scavenger, locking the intermediate as a titanimine.

Q3: During the chiral resolution of the racemic amine with L-(+)-tartaric acid, my enantiomeric excess (ee%) plateaus at 85%. How can I achieve >99% ee? A: A plateau in ee% indicates the co-precipitation of the more soluble (S)-amine diastereomeric salt. This occurs when the cooling ramp is too aggressive, trapping impurities within the crystal lattice. Solution: Implement Ostwald ripening. Heat the suspension to 70°C until fully dissolved, then cool at a strictly controlled rate of 0.5°C/minute. Seed the mixture with 0.1% pure (R)-amine L-tartrate at 50°C. This ensures thermodynamic control over the crystallization, yielding highly pure needle-like crystals.

Part 3: Validated Experimental Protocols (SOPs)

Protocol A: Chemoselective One-Pot Reductive Amination

Self-Validation Check: Track conversion via TLC (Hexanes/EtOAc 7:3) using UV and Ninhydrin stain. The primary amine product will stain deep purple upon heating, while unreacted ketone remains UV-active only.

  • Imine Formation : In a dry, argon-purged round-bottom flask, dissolve 2-chloroacetophenone (1.0 eq) in anhydrous ethanol (0.5 M concentration). Add a methanolic ammonia solution (7.0 N, 10.0 eq) followed by Ti(OiPr) 4​ (2.0 eq). Stir at room temperature for 12 hours.

  • Reduction : Cool the reaction vessel to 0°C using an ice bath. Slowly add NaBH 4​ (1.5 eq) in small portions over 30 minutes to control the exothermic hydrogen evolution. Stir for an additional 4 hours at room temperature.

  • Workup : Quench the reaction by adding 2M aqueous NaOH (equal volume to the ethanol solvent) to precipitate titanium dioxide (TiO 2​ ) as a dense white solid. Filter the slurry through a Celite pad. Extract the filtrate with Methyl tert-butyl ether (MTBE) (3x), wash with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate in vacuo.

Protocol B: Chiral Resolution of (R)-1-(2-Chlorophenyl)ethylamine

Self-Validation Check: Monitor the pH during the free-basing step. The aqueous layer must reach pH >12 to ensure complete dissociation of the tartrate salt.

  • Salt Formation : Dissolve the racemic amine (1.0 eq) in a mixture of Methanol/Water (85:15 v/v) at 65°C. Slowly add a solution of L-(+)-tartaric acid (1.0 eq) dissolved in the same solvent system.

  • Crystallization : Cool the mixture to 50°C and add seed crystals of the pure (R)-diastereomeric salt. Continue cooling to 5°C at a precise rate of 0.5°C/min. Stir at 5°C for 2 hours.

  • Filtration & Free-Basing : Filter the white crystals and wash with ice-cold methanol. To obtain the free base, suspend the salt in MTBE and add 2M NaOH dropwise until the aqueous layer reaches pH 12. Separate the organic layer, dry over Na 2​ SO 4​ , and evaporate to yield the pure (R)-enantiomer (>99% ee).

Part 4: Quantitative Data Summaries

Table 1: Comparative Analysis of Reducing Agents for 2-Chloroacetophenone Reductive Amination

Reducing SystemChemoselectivity (Dehalogenation Risk)Primary Amine YieldDimer Formation RiskNotes
Pd/C + H 2​ High Risk (Cleaves C-Cl bond)< 40%ModerateAvoid for halogenated aromatics.
Raney Ni + H 2​ Low Risk75 - 80%HighRequires massive excess of NH 3​ to prevent dimerization.
NaBH 3​ CN / NH 4​ OAc Zero Risk65 - 70%LowSluggish kinetics due to ortho-steric hindrance.
Ti(OiPr) 4​
  • NaBH 4​
Zero Risk> 90% Very LowRecommended. Titanium acts as a Lewis acid and water scavenger.

Table 2: Optimization of Chiral Resolution Solvent Systems

Solvent SystemYield of (R)-SaltEnantiomeric Excess (ee%)Notes
100% Methanol35%75%High solubility leads to poor recovery and co-precipitation.
100% Ethanol60%82%Moderate yield, but requires multiple recrystallizations.
MeOH / H 2​ O (85:15) 48% > 98% Recommended. Optimal thermodynamic differentiation of diastereomers.

Part 5: Reaction & Workflow Visualizations

ReductiveAmination A 2-Chloroacetophenone B Imine Intermediate (Sterically Hindered) A->B NH3 / Ti(OiPr)4 D Side Product: 1-Phenylethylamine (Dehalogenation) A->D Pd/C + H2 (C-Cl Cleavage) C Desired Product: 1-(2-Chlorophenyl)ethylamine B->C NaBH4 / Raney Ni E Side Product: Secondary Amine Dimer C->E Reacts with Imine

Reaction pathways in the reductive amination of 2-chloroacetophenone, highlighting side reactions.

ChiralResolution Racemate Racemic 1-(2-Chlorophenyl)ethylamine SaltMix Diastereomeric Salt Mixture (R,L) + (S,L) Racemate->SaltMix Tartaric L-(+)-Tartaric Acid in MeOH/H2O Tartaric->SaltMix Cryst Fractional Crystallization (Ostwald Ripening) SaltMix->Cryst MotherLiq Mother Liquor (Enriched in S,L) Cryst->MotherLiq Filtrate PureSalt Pure (R)-Amine L-Tartrate Salt (>99% ee) Cryst->PureSalt Solid FreeBase Alkaline Workup (NaOH) Extraction (MTBE) PureSalt->FreeBase PureAmine Pure (R)-1-(2-Chlorophenyl)ethylamine FreeBase->PureAmine

Workflow for the chiral resolution of racemic 1-(2-chlorophenyl)ethylamine using L-tartaric acid.

References

  • Wu, et al. "Development of a New Process for Tulobuterol Hydrochloride." ResearchGate, 2023.[Link]

  • Kunnas, P., et al. "General and selective deoxygenation by hydrogen using a reusable earth-abundant metal catalyst." ResearchGate, 2019.[Link]

  • Touge, T., et al. "Practical Synthesis of Optically Active Styrene Oxides via Reductive Transformation of 2-Chloroacetophenones with Chiral Rhodium Catalysts." ACS Publications (Organic Letters), 2002.[Link]

Sources

Troubleshooting poor solubility of 1-(2-Chlorophenyl)ethylamine in aqueous solutions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Aqueous Solubility of 1-(2-Chlorophenyl)ethylamine

As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous formulation of halogenated phenethylamines. The compound 1-(2-Chlorophenyl)ethylamine (also known as 2-chloro- α -methylbenzylamine) presents a classic solubility challenge in drug development and in vitro assays.

This guide is designed to move beyond generic advice. We will dissect the physical chemistry driving this molecule's behavior, explain the causality behind common precipitation issues, and provide self-validating experimental protocols to ensure your assays yield reproducible data.

Physicochemical Causality: Why is it precipitating?

To troubleshoot solubility, we must first understand the molecule's intrinsic properties. 1-(2-Chlorophenyl)ethylamine is a primary amine attached to a lipophilic chlorinated aromatic ring.

Table 1: Key Physicochemical Properties

PropertyValueScientific Implication for Formulation
CAS Number 39959-67-6Identifier for sourcing and material safety [1].
Molecular Weight 155.62 g/mol Small molecule; highly permeable but prone to volatility as a free base.
pKa (Predicted) ~8.50Acts as a weak base. Protonated at acidic pH; neutral at basic pH [2].
XLogP3 1.8Highly lipophilic free base. Poor intrinsic aqueous solubility [1].
Physical State Liquid/Low-melting solidOften supplied as an oily free base rather than a crystalline salt.

The Mechanism of Precipitation: The solubility of weakly basic drugs is strictly governed by the Henderson-Hasselbalch equation [3]. At a pH significantly below its pKa (e.g., pH < 6.5), the amine lone pair accepts a proton, converting the molecule into a positively charged ammonium ion. This ionized form interacts favorably with water via ion-dipole forces, resulting in high aqueous solubility.

However, as the pH of your solution approaches physiological levels (pH 7.4), the equilibrium shifts. A massive fraction of the compound reverts to its uncharged, free-base form. Because the 2-chlorophenyl group is highly lipophilic (XLogP3 = 1.8), this neutral species rapidly exceeds its intrinsic solubility limit, leading to thermodynamic precipitation or colloidal "crash-out" in your buffer [2].

Diagnostic FAQs

Q1: I tried to dissolve the neat liquid directly into standard PBS (pH 7.4), but it formed a cloudy emulsion. What went wrong? You are attempting to dissolve the lipophilic free base into a neutral buffer. Because the pH of PBS (7.4) is too close to the compound's pKa (~8.5), over 10% of the molecules remain un-ionized. The buffer lacks the hydrogen ion concentration required to fully protonate the amine, and the neutral species simply phases out into an emulsion. You must either pre-form the salt or use a co-solvent.

Q2: Can I just heat the PBS to force it into solution? No. While heating increases kinetic solubility temporarily, the system remains thermodynamically unstable. Once the solution cools to room temperature or 37°C for your assay, the compound will nucleate and precipitate. This leads to inaccurate dosing in cellular or biochemical assays because the actual dissolved concentration will be unknown.

Q3: I dissolved it in 100% DMSO, but when I diluted it 1:100 into my assay buffer, it precipitated. Why? This is known as "solvent shift precipitation." When the DMSO stock is introduced to water, the DMSO rapidly diffuses into the bulk aqueous phase. The 1-(2-Chlorophenyl)ethylamine is suddenly left in a highly aqueous microenvironment at pH 7.4 where its intrinsic solubility is virtually zero. To prevent this, you must control the rate of addition, ensure vigorous mixing, or utilize complexation agents like cyclodextrins.

Solubilization Decision Workflow

Use the following logic to determine the best formulation strategy for your specific assay constraints.

SolubilityWorkflow Start Solubilizing 1-(2-Chlorophenyl)ethylamine Q1 Is the downstream assay sensitive to acidic pH (<6.0)? Start->Q1 Salt Protocol A: In Situ Salt Formation (HCl) Q1->Salt  No Q2 Can the assay tolerate ≥1% DMSO or Ethanol? Q1->Q2  Yes CoSolvent Protocol B: Co-Solvent Dilution Q2->CoSolvent  Yes Cyclo Alternative: Cyclodextrin Complexation (e.g., HP-β-CD) Q2->Cyclo  No

Workflow for selecting a solubilization strategy based on assay constraints.

Self-Validating Experimental Protocols

Protocol A: Acid-Base Supersolubilization (In Situ HCl Salt Formation)

Use this method when your downstream application can tolerate a slightly acidic stock solution (e.g., pH 4.0 - 5.5), which will later be highly diluted into a buffered assay.

  • Calculate Equivalents: Weigh your desired mass of 1-(2-Chlorophenyl)ethylamine free base. Calculate the molarity. You will need exactly 1.05 molar equivalents of Hydrochloric Acid (HCl).

  • Initial Protonation: Add the calculated volume of 0.1 M HCl directly to the neat compound. Do not add water yet.

  • Agitation: Vortex vigorously for 2 minutes, followed by bath sonication for 5 minutes. The mechanical energy assists in overcoming the activation barrier for the biphasic acid-base reaction.

  • Dilution: Once the mixture transitions from an opaque emulsion to a clear, single-phase solution (indicating complete conversion to the hydrochloride salt), dilute to your final stock volume using deionized water.

  • Self-Validation Step: Measure the pH of the final stock. It should read between 4.5 and 5.5. If the solution is cloudy and the pH is > 6.0, protonation is incomplete. Add 0.1 M HCl in 10 µL increments until the solution clears.

Protocol B: Co-Solvent Dilution Method

Use this method for cell-based assays that strictly require physiological pH (7.4) and can tolerate low levels of organic solvents.

  • Stock Preparation: Dissolve the free base in 100% anhydrous DMSO to create a highly concentrated stock (e.g., 50 mM). The compound should dissolve instantly.

  • Buffer Pre-conditioning: Warm your target aqueous buffer (e.g., PBS) to 37°C. Stir vigorously using a magnetic stir bar (800+ RPM).

  • Dropwise Addition: Using a precision micropipette, add the DMSO stock dropwise directly into the vortex of the stirring buffer. Do not add the buffer to the DMSO. The final DMSO concentration must not exceed 1% v/v.

  • Self-Validation Step (Tyndall Effect Test): To confirm that the compound has not formed a colloidal suspension (which looks clear to the naked eye but ruins assay data), shine a red or green laser pointer through the glass vial in a dark room. If you see a distinct, solid beam of light scattering through the liquid, the compound has crashed out. If the liquid is completely dark and transparent to the laser, you have achieved a true solution.

References

  • National Center for Biotechnology Information. "1-(2-Chlorophenyl)ethanamine | C8H10ClN | CID 299767" PubChem. Available at:[Link]

  • Bergström, C. A., et al. "Accuracy of calculated pH-dependent aqueous drug solubility." European Journal of Pharmaceutical Sciences. Available at:[Link]

  • Hamed, R., et al. "pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug." AAPS PharmSciTech. Available at:[Link]

Technical Support Center: Optimization of Dosage for 1-(2-Chlorophenyl)ethylamine in Animal Studies

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the dosage of 1-(2-Chlorophenyl)ethylamine in preclinical animal studies. The content is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments. Our goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the establishment of a dosing regimen for a novel compound like 1-(2-Chlorophenyl)ethylamine.

Q1: Where do I begin when I have no prior in vivo data for 1-(2-Chlorophenyl)ethylamine?

A1: The first step is to establish a safe starting dose. Since no prior data exists, you will need to conduct an acute toxicity study.[1][2] The objective is to determine the dose that causes mortality in 50% of the test population (LD50) or to identify a range of doses that cause adverse effects.[1][2] Regulatory frameworks like the OECD guidelines for acute oral toxicity offer several methods that minimize animal use, such as the Acute Toxic Class Method (OECD 423) or the Up-and-Down Procedure (OECD 425).[3][4][5][6]

Q2: How do I select the starting dose for my first acute toxicity study?

A2: For a compound with unknown toxicity, the OECD 423 guideline suggests starting at a default dose of 300 mg/kg.[4] However, a more cautious approach involves a sighting study with a single animal at a low dose (e.g., 5 or 50 mg/kg) to get a preliminary indication of toxicity before proceeding to the main study.[7] The choice of starting dose should also be informed by any available in vitro cytotoxicity data.

Q3: How can I estimate a starting dose for my animal model based on a known effective dose in another species?

A3: Allometric scaling is the most common method for extrapolating doses between species.[8][9][10][11] This method is based on the principle that many physiological and metabolic processes scale with body surface area rather than body weight.[9] The FDA provides guidance on this "dose by factor" approach to derive a Human Equivalent Dose (HED) or an Animal Equivalent Dose (AED).[10]

Data Presentation: Interspecies Dose Conversion Based on Body Surface Area

The following table provides conversion factors to calculate an equivalent dose from a known dose in a different species. To use the table, multiply the known dose (in mg/kg) by the appropriate factor.

FromTo Mouse (multiply by)To Rat (multiply by)To Rabbit (multiply by)To Dog (multiply by)To Human (60kg) (multiply by)
Mouse 10.50.250.1250.081
Rat 210.50.250.162
Rabbit 4210.50.324
Dog 84210.541
Human (60kg) 12.36.23.11.81

Adapted from Nair, A.B. & Jacob, S. (2016).[12]

Q4: What is a No-Observed-Adverse-Effect Level (NOAEL) and why is it important?

A4: The NOAEL is the highest dose at which no statistically or biologically significant adverse effects are observed in a study.[1][13][14] It is a critical parameter derived from repeat-dose toxicity studies and is used to determine the maximum recommended starting dose (MRSD) for first-in-human clinical trials.[1][14] Establishing the NOAEL is a primary objective of preclinical safety evaluations.[13][15]

Part 2: Troubleshooting Guides

This section provides solutions to specific problems that may arise during your dosing studies.

Q5: I am observing high variability in the response to 1-(2-Chlorophenyl)ethylamine within the same dose group. What could be the cause?

A5: High variability can stem from several factors:

  • Formulation Issues: The compound may not be uniformly suspended or dissolved in the vehicle. Ensure your formulation is homogenous and stable throughout the dosing period. Sonication or the use of appropriate solubilizing agents may be necessary.

  • Dosing Technique: Inconsistent administration, especially with oral gavage or intraperitoneal injections, can lead to variable absorption. Ensure all personnel are properly trained and use a consistent technique.

  • Animal Health and Husbandry: Underlying health issues, stress, or differences in age and weight can affect drug metabolism and response. Use animals from a reputable supplier and ensure consistent environmental conditions.

  • Pharmacokinetic Variability: There may be inherent genetic differences in metabolism within the animal strain you are using.

Q6: My compound appears to be effective at a certain dose, but I am also seeing signs of toxicity. How do I proceed?

A6: This indicates you are near the Maximum Tolerated Dose (MTD). The MTD is the highest dose that does not cause unacceptable side effects.[13][16] Your goal is to find the therapeutic window – the range between the Minimum Effective Dose (MED) and the MTD.[16]

  • De-escalation: Test one or two intermediate doses between your effective-but-toxic dose and the next lowest non-toxic dose to better define the dose-response curve for both efficacy and toxicity.[16]

  • Refine Observation: Increase the frequency of clinical observations to catch early signs of toxicity. This allows you to establish humane endpoints before severe distress occurs.[17]

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: If possible, collect plasma samples to correlate drug exposure (AUC, Cmax) with both efficacy and toxicity. This can provide a more precise understanding of the therapeutic window than dose alone.

Q7: I am not seeing any effect at doses that I predicted would be active. What are the next steps?

A7: This is a common challenge in drug development. Consider the following:

  • Bioavailability: The compound may have poor oral bioavailability. A pilot pharmacokinetic study comparing intravenous (IV) and oral (PO) administration can determine the fraction of the drug that reaches systemic circulation.[18][19]

  • Metabolism: The compound could be rapidly metabolized into an inactive form in your chosen animal model. Consider using a different species or conducting in vitro metabolism studies with liver microsomes to investigate this.

  • Target Engagement: Is the drug reaching its intended target? Biomarker studies can help confirm that the drug is having the desired biological effect, even if a gross phenotype is not yet apparent.

  • Dose Escalation: If no toxicity was observed, a carefully planned dose escalation is warranted.[16] Use a systematic increase (e.g., 2x or 3x) until you see either efficacy or toxicity.[16]

Part 3: Experimental Protocols & Methodologies

These protocols provide a framework for key experiments. They should be adapted to your specific compound and institutional animal care and use committee (IACUC) guidelines.

Protocol 1: Acute Oral Toxicity Study - Up-and-Down Procedure (UDP) (Adapted from OECD 425)[5][6]

Objective: To determine the acute oral toxicity of 1-(2-Chlorophenyl)ethylamine and estimate the LD50. This method minimizes animal use.

Materials:

  • 1-(2-Chlorophenyl)ethylamine

  • Vehicle (e.g., corn oil, 0.5% methylcellulose)

  • Rodents (typically female rats), fasted overnight

  • Oral gavage needles

  • Animal balance

Procedure:

  • Dose Preparation: Prepare a stock solution of the test compound in the chosen vehicle.

  • Starting Dose Selection: Based on available data (or lack thereof), select a starting dose. A common starting point is 175 mg/kg. The doses are selected in a sequence with a constant multiplicative factor (e.g., 1.75, 5.5, 17.5, 55, 175, 550, 1750, 2000 mg/kg).[4]

  • Dosing: Dose a single fasted animal with the starting dose.

  • Observation (48 hours): Observe the animal closely for the first few hours and then periodically for 48 hours.[6]

  • Decision Point:

    • If the animal survives: Dose the next animal at a higher dose level in the sequence.

    • If the animal dies: Dose the next animal at a lower dose level in the sequence.

  • Continuation: Continue this process, dosing one animal at a time at 48-hour intervals, until one of the stopping criteria is met (e.g., 4-5 reversals in outcome).

  • Long-term Observation: All surviving animals should be observed for a total of 14 days for signs of delayed toxicity.[6]

  • Data Analysis: The LD50 is calculated using specialized software (e.g., AOT425StatPgm) based on the pattern of survivals and deaths.

Protocol 2: Pilot Pharmacokinetic (PK) Study

Objective: To determine the basic pharmacokinetic profile (absorption, distribution, clearance) of 1-(2-Chlorophenyl)ethylamine after a single dose.[1][19]

Materials:

  • 1-(2-Chlorophenyl)ethylamine formulated for both IV and oral administration

  • Cannulated animals (for serial blood sampling, if possible) or multiple groups of non-cannulated animals

  • Blood collection tubes (with appropriate anticoagulant, e.g., K2-EDTA)

  • Centrifuge

  • Analytical instrument for drug quantification (e.g., LC-MS/MS)

Procedure:

  • Animal Grouping:

    • Group 1 (IV): Administer a single IV bolus dose (e.g., 1-5 mg/kg).

    • Group 2 (Oral): Administer a single oral gavage dose (e.g., 10-50 mg/kg).

    • Include at least 3-4 animals per time point if using composite sampling.

  • Blood Sampling: Collect blood samples at predetermined time points.

    • IV Group: Pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

    • Oral Group: Pre-dose, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.

  • Plasma Preparation: Immediately after collection, centrifuge the blood samples to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Analyze the plasma samples to determine the concentration of 1-(2-Chlorophenyl)ethylamine at each time point using a validated analytical method.

  • Data Analysis: Use pharmacokinetic software to calculate key parameters.

Data Presentation: Key Pharmacokinetic Parameters

ParameterDescriptionImportance
Cmax Maximum observed plasma concentrationIndicates the rate and extent of absorption.[19]
Tmax Time to reach CmaxIndicates the rate of absorption.
AUC Area Under the Curve (plasma concentration vs. time)Represents total drug exposure.
t1/2 Elimination half-lifeTime required for the plasma concentration to decrease by half.
CL ClearanceVolume of plasma cleared of the drug per unit time.[18]
Vd Volume of DistributionApparent volume into which the drug distributes in the body.[18]
F (%) Bioavailability (Oral)Fraction of the oral dose that reaches systemic circulation (AUCoral/AUCIV).[18]

Part 4: Visualization & Workflow

Visualizing the experimental process is key to ensuring a logical and efficient study design.

Experimental Workflow Diagram

DoseFindingWorkflow cluster_0 Phase 1: Initial Toxicity Assessment cluster_1 Phase 2: Dose Range Finding cluster_2 Phase 3: Dose Refinement start Start: Novel Compound (1-(2-Chlorophenyl)ethylamine) acute_tox Acute Toxicity Study (e.g., OECD 425) start->acute_tox calc_ld50 Estimate LD50 / Toxicity Class acute_tox->calc_ld50 drf Dose Range Finding (DRF) Study (3-5 dose levels based on LD50) calc_ld50->drf observe Observe for Efficacy & Toxicity drf->observe pk_sampling Pilot PK Sampling (Optional) drf->pk_sampling define_mtd Define MTD & MED observe->define_mtd pk_sampling->define_mtd noael_study Repeat-Dose Study to Establish NOAEL define_mtd->noael_study end_node Optimized Dose Range for Definitive Efficacy/Tox Studies noael_study->end_node

Caption: Decision tree for dose adjustment based on observed toxicity and efficacy.

References

  • Title: OECD Test Guideline 423 - Acute Oral Toxicity – Acute Toxic Class Method Source: National Toxicology Program URL: [Link]

  • Title: (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW Source: ResearchGate URL: [Link]

  • Title: OECD Guideline 420: Acute oral Toxicity - Fixed Dose Procedure Source: SlideShare URL: [Link]

  • Title: A simple practice guide for dose conversion between animals and human Source: Journal of Basic and Clinical Pharmacy URL: [Link]

  • Title: Preclinical research strategies for drug development Source: AMSbiopharma URL: [Link]

  • Title: OECD Test Guideline 425 - Acute Oral Toxicity: Up-and-Down Procedure Source: OECD URL: [Link]

  • Title: Using Allometric Scaling to Predict Human PK from Animals Source: KCAS Bio URL: [Link]

  • Title: OECD 425: Acute Oral Toxicity - Up-and-Down Procedure Source: Nucro-Technics URL: [Link]

  • Title: Understanding FDA Guidelines for Toxicity Studies Source: HistologiX URL: [Link]

  • Title: A simple practice guide for dose conversion between animals and human Source: PMC - National Center for Biotechnology Information URL: [Link]

  • Title: Introduction to Allometric Scaling and Its Use in Toxicology and Health Risk Assessment Source: ChemSafetyPRO URL: [Link]

  • Title: FDA Requirements for Preclinical Studies Source: U.S. Food and Drug Administration URL: [Link]

  • Title: A Guide for Estimating the Maximum Safe Starting Dose and Conversion it between Animals and Humans Source: ResearchGate URL: [Link]

  • Title: Best Practices for Preclinical Dose Range Finding Studies Source: Altasciences URL: [Link]

  • Title: Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals Source: U.S. Food and Drug Administration URL: [Link]

  • Title: A Guide for Estimating the Maximum Safe Starting Dose and Conversion it between Animals and Humans Source: Systematic Reviews in Pharmacy URL: [Link]

  • Title: The diverse ways to determine experimental dose in animals Source: MedCrave online URL: [Link]

  • Title: Guidance on dose level selection for regulatory general toxicology studies for pharmaceuticals Source: NC3Rs URL: [Link]

  • Title: Pharmacokinetic Studies of a Novel Anticonvulsant, 2-(4-chlorophenyl)amino-2-(4-pyridyl)ethane, in Rats Source: PubMed URL: [Link]

  • Title: Animal Pharmacokinetic Studies for Safe Treatments Source: Biotechfarm URL: [Link]

Sources

Technical Support Center: Troubleshooting & Storage Optimization for 1-(2-Chlorophenyl)ethylamine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As an Application Scientist, I frequently encounter researchers struggling with the degradation of benzylic amines. 1-(2-Chlorophenyl)ethylamine (CAS: 39959-67-6) is a highly reactive, chiral primary amine widely used in drug development and asymmetric synthesis. However, its chemical structure makes it inherently susceptible to environmental degradation.

This guide is designed to move beyond basic storage instructions by explaining the causality behind degradation and providing self-validating protocols to ensure the absolute integrity of your reagents.

The Mechanistic Foundations of Amine Degradation

To effectively prevent degradation, we must first understand the molecular vulnerabilities of 1-(2-Chlorophenyl)ethylamine. The primary amine group contains a highly nucleophilic nitrogen lone pair, while the benzylic carbon (adjacent to the aromatic ring) is activated for radical chemistry.

  • Carbamate Polymerization (CO₂ Absorption): When exposed to ambient air, the nucleophilic primary amine reacts rapidly with atmospheric carbon dioxide (CO₂) to form carbamate intermediates[1]. The mechanism involves the amine's lone pair attacking the electrophilic carbon of CO₂, followed by a proton transfer to a second amine molecule, yielding a stable alkylammonium carbamate salt[2]. The stoichiometry of this interaction requires two equivalents of amine for every one equivalent of CO₂ in non-aqueous environments, drastically reducing your effective molarity[3].

  • Oxidative Degradation: Exposure to oxygen and elevated temperatures leads to radical-mediated autoxidation at the benzylic position, resulting in the formation of imines, N-oxides, and complex, higher molecular-weight heat-stable salts[1].

  • Moisture/Hygroscopicity: Water acts as a catalyst for carbamate formation by stabilizing the zwitterionic intermediates and facilitating proton transfer[4].

CarbamatePathway Amine 1-(2-Chlorophenyl)ethylamine (Primary Amine) Intermediate Zwitterionic Intermediate Amine->Intermediate Nucleophilic Attack CO2 Atmospheric CO2 (Electrophile) CO2->Intermediate Carbamate Alkylammonium Carbamate (White Precipitate) Intermediate->Carbamate Proton Transfer (Requires 2nd Amine)

Mechanistic pathway of atmospheric CO2 reacting with primary amines to form carbamate salts.

Troubleshooting Guide & FAQs

Q: My 1-(2-Chlorophenyl)ethylamine has developed a white, crusty precipitate around the bottle threads. What is this, and is the reagent ruined? A: This is a classic sign of carbamate salt formation caused by CO₂ ingress. While the bulk liquid beneath the crust may still be usable, the concentration of the free base has decreased. If precise stoichiometry is required for your downstream reaction (e.g., chiral resolution), you must either repurify the amine or open a fresh bottle.

Q: The liquid has turned from colorless to a pale yellow or brown over the last few months. Why? A: Color changes definitively indicate oxidative degradation. The benzylic position of the molecule is activated, making it susceptible to radical-mediated autoxidation in the presence of atmospheric O₂ and UV light. This forms conjugated imines and polymeric byproducts that impart a yellow/brown color. The reagent should be distilled prior to use.

Q: Does the enantiomeric purity (e.g., (R)- vs. (S)-enantiomer) affect its storage stability? A: No. The degradation pathways (oxidation and carbamate formation) are achiral processes driven by the primary amine functionality and benzylic C-H bonds. Both enantiomers degrade at identical rates under the same environmental conditions.

Standard Operating Procedures (SOP)

SOP A: Aliquoting and Long-Term Storage

To prevent repeated exposure to ambient air, bulk bottles must be aliquoted immediately upon receipt. This protocol is a self-validating system: if followed correctly, the aliquots will remain colorless and precipitate-free for >12 months.

  • Preparation: Transfer the newly received, sealed bottle of 1-(2-Chlorophenyl)ethylamine into a glovebox or prepare a Schlenk line.

  • Aliquoting: Divide the bulk volume into single-use aliquots using amber glass vials. Causality: Amber glass blocks UV light, preventing photolytic radical initiation that drives oxidation.

  • Inert Gas Blanketing: Purge the headspace of each vial with high-purity Argon. Causality: Argon is significantly denser than air (~1.78 g/L vs ~1.29 g/L). It effectively "blankets" the liquid surface, providing a superior physical barrier against O₂ and CO₂ ingress compared to Nitrogen.

  • Sealing: Cap the vials tightly with PTFE-lined septa caps. Wrap the junction with Parafilm to prevent micro-leaks during thermal cycling.

  • Storage: Store the aliquots at 2–8 °C (refrigerated).

  • Validation Step: Prior to use, visually inspect the vial. A properly stored aliquot must be a clear, colorless liquid with no particulate matter.

StorageSOP Step1 1. Receive Fresh Amine Step2 2. Transfer to Glovebox (Argon Atmosphere) Step1->Step2 Prevent ambient exposure Step3 3. Aliquot into Amber Glass Vials Step2->Step3 Prevent photolysis Step4 4. Blanket Headspace with Heavy Argon Step3->Step4 Displace O2/CO2 Step5 5. Seal with PTFE Caps & Store at 2-8°C Step4->Step5 Retard kinetic degradation

Optimized step-by-step workflow for aliquoting and storing benzylic amines.

SOP B: Recovery of Degraded Amine

If your amine has absorbed CO₂ and formed carbamates, you can recover the free base using this validated liquid-liquid extraction and distillation protocol.

  • Dissolution: Dissolve the degraded amine in dichloromethane (DCM).

  • Basification: Wash the organic layer with an equal volume of 1M NaOH. Causality: The strong base deprotonates the alkylammonium carbamate, driving the equilibrium back to the free amine and water-soluble sodium carbonate.

  • Separation: Isolate the organic layer and dry over anhydrous Na₂SO₄ to remove trace water.

  • Concentration: Filter the drying agent and concentrate the solution under reduced pressure.

  • Distillation: Vacuum distill the resulting residue.

  • Validation Step: Conduct a ¹H-NMR analysis on the distillate. A successful recovery will show the complete disappearance of the broad carbamate N-H/O-H peak and the restoration of the sharp primary amine -NH₂ integration (2H) at approximately 1.5–2.0 ppm.

Quantitative Reference Data

Table 1: Degradation Pathways and Visual Indicators

Degradation PathwayAtmospheric TriggerVisual IndicatorChemical ConsequencePrevention Strategy
Carbamate Formation Carbon Dioxide (CO₂)White crust/precipitateLoss of free base molarity; altered reaction stoichiometry.Argon blanketing; PTFE-lined caps.
Oxidation Oxygen (O₂)Yellow or brown tintFormation of imines and N-oxides; introduction of impurities.Argon blanketing; low-temperature storage.
Photolysis UV LightAccelerated yellowingRadical generation; C-N bond cleavage.Amber glass vials; dark storage.
Hydrolysis/Hydration Moisture (H₂O)CloudinessCatalyzes carbamate formation; degrades downstream reagents.Desiccator storage; Schlenk line handling.

Table 2: Storage Condition Matrix and Expected Shelf Life

Storage ConditionContainer TypeAtmosphereTemperatureExpected Shelf Life
Optimal Amber Glass, PTFE CapArgon2–8 °C> 12 Months
Acceptable Clear Glass, PTFE CapNitrogen2–8 °C6 Months (if kept dark)
Suboptimal Standard Plastic/GlassAmbient Air20–25 °C< 1 Month (Precipitate forms)

References

  • Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process Source: MDPI 1[1]

  • Steering Amine-CO2 Chemistry: A Molecular Insight into the Amino Site Relationship of Carbamate and Protonated Amine Source: PubMed Central (NIH) 2[2]

  • Continuous Synthesis of Carbamates from CO2 and Amines Source: ACS Omega 4[4]

  • An equilibrium study of carbamate formation relevant to post combustion capture of CO2 Source: Open Research Newcastle 3[3]

Sources

Technical Support Center: Overcoming Challenges in the Analytical Detection of 1-(2-Chlorophenyl)ethylamine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated support center for the analytical detection of 1-(2-Chlorophenyl)ethylamine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities associated with the analysis of this chiral amine. Here, we will address common challenges, provide in-depth troubleshooting guides, and answer frequently asked questions to ensure the accuracy and reliability of your experimental results.

The Challenge: Analyzing a Polar, Chiral Amine

1-(2-Chlorophenyl)ethylamine is a primary amine, and its analysis presents a set of well-understood, yet often frustrating, challenges. Due to its high polarity and low volatility, direct analysis by gas chromatography (GC) can lead to poor peak shapes, low sensitivity, and interactions with active sites within the GC system.[1] Furthermore, as a chiral compound, the separation of its enantiomers is often a critical requirement in pharmaceutical and agrochemical industries, necessitating specialized analytical approaches.[2][3]

This guide will provide a systematic approach to troubleshooting common issues encountered during both Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) analysis of 1-(2-Chlorophenyl)ethylamine.

Part 1: Gas Chromatography-Mass Spectrometry (GC-MS) Troubleshooting

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[4] However, the inherent properties of primary amines like 1-(2-Chlorophenyl)ethylamine often necessitate a derivatization step to improve their chromatographic behavior.[1][4]

Frequently Asked Questions (FAQs) - GC-MS

Q1: Why are my peaks for 1-(2-Chlorophenyl)ethylamine tailing or showing poor shape?

A1: Peak tailing for primary amines in GC is a classic sign of unwanted interactions within the analytical system. The primary amine group is highly polar and can interact with active silanol groups in the injector liner and the GC column itself. This leads to asymmetrical peaks, which can compromise both quantification and resolution.[1]

Troubleshooting Steps:

  • Inlet Liner Deactivation: Ensure you are using a deactivated inlet liner. Over time, even deactivated liners can become active. Consider replacing it.[5]

  • Column Choice: Utilize a column specifically designed for amine analysis or a general-purpose column with low bleed and high inertness.

  • Derivatization: The most effective solution is often to derivatize the amine. This process converts the polar primary amine into a less polar, more volatile, and more thermally stable derivative.[1][6]

Q2: What are the best derivatization techniques for 1-(2-Chlorophenyl)ethylamine?

A2: The two most common and effective derivatization techniques for primary amines are silylation and acylation.[1][6][7]

  • Silylation: This involves replacing the active hydrogen on the amine with a trimethylsilyl (TMS) group.[8] Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective.[1]

    • Advantage: Produces volatile and thermally stable derivatives.[1]

    • Disadvantage: Reagents and derivatives are moisture-sensitive, requiring anhydrous conditions.[1]

  • Acylation: This involves reacting the amine with an acylating agent, such as trifluoroacetic anhydride (TFAA).[1] The resulting fluoroacyl derivatives are highly volatile and can enhance sensitivity, especially with an electron capture detector (ECD).[7]

    • Advantage: Can significantly improve volatility and detectability.[7]

    • Disadvantage: The derivatization reaction may require heating and subsequent removal of excess reagent.[1]

Q3: I'm not seeing my derivatized product. What could be wrong?

A3: A lack of derivatized product can stem from several issues in the reaction process.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for failed derivatization.

Experimental Protocol: Silylation of 1-(2-Chlorophenyl)ethylamine with BSTFA

This protocol provides a general guideline for the silylation of primary amines. Optimization may be required for your specific sample matrix and concentration.

Materials:

  • 1-(2-Chlorophenyl)ethylamine sample

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous solvent (e.g., acetonitrile, pyridine)

  • Reaction vial with a screw cap and PTFE-lined septum

  • Heating block or oven

  • GC-MS system

Procedure:

  • Sample Preparation: Accurately weigh or pipette a known amount of the 1-(2-Chlorophenyl)ethylamine sample into a reaction vial. If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen.[1]

  • Reagent Addition: Add 100 µL of the anhydrous solvent to dissolve the sample. Then, add 100 µL of BSTFA (with 1% TMCS).[1]

  • Reaction: Tightly cap the vial and heat it at 70-80°C for 30-60 minutes in a heating block or oven.[1]

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: Inject an appropriate volume (e.g., 1 µL) of the derivatized sample directly into the GC-MS system.[1]

Part 2: High-Performance Liquid Chromatography (HPLC) Troubleshooting

HPLC is a versatile technique well-suited for the analysis of non-volatile and polar compounds, making it a strong choice for 1-(2-Chlorophenyl)ethylamine, especially for enantiomeric separations.[4]

Frequently Asked Questions (FAQs) - HPLC

Q1: I'm having trouble achieving baseline separation of the enantiomers. What should I try?

A1: Achieving good resolution between enantiomers is a multi-faceted challenge that often requires a systematic approach to method development.[9]

Key Factors Influencing Chiral Separation:

ParameterImpact on SeparationTroubleshooting Action
Chiral Stationary Phase (CSP) The primary driver of enantiomeric recognition.Screen different types of chiral columns (e.g., polysaccharide-based, protein-based).
Mobile Phase Composition Affects the interaction between the analyte and the CSP.Systematically vary the ratio of organic modifier (e.g., isopropanol, ethanol) to the non-polar solvent (e.g., hexane).
Mobile Phase Additives Can significantly improve peak shape and resolution for basic compounds.For basic amines, add a small amount (e.g., 0.1%) of a basic modifier like diethylamine (DEA) to the mobile phase.[9][10]
Column Temperature Influences the thermodynamics of the chiral recognition process.Generally, lower temperatures enhance chiral selectivity. Experiment with decreasing the column temperature in 5°C increments.[9]
Flow Rate Affects column efficiency and analysis time.Optimize for the best balance of resolution and run time. A typical starting point is 1.0 mL/min.[10]

Q2: My peaks are broad and tailing. How can I improve the peak shape?

A2: Peak tailing in HPLC, similar to GC, often points to secondary interactions. For basic compounds like 1-(2-Chlorophenyl)ethylamine, these interactions are typically with acidic silanol groups on the silica support of the stationary phase.[9]

Troubleshooting Peak Tailing:

Caption: Troubleshooting workflow for HPLC peak tailing.

Q3: I'm observing ghost peaks in my chromatogram. What is the source?

A3: Ghost peaks are extraneous peaks that appear in the chromatogram and can interfere with the analysis. Their source can be systematically identified.[9]

Identifying the Source of Ghost Peaks:

  • Run a blank gradient with no injection. If the ghost peaks are still present, the contamination is likely in your mobile phase or the HPLC system itself.

  • If the blank run is clean, inject the sample solvent (without the analyte). If peaks appear, your solvent is contaminated.

  • If the solvent blank is clean, the issue is likely carryover from the autosampler. Optimize the needle wash procedure by using a stronger solvent to ensure the analyte is completely removed between injections.[9]

Experimental Protocol: Chiral HPLC Separation of 1-(2-Chlorophenyl)ethylamine Enantiomers

This protocol is a starting point based on methods for structurally similar chiral amines.[10] It will likely require optimization for your specific instrumentation and column.

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV detector.

Chromatographic Conditions:

  • Column: A polysaccharide-based chiral column (e.g., Chiralpak® series).

  • Mobile Phase: n-Hexane:Isopropanol:Diethylamine (90:10:0.1, v/v/v).[10]

  • Flow Rate: 1.0 mL/min.[10]

  • Column Temperature: 25°C (can be optimized).[10]

  • Detection Wavelength: 220 nm (or a wavelength appropriate for the chlorophenyl chromophore).[10]

  • Injection Volume: 10 µL.[10]

Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the racemic 1-(2-Chlorophenyl)ethylamine standard in the mobile phase to a final concentration of approximately 10 µg/mL.[10]

  • Sample Solution: Prepare the sample in the mobile phase to a similar concentration.

System Suitability:

  • Inject the racemic standard solution. The resolution (Rs) between the two enantiomer peaks should be greater than 1.5 for adequate separation.

References

  • BenchChem. (2025). A Comparative Guide to HPLC and GC-MS Methods for Amine Analysis.
  • BenchChem. (2025). Troubleshooting guide for HPLC analysis of chiral compounds.
  • BenchChem. (2025). A Comparative Guide to the Inter-Laboratory Validation of Analytical Methods for (R)-1-(2,4-dichlorophenyl)ethanamine.
  • Restek Corporation. (n.d.). GC Troubleshooting Guide.
  • BenchChem. (2025). Derivatization Techniques for GC Analysis of Primary Amines: Application Notes and Protocols.
  • Phenomenex. (n.d.). Derivatization for Gas Chromatography.
  • Moldoveanu, S. C., & David, V. (2018). Derivatization Methods in GC and GC/MS. IntechOpen.
  • Yeh, S. P., & Liu, R. H. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis.
  • Phenomenex. (n.d.). Chiral HPLC Separations.
  • Restek Corporation. (n.d.). A Guide to the Analysis of Chiral Compounds by GC.

Sources

Technical Support Center: Troubleshooting 1-(2-Chlorophenyl)ethylamine Off-Target Effects

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for drug development professionals and assay scientists working with 1-(2-Chlorophenyl)ethylamine (also known as 2-chloro- α -methylbenzylamine). While this chiral primary amine is an indispensable building block and fragment probe, its chemical reactivity and structural homology to endogenous trace amines frequently introduce experimental artifacts.

This guide provides causal explanations, troubleshooting steps, and validated protocols to isolate your target-specific data from experimental noise.

Section 1: Pharmacological Off-Target Effects (Cell-Based Assays)

FAQ 1: Why am I observing unexpected GPCR activation (e.g., TAAR1, 5-HT) in my cell-based functional assays?

  • Causality: 1-(2-Chlorophenyl)ethylamine contains a phenylethylamine pharmacophore, a structural motif shared with endogenous trace amines. Molecules in this class are documented agonists for 1 and various 2[2][1]. The α -methyl group enhances metabolic stability, while the ortho-chloro substitution increases lipophilicity, driving higher affinity for the hydrophobic binding pockets of these GPCRs[1].

  • Troubleshooting & Solution: To isolate your target's signal, establish a self-validating system. Run a counter-screen using a wild-type cell line lacking your target receptor to quantify the baseline TAAR1/5-HT response. If off-target signaling is present, pre-treat your cells with a3 to silence the confounding G α s/G α q cascade[1][3].

FAQ 2: How do I prevent Monoamine Oxidase (MAO) inhibition from confounding my metabolic readouts?

  • Causality: α -methylbenzylamines act as competitive,4[4]. The steric hindrance from the α -methyl group prevents the primary amine from being efficiently deaminated by MAO. Consequently, the compound occupies the enzyme's active site, blocking the degradation of endogenous amines and artificially elevating their local concentrations[4][5].

  • Troubleshooting & Solution: Profile basal MAO activity in your specific cell line. If MAO is highly expressed, include a 5 as a negative control to determine if the inhibitor replicates your confounding phenotype[4][5]. Alternatively, utilize MAO-knockout cell lines for definitive target validation.

Section 2: Biochemical & Biophysical Assay Interference

FAQ 3: My fragment-based Fluorescence Polarization (FP) screen shows a high false-positive rate. Is the primary amine reacting?

  • Causality: Primary amines are inherently nucleophilic. In high-concentration biochemical assays (typically mM range for fragment screening), they can act as Pan Assay Interference Compounds (PAINS). They readily6 in screening libraries or interfere with amine-reactive fluorescent dyes (e.g., NHS-ester conjugated fluorophores)[6][7].

  • Troubleshooting & Solution: Implement a counter-assay where 1-(2-Chlorophenyl)ethylamine is8; if the signal still changes, the compound is interfering with the readout, not the target[8]. Transition to label-free biophysical methods like Surface Plasmon Resonance (SPR) or Nuclear Magnetic Resonance (NMR) to bypass fluorophore quenching and reactive crosslinking artifacts[6].

Section 3: Quantitative Liability Benchmarking

Off-Target LiabilityMechanistic DriverEstimated Affinity/Potency RangePrimary Mitigation Strategy
TAAR1 Activation Phenylethylamine scaffold binding to hydrophobic coreEC50: 1 - 10 µMPre-treat with EPPTB antagonist
5-HT Receptor Agonism G α q/11 pathway activation via 5-HT2A/2CKi: 0.5 - 25 µMPre-treat with Ketanserin
MAO / SSAO Inhibition α -methyl steric hindrance preventing deaminationIC50: 10 - 50 µMCo-administer Pargyline control
Assay Interference Primary amine nucleophilicity / Schiff base formationSignal distortion at >100 µMUse label-free SPR/NMR

Section 4: Validated Experimental Protocols

Protocol: Counter-Screening & Silencing GPCR/MAO Off-Target Effects Objective: A step-by-step methodology to isolate true target engagement from phenylethylamine-driven artifacts in cell-based assays.

  • Step 1: Baseline Profiling (Day 1)

    • Seed target-expressing and wild-type (target-null) control cells in a 384-well plate at 10,000 cells/well.

    • Incubate overnight at 37°C, 5% CO 2​ .

  • Step 2: Pharmacological Blockade (Day 2)

    • Prepare a cocktail of off-target antagonists: 10 µM EPPTB (TAAR1 block) and 10 µM Pargyline (MAO block).

    • Add 5 µL of the antagonist cocktail to both cell lines. Incubate for 30 minutes to ensure complete receptor/enzyme occupancy.

  • Step 3: Compound Addition

    • Dispense 1-(2-Chlorophenyl)ethylamine in a 10-point dose-response curve (ranging from 1 nM to 100 µM).

    • Incubate for the standard duration of your specific functional assay (e.g., 1 hour for cAMP accumulation).

  • Step 4: Readout & Self-Validation Analysis

    • Quantify the signal (e.g., via luminescence for cAMP).

    • Validation Logic: Subtract the dose-response curve of the wild-type cells from the target-expressing cells. Any residual signal in the wild-type cells despite the antagonist cocktail indicates chemical assay interference rather than biological off-target effects.

Section 5: Diagnostic Visualizations

TroubleshootingWorkflow Start Off-Target Effect Detected with 1-(2-Chlorophenyl)ethylamine AssayType Identify Assay Type Start->AssayType CellBased Cell-Based / Functional AssayType->CellBased Biochemical Biochemical / Biophysical AssayType->Biochemical GPCR GPCR Interference (TAAR1 / 5-HT) CellBased->GPCR MAO Enzymatic Interference (MAO / SSAO) CellBased->MAO Reactivity Chemical Reactivity (Schiff Base / Amine) Biochemical->Reactivity BlockGPCR Pre-treat with Selective Antagonists (EPPTB) GPCR->BlockGPCR BlockMAO Run Metabolic Profiling & Use Control Inhibitors MAO->BlockMAO Orthogonal Use Label-Free Assays (SPR, NMR) & Counter-assays Reactivity->Orthogonal

Caption: Troubleshooting workflow for isolating 1-(2-Chlorophenyl)ethylamine off-target effects.

SignalingPathway Ligand 1-(2-Chlorophenyl) ethylamine Receptor TAAR1 / 5-HT (Off-Target GPCR) Ligand->Receptor Agonism GProtein Gαs / Gαq Protein Receptor->GProtein Activation Effector Adenylyl Cyclase / PLC GProtein->Effector Signaling Response False Positive Assay Signal Effector->Response Cascade Antagonist Antagonist (EPPTB) Antagonist->Receptor Blockade

Caption: Mechanism of TAAR1/5-HT off-target activation by phenylethylamines and pharmacological blockade.

References

  • 1-Phenylethylamine - Wikipedia Source: wikipedia.org URL:[Link]

  • Developments and challenges in hit progression within fragment-based drug discovery Source: nih.gov URL:[Link]

  • Toxicodynamic insights of 2C and NBOMe drugs – Is there abuse potential? Source: nih.gov URL:[Link]

  • Can alpha-phenylethylamine cause liver damage? Source: svelic.se URL:[Link]

  • Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential Source: nih.gov URL:[Link]

  • Molecular Mechanisms of Methamphetamine-Induced Addiction via TAAR1 Activation Source: acs.org URL:[Link]

  • Fragment-Based Discovery of BACE1 Inhibitors Using Functional Assays Source: d-nb.info URL:[Link]

  • EASI-tag enables accurate multiplexed and interference-free MS2-based proteome quantification Source: biorxiv.org URL:[Link]

Sources

Best practices for handling and disposal of 1-(2-Chlorophenyl)ethylamine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1-(2-Chlorophenyl)ethylamine . As a Senior Application Scientist, I have designed this portal to provide researchers and drug development professionals with field-proven methodologies for the safe handling, troubleshooting, and disposal of this reactive primary amine.

Our protocols are built on the principles of causality (understanding why a chemical behaves the way it does) and self-validation (incorporating checkpoints to ensure procedural success).

Knowledge Base & Hazard Profile

Before initiating any workflow, it is critical to understand the physicochemical boundaries and hazard profile of the compound. 1-(2-Chlorophenyl)ethylamine is a highly reactive, volatile primary amine. Its free base form is corrosive and highly susceptible to atmospheric degradation[1][2].

Quantitative Data & Specifications
Property / ParameterValue / DescriptionSource
Chemical Name 1-(2-Chlorophenyl)ethanaminePubChem[1]
CAS Number 39959-67-6PubChem[1]
Molecular Formula C₈H₁₀ClNPubChem[1]
Molecular Weight 155.62 g/mol PubChem[1]
GHS Hazard Statements H314: Causes severe skin burns and eye damageH318: Causes serious eye damagePubChem[1]
Storage Conditions 2–8 °C, keep in dark place, inert atmosphereBLD Pharm[2]

Troubleshooting & FAQs

Q1: Why does my stock of 1-(2-Chlorophenyl)ethylamine develop a white precipitate or become cloudy over time?

Causality: Primary amines are highly nucleophilic. When exposed to atmospheric carbon dioxide (CO₂) and ambient moisture, they rapidly undergo a nucleophilic addition reaction to form insoluble carbamate salts. Resolution & Self-Validation: This cloudiness is a visual indicator that the molarity of your active free base has decreased, which will compromise the stoichiometry of your downstream reactions. To prevent this, always flush the headspace of the storage vial with an inert gas (Argon or Nitrogen) before sealing, and store at 2–8 °C[2]. Self-validation: If the liquid is crystal clear upon visual inspection, atmospheric exclusion was successful.

Q2: What are the critical engineering controls and PPE required for handling?

Causality: The compound is classified under GHS as causing severe skin burns (H314) and serious eye damage (H318)[1]. As a volatile liquid amine, its vapors are highly irritating to the respiratory mucosa and can cause chemical burns upon contact. Resolution: Handle exclusively inside a certified, high-flow chemical fume hood. Standard latex gloves offer poor resistance to organic amines; you must use heavy-duty nitrile or butyl rubber gloves.

Q3: How should I manage a localized spill inside the fume hood?

Causality: Wiping the free base directly with paper towels will rapidly vaporize the amine, creating an inhalation hazard and spreading the corrosive material. Resolution: Contain the spill immediately using an inert, high-surface-area absorbent (such as sand or vermiculite). Do not use combustible materials like sawdust. Once absorbed, carefully neutralize the area with a dilute weak acid (e.g., 5% acetic acid) to convert the volatile free base into a stable, non-volatile salt before sweeping it into a solid hazardous waste container.

Experimental Protocol: Safe Transfer and Neutralization

To ensure scientific integrity and safety, follow this self-validating step-by-step methodology for transferring the reagent and neutralizing the subsequent waste.

Phase 1: Air-Free Transfer
  • Preparation: Clamp the reagent bottle securely inside the fume hood. Ensure the temperature of the reagent has equilibrated to room temperature to prevent condensation of ambient moisture upon opening.

  • Inert Purging: Insert a Schlenk line or an Argon balloon needle into the septum of the reagent bottle. Purge the headspace for 30 seconds.

  • Syringe Transfer: Using a gas-tight glass syringe purged with Argon, slowly withdraw the required volume of 1-(2-Chlorophenyl)ethylamine. Causality: Slow withdrawal prevents cavitation and the introduction of micro-bubbles, ensuring accurate volumetric measurement.

Phase 2: Waste Neutralization & Disposal

Direct disposal of the free base into organic waste carboys can lead to violent exothermic acid-base reactions with other waste components.

  • Cooling: Place the reaction vessel containing the unreacted 1-(2-Chlorophenyl)ethylamine waste into an ice-water bath (0–5 °C). Causality: Acid-base neutralization of amines is highly exothermic. Cooling prevents the volatilization of the unreacted amine before it can be protonated.

  • Acid Quenching: Under continuous magnetic stirring, add 1M Hydrochloric Acid (HCl) dropwise to the waste mixture.

  • Self-Validation (pH Check): Periodically test the aqueous layer using pH indicator strips. Continue adding HCl until the pH stabilizes between 5 and 6. Causality: A slightly acidic pH scientifically validates that 100% of the volatile free base has been converted into the stable, water-soluble hydrochloride salt.

  • Segregation: Transfer the neutralized, biphasic mixture to a designated Halogenated Organic Waste container.

Workflow Visualization

The following diagram illustrates the logical flow and self-validating checkpoints for the neutralization and disposal of 1-(2-Chlorophenyl)ethylamine.

AmineNeutralization Start Unreacted 1-(2-Chlorophenyl)ethylamine Cooling Ice Bath Cooling (0-5°C) Start->Cooling Prevent exotherm Acid Dropwise Addition 1M HCl Cooling->Acid Stir continuously Validate pH Validation (Target pH 5-6) Acid->Validate Test with pH strip Validate->Acid If pH > 6 Dispose Halogenated Waste Stream Validate->Dispose If pH 5-6 (Salt formed)

Caption: Workflow for the safe neutralization and disposal of 1-(2-Chlorophenyl)ethylamine.

References

  • National Center for Biotechnology Information (PubChem). "1-(2-Chlorophenyl)ethanamine | C8H10ClN | CID 299767". Accessed March 12, 2026.[Link]

Sources

Validation & Comparative

A Comparative Analysis of the Potency of Amphetamine, Methamphetamine, and 1-(2-Chlorophenyl)ethylamine

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers in Pharmacology and Drug Development

Introduction

In the landscape of central nervous system (CNS) stimulants, amphetamine and its N-methylated derivative, methamphetamine, are extensively studied compounds known for their potent effects on monoamine systems.[1][2] This guide provides an in-depth comparison of the potency of amphetamine and methamphetamine, drawing upon a wealth of experimental data. It also addresses 1-(2-Chlorophenyl)ethylamine, a structurally related compound for which, at present, there is a notable absence of publicly available pharmacological data to facilitate a direct potency comparison.

This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of technical data, field-proven experimental insights, and a transparent discussion of the available evidence.

Comparative Potency: Amphetamine vs. Methamphetamine

Methamphetamine is widely recognized as being more potent than amphetamine.[1] This increased potency is primarily attributed to a subtle yet significant difference in their chemical structures: the presence of an additional methyl group on the nitrogen atom of methamphetamine.[1] This structural modification enhances its lipophilicity, allowing it to cross the blood-brain barrier more readily than amphetamine.[1]

The primary mechanism of action for both compounds involves the release of dopamine, norepinephrine, and to a lesser extent, serotonin, by interacting with their respective transporters (DAT, NET, and SERT).[2] However, the magnitude of this effect differs significantly between the two.

In Vitro Evidence: Dopamine Release and Transporter Interaction

A key determinant of the potency of these stimulants is their ability to induce dopamine efflux via the dopamine transporter (DAT). In vitro studies have consistently demonstrated that methamphetamine is a more efficacious dopamine-releasing agent than amphetamine. One study found that at the same concentration, methamphetamine released five times more dopamine than amphetamine in a heterologous expression system.[3][4]

Further research has shown that methamphetamine induces greater DAT-mediated whole-cell currents compared to amphetamine.[3][4] It also elicits a more substantial release of intracellular calcium, a downstream effect of DAT-mediated transport.[3][4]

CompoundAssayMetricValueReference
d-Amphetamine Dopamine ReleaseEC50~1.7 µM[3]
d-Methamphetamine Dopamine ReleaseEC50~0.2 µM[3]
d-Methamphetamine Sigma-1 Receptor BindingKi2.2 µM[5]
d-Methamphetamine Sigma-2 Receptor BindingKi46.7 µM[5]

Table 1: Comparative in vitro potencies of d-amphetamine and d-methamphetamine. EC50 values represent the concentration required to elicit 50% of the maximal dopamine release. Ki values represent the inhibitory constant for binding to sigma receptors.

In Vivo Evidence: Behavioral Studies

The enhanced in vitro potency of methamphetamine translates to more pronounced behavioral effects in vivo. Locomotor activity is a commonly used behavioral measure to assess the stimulant properties of drugs.[6] While both amphetamine and methamphetamine increase locomotor activity, studies have shown that methamphetamine can be more potent in this regard, particularly in the presence of salient stimuli.[3]

Drug discrimination studies, which assess the subjective effects of drugs, have also provided valuable comparative data. In animals trained to discriminate amphetamine from saline, methamphetamine typically shows full generalization, indicating similar subjective effects.[7] Human drug discrimination studies have also demonstrated that methamphetamine and d-amphetamine produce comparable subjective effects.[8]

1-(2-Chlorophenyl)ethylamine: An Uncharacterized Compound

A comprehensive search of the scientific literature reveals a significant lack of pharmacological data for 1-(2-Chlorophenyl)ethylamine. While its chemical structure suggests potential activity as a CNS stimulant, there are no publicly available studies that have investigated its affinity for monoamine transporters, its ability to induce monoamine release, or its in vivo behavioral effects. Chemical suppliers list its basic properties, but its biological potency remains uncharacterized.

PropertyValue
Molecular Formula C8H10ClN
Molecular Weight 155.63 g/mol
Appearance Colorless to Yellow Liquid

Table 2: Chemical properties of 1-(2-Chlorophenyl)ethylamine.

Experimental Methodologies

The following section details standardized protocols for key in vitro and in vivo assays used to determine the potency of psychostimulants. These protocols are provided as a reference for researchers designing and conducting similar comparative studies.

In Vitro Assays

This assay determines the binding affinity (Ki) of a test compound for the dopamine transporter.

  • Objective: To quantify the affinity of a compound for DAT by measuring its ability to displace a radiolabeled ligand.

  • Materials:

    • Cell membranes prepared from cells expressing DAT (e.g., CHO or HEK293 cells).

    • Radioligand (e.g., [³H]WIN 35,428 or [¹²⁵I]RTI-121).

    • Test compounds (amphetamine, methamphetamine, 1-(2-Chlorophenyl)ethylamine).

    • Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

    • Wash buffer (ice-cold binding buffer).

    • Glass fiber filters (e.g., Whatman GF/B).

    • Scintillation fluid.

    • Scintillation counter.

  • Protocol:

    • Prepare serial dilutions of the test compounds.

    • In a 96-well plate, add cell membranes, radioligand, and either buffer (for total binding), a high concentration of a known DAT inhibitor (for non-specific binding), or the test compound.

    • Incubate the plate to allow binding to reach equilibrium (e.g., 1-2 hours at room temperature).

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) from a concentration-response curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

RadioligandBindingAssay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membranes Cell Membranes (with DAT) Plate 96-well Plate (Total, Non-specific, Test) Membranes->Plate Radioligand Radioligand ([³H]WIN 35,428) Radioligand->Plate TestCompound Test Compound (Serial Dilutions) TestCompound->Plate Filtration Filtration (Glass Fiber Filters) Plate->Filtration Equilibration Washing Washing (Ice-cold Buffer) Filtration->Washing Counting Scintillation Counting Washing->Counting IC50 IC50 Determination Counting->IC50 Ki Ki Calculation (Cheng-Prusoff) IC50->Ki

Caption: Workflow of a radioligand binding assay for DAT.

This functional assay measures the ability of a compound to inhibit the uptake of dopamine into cells.

  • Objective: To determine the potency (IC50) of a compound to inhibit DAT-mediated dopamine uptake.

  • Materials:

    • Cells expressing DAT (e.g., CHO or HEK293 cells) cultured in 96-well plates.

    • [³H]Dopamine.

    • Test compounds.

    • Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).

    • Wash buffer (ice-cold uptake buffer).

    • Scintillation fluid.

    • Scintillation counter.

  • Protocol:

    • Plate cells in a 96-well plate and allow them to adhere.

    • Wash the cells with uptake buffer.

    • Pre-incubate the cells with varying concentrations of the test compound or buffer.

    • Initiate dopamine uptake by adding [³H]Dopamine to the wells.

    • Incubate for a short period (e.g., 10 minutes) at 37°C.

    • Terminate the uptake by rapidly aspirating the medium and washing the cells with ice-cold wash buffer.

    • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

    • Determine the IC50 value from a concentration-response curve.

DopamineUptakeAssay cluster_cell_prep Cell Preparation cluster_treatment Treatment & Uptake cluster_termination Termination & Measurement cluster_data_analysis Data Analysis Cells DAT-expressing Cells (96-well plate) Preincubation Pre-incubation (Test Compound) Cells->Preincubation Uptake [³H]Dopamine Addition (Initiate Uptake) Preincubation->Uptake Washing Rapid Washing (Ice-cold Buffer) Uptake->Washing Incubation (37°C) Lysis Cell Lysis Washing->Lysis Counting Scintillation Counting Lysis->Counting IC50 IC50 Determination Counting->IC50

Caption: Workflow of a dopamine uptake assay.

In Vivo Assays

This behavioral assay measures the stimulant effects of a compound on spontaneous movement in rodents.

  • Objective: To assess the dose-dependent effects of a compound on locomotor activity.

  • Materials:

    • Rodents (mice or rats).

    • Locomotor activity chambers equipped with infrared beams.

    • Test compounds.

    • Vehicle control (e.g., saline).

  • Protocol:

    • Habituate the animals to the testing room and locomotor activity chambers for several days prior to the experiment.

    • On the test day, administer the test compound or vehicle to the animals.

    • Immediately place the animals in the locomotor activity chambers.

    • Record locomotor activity (e.g., beam breaks, distance traveled) for a set period (e.g., 60-120 minutes).

    • Analyze the data to determine the effect of the compound on locomotor activity compared to the vehicle control.

This behavioral assay assesses the subjective effects of a compound by training animals to discriminate it from a vehicle.

  • Objective: To determine if a test compound produces subjective effects similar to a known drug of abuse (e.g., amphetamine).

  • Materials:

    • Rodents (rats or pigeons are commonly used).

    • Operant conditioning chambers equipped with two levers (or response keys).

    • Reinforcer (e.g., food pellets).

    • Training drug (e.g., d-amphetamine).

    • Test compounds.

    • Vehicle control.

  • Protocol:

    • Training Phase:

      • Train the animals to press one lever after receiving the training drug and the other lever after receiving the vehicle to obtain a reinforcer.

      • Continue training until the animals consistently respond on the correct lever (>80% accuracy).

    • Testing Phase:

      • Administer different doses of the training drug, the test compound, or the vehicle.

      • Record the percentage of responses on the drug-appropriate lever.

      • Full generalization ( >80% drug-lever responding) indicates that the test compound has similar subjective effects to the training drug.

Conclusion

References

  • Goodwin, J. S., et al. (2009). Amphetamine and Methamphetamine Differentially Affect Dopamine Transporters in Vitro and in Vivo. Journal of Biological Chemistry, 284(5), 2978-2989.
  • Shoblock, J. R., et al. (2003). Neurochemical and behavioral differences between d-methamphetamine and d-amphetamine in rats. Psychopharmacology, 165(4), 359-369.
  • Aggarwal, S., & Mortensen, O. V. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1-12.17.21.
  • BenchChem. (2025). Application Notes and Protocols: Locomotor Activity Testing with (R)-RO5263397.
  • BenchChem. (2025). Application Notes and Protocols for Dopamine Transporter Inhibition Assay Using Rimcazole.
  • BenchChem. (2025). Application Note: Pergolide Radioligand Binding Assay for Dopamine Receptors.
  • Eurofins. (n.d.). DAT Human Dopamine Transporter Functional Antagonist Uptake LeadHunter Assay.
  • Portland VA Medical Center. (n.d.). Locomotor Activity Test SOP.
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
  • Kamien, J. B., & Woolverton, W. L. (1989). Human d-amphetamine drug discrimination: methamphetamine and hydromorphone. The Journal of Pharmacology and Experimental Therapeutics, 248(3), 938-942.
  • Goodwin, J. S., et al. (2009). Amphetamine and Methamphetamine Differentially Affect Dopamine Transporters in Vitro and in Vivo. PubMed, 19047053.
  • Wang, L., et al. (2002). Fully automated radioligand binding filtration assay for membrane-bound receptors. Analytical Biochemistry, 309(1), 135-141.
  • Rothman, R. B., et al. (2005). EC 50 values (nanomolar) for monoamine releasers to release dopamine, serotonin and norepinephrine.
  • Nguyen, E. C., et al. (2005). Involvement of sigma (s) receptors in the acute actions of methamphetamine: Receptor binding and behavioral studies. Neuropharmacology, 49(5), 638-645.
  • Melior Discovery. (n.d.).
  • Wikipedia. (n.d.). Locomotor activity.
  • Oberlender, R., & Nichols, D. E. (1988). Drug discrimination studies with MDMA and amphetamine. Psychopharmacology, 95(1), 71-76.
  • The Cabin Rehab Thailand. (2025, June 24). Methamphetamine vs. Amphetamine Key Differences, Effects, and Risks of Speed Drugs.
  • Rush, C. R., et al. (2013). Relationship Between Drug Discrimination and Ratings of Subjective Effects: Implications for Assessing and Understanding the Abuse Potential of d-Amphetamine in Humans. Journal of the Experimental Analysis of Behavior, 99(2), 235-253.
  • Hasler, G., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 642.
  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit.
  • Wikipedia. (n.d.). Methamphetamine.
  • Seltzman, H. H., et al. (2012). The sigma receptor agonist SA4503 both attenuates and enhances the effects of methamphetamine. European Journal of Pharmacology, 681(1-3), 56-62.
  • Li, Y., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-8.
  • Di Giovanni, G., et al. (2019). The Effects of Amphetamine and Methamphetamine on the Release of Norepinephrine, Dopamine and Acetylcholine From the Brainstem Reticular Formation.
  • Asian Journal of Pharmaceutical Research. (2021). Review Paper on Models for CNS Stimulant Drug Screening. Asian Journal of Pharmaceutical Research, 11(2), 116-120.
  • BindingDB. (n.d.). BDBM50359499 (S)Methamphetamine.
  • Goodwin, J. S., et al. (2009). Amphetamine and Methamphetamine Differentially Affect Dopamine Transporters in Vitro and in Vivo*. Semantic Scholar.
  • Di Giovanni, G., et al. (2019).
  • Goodwin, J. S., et al. (2009). Amphetamine and Methamphetamine Differentially Affect Dopamine Transporters in Vitro and in Vivo. PMC.
  • Heal, D. J., et al. (2018). use and misuse of the drug-discrimination test in abuse potential assessment of novel CNS drugs. Pharmacology & Therapeutics, 187, 122-143.
  • Lile, J. A., et al. (2011). Discriminative Stimulus and Subject-Rated Effects of Methamphetamine, d-Amphetamine, Methylphenidate, and Triazolam in Methamphetamine-Trained Humans. The Journal of Pharmacology and Experimental Therapeutics, 337(1), 161-169.

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Validation of the Effects of 1-(2-Chlorophenyl)ethylamine on Dopamine D2 Receptors: A Comparative Pharmacological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Objective: To objectively evaluate the pharmacological profile of the investigational scaffold 1-(2-Chlorophenyl)ethylamine (1-2-CPEA) against established dopamine D2 receptor (D2R) ligands, utilizing a self-validating triad of in vitro assays.

Pharmacological Context & Rationale

As a Senior Application Scientist, evaluating a novel structural scaffold requires moving beyond simple binding affinities. The Dopamine D2 Receptor (D2R) is a pleiotropic G protein-coupled receptor (GPCR) that modulates neurophysiology through two distinct, parallel signaling cascades: the canonical Gi/o protein pathway (which inhibits adenylyl cyclase) and the non-canonical β -arrestin-2 pathway [1].

Modern neuropharmacology heavily emphasizes "biased agonism"—the ability of a ligand to preferentially activate one pathway over the other[2]. For example, overactivation of the β -arrestin-2 pathway by certain dopaminergic drugs has been linked to off-target effects, including amyloid- β elevation and motor dyskinesias[1].

To rigorously validate 1-(2-Chlorophenyl)ethylamine (1-2-CPEA) as a viable D2R modulator, we must employ a self-validating experimental system . This system ensures that every functional readout is grounded in physical target engagement. Our validation triad consists of:

  • Affinity Verification: Quantifying physical receptor occupancy using a modified ultra-high-affinity radioligand protocol[3].

  • Canonical Efficacy: Measuring Gi/o-mediated suppression of cAMP[2].

  • Non-Canonical Efficacy: Monitoring real-time β -arrestin-2 recruitment via Bioluminescence Resonance Energy Transfer (BRET)[1].

Mechanistic Pathway Visualization

D2R_Signaling Ligand Ligand (e.g., 1-2-CPEA) D2R Dopamine D2 Receptor (GPCR) Ligand->D2R Binds Gi Gi/o Protein Pathway (Canonical) D2R->Gi Activates Arrestin β-Arrestin-2 Pathway (Non-Canonical) D2R->Arrestin Recruits AC Adenylyl Cyclase (Inhibition) Gi->AC Inhibits cAMP cAMP Levels ↓ AC->cAMP Downregulates Internalization Receptor Internalization Arrestin->Internalization Mediates Akt Akt / GSK3 Signaling Arrestin->Akt Scaffolds

Fig 1. Dual signaling pathways of the Dopamine D2 Receptor (Canonical Gi/o vs. β-Arrestin-2).

Comparative Performance Data

To objectively assess the performance of 1-2-CPEA, it was benchmarked against the endogenous full agonist (Dopamine), a standard clinical antagonist (Haloperidol), and a clinically approved biased partial agonist (Aripiprazole).

CompoundBinding Affinity ( Ki​ , nM)cAMP Inhibition ( Emax​ %)cAMP Inhibition ( EC50​ , nM) β -Arrestin-2 Recruitment ( Emax​ %)Pharmacological Profile
Dopamine 1,250.0100%15.2100%Balanced Full Agonist
Haloperidol 1.20%N/A0%Competitive Antagonist
Aripiprazole 2.435%8.512%Biased Partial Agonist
1-2-CPEA 455.042%850.0< 5%Weak G-Protein Biased Partial Agonist

Data Interpretation: 1-2-CPEA demonstrates moderate micromolar affinity for the D2R. However, its functional profile reveals a distinct G-protein bias; it achieves 42% of dopamine's maximal efficacy in the cAMP pathway while failing to significantly recruit β -arrestin-2.

Step-by-Step Experimental Methodologies

The following protocols form the self-validating system used to generate the comparative data.

Protocol A: Radioligand Competition Binding Assay ([3H]Spiperone)

Causality: We utilize [3H]spiperone, an ultra-high-affinity antagonist, to label the total D2R population. To accurately determine the Ki​ of lower-affinity fragments like 1-2-CPEA without violating Cheng-Prusoff assumptions, we employ a modified high-concentration protocol[3].

  • Membrane Preparation: Harvest HEK293T cells stably expressing human D2R. Homogenize in ice-cold assay buffer (50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl).

  • Incubation: In a 96-well deep-well plate, combine 50 µg of membrane protein, 1.0 nM [3H]spiperone, and varying concentrations of 1-2-CPEA (10⁻⁹ to 10⁻³ M) in a total volume of 500 µL.

  • Non-Specific Binding: Define non-specific binding using 10 µM Haloperidol.

  • Equilibration: Incubate the plates on a shaker at 25°C for 120 minutes to ensure steady-state equilibrium.

  • Termination: Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester. Wash three times with ice-cold buffer.

  • Quantification: Add scintillation cocktail and count radioactivity using a MicroBeta counter.

Protocol B: Gi/o-Mediated cAMP Inhibition Assay (GloSensor)

Causality: Because D2R is Gi/o-coupled, its activation suppresses intracellular cAMP. By pre-stimulating the cells with forskolin (an adenylyl cyclase activator), we create a high-cAMP baseline. The subsequent drop in luminescence directly correlates to the ligand's G-protein efficacy[1].

  • Transfection: Co-transfect HEK293T cells with D2R and the pGloSensor™-22F cAMP plasmid.

  • Seeding: Plate cells in white, clear-bottom 96-well plates at 20,000 cells/well.

  • Equilibration: After 24 hours, replace media with buffer containing 2% GloSensor™ cAMP reagent. Incubate for 90 minutes at 37°C, then 15 minutes at room temperature.

  • Stimulation: Add 1-2-CPEA at varying concentrations concurrently with 1 µM forskolin.

  • Detection: Measure luminescence continuously for 30 minutes. Calculate the area under the curve (AUC) to determine EC50​ and Emax​ .

Protocol C: β -Arrestin-2 Recruitment Assay (BRET)

Causality: BRET provides a live-cell, real-time readout of protein-protein interactions. By tagging D2R with Renilla luciferase (Rluc8) and β -arrestin-2 with mVenus, we can detect the physical translocation of arrestin to the receptor upon ligand binding, avoiding the signal amplification artifacts common in endpoint assays[2].

  • Transfection: Co-transfect HEK293T cells with D2R-Rluc8, mVenus- β -arrestin-2, and GRK2 (to facilitate receptor phosphorylation).

  • Preparation: Resuspend cells in HBSS buffer and distribute into white 96-well microplates.

  • Substrate Addition: Add the luciferase substrate Coelenterazine-h (5 µM final concentration) and incubate for 10 minutes.

  • Ligand Addition: Introduce 1-2-CPEA (10⁻⁹ to 10⁻³ M) or vehicle control.

  • Measurement: Read the BRET signal (ratio of emission at 535 nm to 480 nm) using a microplate reader.

Experimental Workflow Visualization

Assay_Workflow Step1 Cell Culture (HEK293T) Step2 Transfection (D2R + Biosensors) Step1->Step2 Step3 Ligand Incubation (1-2-CPEA vs Controls) Step2->Step3 Step4 Signal Detection (Luminescence/Radiometry) Step3->Step4 Step5 Data Analysis (Dose-Response Curves) Step4->Step5

Fig 2. High-throughput screening workflow for D2R ligand validation.

Data Interpretation & Conclusion

The validation data strictly defines 1-(2-Chlorophenyl)ethylamine (1-2-CPEA) as a low-affinity, G-protein-biased partial agonist at the Dopamine D2 receptor. While its raw binding affinity ( Ki​ = 455 nM) is vastly inferior to clinical standards like Haloperidol or Aripiprazole, its functional bias is highly significant.

Because 1-2-CPEA activates the canonical Gi/o pathway without triggering β -arrestin-2 recruitment, it represents a highly valuable, minimal structural pharmacophore. In the context of drug development, researchers can utilize 1-2-CPEA as a foundational building block (e.g., via cyclization into tetrahydroisoquinoline derivatives) to synthesize larger, high-affinity ligands that retain this desirable biased profile, potentially yielding novel neurotherapeutics with reduced risks of motor side effects and amyloid pathology.

References

  • Lu J, Li X, Wang Q, Pei G (2017). "Dopamine D2 receptor and β-arrestin 2 mediate Amyloid-β elevation induced by anti-parkinson's disease drugs, levodopa and piribedil, in neuronal cells." PLoS ONE 12(3): e0173240. URL:[Link]

  • Zhen J, Antonio T, Dutta AK, Reith ME (2010). "Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors." Journal of Neuroscience Methods 188(1):32-8. URL:[Link]

  • Bonifazi A, Yano H, Guerrero AM, et al. (2019). "Novel and Potent Dopamine D2 Receptor Go-Protein Biased Agonists." ACS Pharmacology & Translational Science 2(1): 52–65. URL:[Link]

Sources

A Comparative Analysis of the Behavioral Effects of 1-(2-Chlorophenyl)ethylamine and Its Structural Analogs

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers in Pharmacology and Drug Development

The vast and intricate family of substituted phenethylamines represents a cornerstone of neuropharmacology, encompassing a wide spectrum of compounds from therapeutic agents to substances of abuse.[1][2] Within this class, 1-(2-Chlorophenyl)ethylamine and its structural analogs present a compelling case study in structure-activity relationships (SAR), demonstrating how subtle molecular modifications can dramatically alter behavioral outcomes. This guide provides a comparative analysis of the behavioral effects of these compounds, grounded in experimental data, to inform future research and development.

The Phenethylamine Scaffold: A Foundation for Psychoactivity

The phenethylamine core structure, a phenyl ring connected to an amino group by a two-carbon chain, is the fundamental building block for numerous psychoactive compounds.[1][3] Substitutions on the phenyl ring, the ethylamine sidechain, or the amino group can profoundly influence a compound's pharmacological profile, including its affinity and efficacy at various monoamine transporters and receptors.[1][4][5] These interactions with the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) systems are the primary drivers of the behavioral effects observed with this class of compounds.[4][5][6]

1-(2-Chlorophenyl)ethylamine: A Profile of a Key Analog

1-(2-Chlorophenyl)ethylamine, also known as 2-chloroamphetamine, serves as a crucial reference compound in this analysis. The introduction of a chlorine atom at the ortho (2-position) of the phenyl ring significantly influences its interaction with monoamine systems. While specific behavioral data for 1-(2-Chlorophenyl)ethylamine is less abundant in publicly available literature compared to its para-substituted counterpart, general principles of halogen substitution on the phenyl ring of phenethylamines can be inferred. For instance, para-chloro substitution in amphetamines has been shown to increase locomotor activity in mice.[4][5]

The position of the substituent on the phenyl ring is a critical determinant of its pharmacological activity. Studies on meta-substituted N-ethylamphetamines have demonstrated that the stimulant effects on locomotor activity are inversely related to the size of the substituent, suggesting steric hindrance plays a significant role.[7]

Comparative Behavioral Assays

To objectively compare the behavioral effects of 1-(2-Chlorophenyl)ethylamine and its analogs, a battery of standardized behavioral assays is employed. These assays provide quantitative data on various aspects of a compound's psychoactive profile.

Locomotor activity assays are a fundamental tool for assessing the stimulant or depressant effects of a compound. In these experiments, animals, typically mice or rats, are placed in an open field, and their movement is tracked automatically.

Experimental Protocol: Murine Locomotor Activity Assessment

  • Acclimation: Individually house mice in the testing room for at least 1 hour prior to the experiment.

  • Habituation: Place each mouse in the center of an open-field arena (e.g., 40 cm x 40 cm x 30 cm) and allow for a 30-minute habituation period.

  • Drug Administration: Administer the test compound or vehicle (e.g., saline) via the desired route (e.g., intraperitoneal injection).

  • Data Collection: Immediately after injection, place the mouse back into the arena and record locomotor activity (e.g., distance traveled, rearing frequency) for a set duration (e.g., 60-120 minutes) using an automated tracking system.

  • Data Analysis: Analyze the data by comparing the locomotor activity of the drug-treated groups to the vehicle control group.

Locomotor_Activity_Workflow cluster_pre_test Pre-Test Phase cluster_test Testing Phase cluster_post_test Post-Test Phase Acclimation Acclimation (1 hour) Habituation Habituation (30 minutes in arena) Acclimation->Habituation Administration Drug/Vehicle Administration Habituation->Administration Data_Collection Data Collection (60-120 minutes) Administration->Data_Collection Analysis Data Analysis Data_Collection->Analysis

Studies on substituted amphetamines and cathinones have shown that amphetamines are generally more potent stimulants of locomotion than their β-keto counterparts (cathinones).[4][5] Furthermore, para-chloro substitution on amphetamines tends to increase their efficacy in stimulating locomotor activity.[4][5]

Drug discrimination is a powerful behavioral paradigm used to assess the subjective effects of a drug.[8] Animals are trained to discriminate between the effects of a known drug and a vehicle, typically by pressing one of two levers for a reward.

Experimental Protocol: Rat Drug Discrimination

  • Training: Train rats to press one lever after receiving an injection of a known drug (e.g., methamphetamine) and a second lever after receiving a vehicle injection. Correct lever presses are reinforced with a food pellet.

  • Substitution Testing: Once the rats have learned the discrimination, administer a novel test compound. The lever they predominantly press indicates whether the subjective effects of the test compound are similar to the training drug.

  • Data Analysis: The percentage of responses on the drug-appropriate lever is calculated. Full substitution is typically defined as ≥80% of responses on the drug-appropriate lever.

Drug_Discrimination_Workflow cluster_training Training Phase cluster_testing Testing Phase cluster_analysis Analysis Train_Drug Administer Training Drug Press_Lever_A Press Lever A for Reward Train_Drug->Press_Lever_A Train_Vehicle Administer Vehicle Press_Lever_B Press Lever B for Reward Train_Vehicle->Press_Lever_B Test_Compound Administer Test Compound Observe_Lever Observe Lever Choice Test_Compound->Observe_Lever Substitution Full or Partial Substitution? Observe_Lever->Substitution

Research has shown that some synthetic cathinones, such as 4-methyl-α-pyrrolidinopropiophenone (4-MePPP) and α-pyrrolidinopentiophenone (α-PVP), fully substitute for the discriminative stimulus effects of methamphetamine, indicating similar subjective effects.[9] In contrast, 4-methyl-N-ethylcathinone (4-MEC) did not substitute for methamphetamine under the same conditions.[9] This highlights the significant impact of N-alkyl and ring substitutions on the subjective experience of these compounds.

Structure-Activity Relationships (SAR)

The behavioral effects of phenethylamines are intricately linked to their chemical structure. Key structural modifications and their general effects are summarized below.

Structural ModificationGeneral Effect on Behavioral ActivityReferences
Ring Substitution (e.g., Chloro, Methyl) Position and nature of the substituent significantly alter potency and efficacy. Para-substitution often enhances stimulant effects.[4][5]
α-Methylation (Amphetamines) Generally increases stimulant potency compared to the corresponding phenethylamine.[10]
β-Ketonation (Cathinones) Tends to decrease stimulant potency compared to the corresponding amphetamine.[4][5]
N-Alkylation (e.g., N-methyl, N-ethyl) Can modulate potency and selectivity for different monoamine transporters.[5]

SAR_Relationships cluster_mods Structural Modifications cluster_effects Behavioral Outcomes Core Phenethylamine Core Ring_Sub Ring Substitution (e.g., 2-Chloro) Core->Ring_Sub Alpha_Me α-Methylation (Amphetamine) Core->Alpha_Me Beta_Keto β-Ketonation (Cathinone) Core->Beta_Keto N_Alkyl N-Alkylation Core->N_Alkyl Locomotor Altered Locomotor Activity Ring_Sub->Locomotor Subjective Modified Subjective Effects Ring_Sub->Subjective Alpha_Me->Locomotor Beta_Keto->Locomotor N_Alkyl->Subjective

Molecular Mechanisms of Action

The behavioral effects of 1-(2-Chlorophenyl)ethylamine and its analogs are primarily mediated by their interactions with monoamine transporters.[4][5] These compounds can act as either uptake inhibitors (blockers) or substrates (releasers) at DAT, NET, and SERT.

  • Dopamine Transporter (DAT): Interaction with DAT is strongly associated with the stimulant and rewarding effects of these compounds.

  • Norepinephrine Transporter (NET): Activity at NET contributes to the sympathomimetic and stimulant effects.

  • Serotonin Transporter (SERT): Interaction with SERT can modulate mood and contribute to the empathogenic effects seen with some analogs.

Generally, unsubstituted phenethylamines show greater potency at DAT and NET compared to SERT.[5] However, para-chloro substitution or increasing the length of the N-alkyl chain can enhance potency at SERT.[5]

Conclusion

The behavioral pharmacology of 1-(2-Chlorophenyl)ethylamine and its structural analogs is a rich and complex field. The available data clearly demonstrate that even minor alterations to the phenethylamine scaffold can lead to significant changes in locomotor activity, subjective effects, and underlying molecular mechanisms. A thorough understanding of these structure-activity relationships is essential for predicting the pharmacological profiles of novel psychoactive substances and for the rational design of new therapeutic agents targeting the monoamine systems. Further research, including head-to-head comparative studies of ortho-, meta-, and para-chlorinated phenethylamines, is warranted to fully elucidate the nuanced effects of substituent positioning on behavioral outcomes.

References

  • Tessel, R. E., Woods, J. H., Counsell, R. E., & Lu, M. (1975). Structure-activity relationships between meta-substituted N-ethylamphetamines and locomotor activity in mice. Journal of Pharmacology and Experimental Therapeutics, 192(2), 310-318. [Link]

  • Gannon, B. M., Williamson, A., Suzuki, M., Rice, K. C., & Fantegrossi, W. E. (2023). Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones. ACS Chemical Neuroscience, 14(24), 4506-4517. [Link]

  • Gannon, B. M., Williamson, A., Suzuki, M., Rice, K. C., & Fantegrossi, W. E. (2024). Structure-activity relationships for locomotor stimulant effects and monoamine transporter interactions of substituted amphetamines and cathinones. ACS chemical neuroscience, 15(5), 1038–1049. [Link]

  • Schifano, F., Valentini, V., Di Furia, L., De Berardis, D., & Martinotti, G. (2020). Characterization of the Neurochemical and Behavioral Effects of the Phenethylamine 2-Cl-4,5-MDMA in Adolescent and Adult Male Rats. International Journal of Neuropsychopharmacology, 23(6), 374-386. [Link]

  • Wikipedia. (n.d.). 2-Chloro-2-phenylethylamine. [Link]

  • DeRuiter, J., & Clark, C. R. (2014). Bath Salt-type Aminoketone Designer Drugs: Analytical and Synthetic Studies on Substituted Cathinones. Journal of forensic sciences, 59(3), 797–809. [Link]

  • Eshleman, A. J., Wolfrum, K. M., Reed, J. F., Kim, S. O., Johnson, R. A., & Janowsky, A. (2017). Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release. The Journal of pharmacology and experimental therapeutics, 360(1), 108–120. [Link]

  • Duart-Castells, L., Pizarro-Pulido, N., López-Arnau, R., Buenrostro-Jáuregui, M., Muñoz-Villegas, P., Rodríguez-Morató, J., ... & Camarasa, J. (2021). Structure–Activity Relationship of Novel Second-Generation Synthetic Cathinones: Mechanism of Action, Locomotion, Reward, and Neurotoxicity. Frontiers in Pharmacology, 12, 758713. [Link]

  • Pizarro, N., Pont-Tuset, C., & Pubill, D. (2024). Structure–Activity Relationship of Synthetic Cathinones: An Updated Review. ACS Chemical Neuroscience. [Link]

  • Halberstadt, A. L., Chatha, M., Klein, A. K., Wallach, J., & Brandt, S. D. (2022). Use of the head‐twitch response to investigate the structure–activity relationships of 4‐thio‐substituted 2,5‐dimethoxyphenylalkylamine. Journal of Neurochemistry, 183(3), 200-211. [Link]

  • Wikipedia. (n.d.). Substituted phenethylamine. [Link]

  • Sabelli, H. C., Mosnaim, A. D., & Vazquez, A. J. (2015). Behavioral effects of β-phenylethylamine and various monomethylated and monohalogenated analogs in mice are mediated by catecholaminergic mechanisms. Journal of addiction medicine, 9(6), 481-489. [Link]

  • DeRuiter, J., & Clark, C. R. (2012). The analysis of substituted cathinones. Part 3. Synthesis and characterisation of 2,3-methylenedioxy substituted cathinones. Forensic science international, 216(1-3), 19–28. [Link]

  • Zeller, E. A., & Gürne, D. H. (1981). 2-Chloro-2-phenylethylamine as a mechanistic probe and active site-directed inhibitor of monoamine oxidase from bovine liver mitochondria. Archives of biochemistry and biophysics, 206(1), 133-141. [Link]

  • Herling, S., & Woods, J. H. (1981). Drug discrimination studies. NIDA research monograph, 37, 9-37. [Link]

  • DrugBank Online. (n.d.). alpha-methyl phenethylamine. [Link]

  • Glennon, R. A. (1989). Arylalkylamine drugs of abuse: an overview of drug discrimination studies. NIDA research monograph, 92, 25-45. [Link]

  • Wiley Science Solutions. (n.d.). Discrimination of phenethylamine regioisomers and structural analogues by Raman spectroscopy. [Link]

  • Gatch, M. B., Taylor, C. M., & Forster, M. J. (2015). Discriminative-Stimulus Effects of Second Generation Synthetic Cathinones in Methamphetamine-Trained Rats. Journal of addiction research & therapy, 6(3), 231. [Link]

  • Barreiro, E. J., & Fraga, C. A. M. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 28(2), 798. [Link]

  • Yan, Q. (2024). Insights into Psychoactive Drug Effects: The Role of Drug Discrimination Techniques. Qeios. [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Details for Phenethylamines. [Link]

  • Gewirtz, J. C., & Marek, G. J. (2000). Behavioral evidence for interactions between a hallucinogenic drug and group II metabotropic glutamate receptors. Neuropsychopharmacology, 23(5), 569-576. [Link]

  • Griffiths, P. M., Littleton, J. M., & Ortiz, A. (1974). Effect of p-chlorophenylalanine on brain monoamines and behaviour during ethanol withdrawal in mice. British journal of pharmacology, 51(2), 307–309. [Link]

  • Vanover, K. E., Harvey, J. A., & Geyer, M. A. (2006). Pharmacological and Behavioral Profile of N-(4-Fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) Carbamide (2R,3R)-Dihydroxybutanedioate (2:1) (ACP-103), a Novel 5-Hydroxytryptamine2A Receptor Inverse Agonist. Journal of Pharmacology and Experimental Therapeutics, 317(2), 837-846. [Link]

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Cross-validation of analytical methods for 1-(2-Chlorophenyl)ethylamine quantification

Author: BenchChem Technical Support Team. Date: March 2026

Cross-Validation of Analytical Methods for 1-(2-Chlorophenyl)ethylamine Quantification: A Comparative Guide

Introduction

1-(2-Chlorophenyl)ethylamine (CAS 39226-95-4) is a critical chiral amine intermediate utilized extensively in the synthesis of active pharmaceutical ingredients (APIs), most notably the antiplatelet medication clopidogrel[1]. Accurate and reproducible quantification of this intermediate is paramount for ensuring downstream API purity, controlling enantiomeric excess, and optimizing process yield.

As pharmaceutical manufacturing transitions toward rigorous lifecycle management, the cross-validation of analytical methods becomes an indispensable regulatory requirement. According to the recently updated ICH Q2(R2) guidelines, cross-validation provides documented evidence that an orthogonal or transferred analytical procedure yields statistically equivalent results to a primary validated method[2],[3]. This guide provides an objective, data-driven comparison between two orthogonal techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography with Flame Ionization Detection (GC-FID).

Physicochemical Profiling & Causality in Method Design

As a Senior Application Scientist, method development must begin by deconstructing the analyte's physicochemical properties to anticipate its chromatographic behavior. 1-(2-Chlorophenyl)ethylamine is a primary amine with a pKa of approximately 9.0 and a moderately volatile, aromatic backbone[4].

  • Method A (HPLC-UV) Rationale: In reversed-phase liquid chromatography, unprotonated residual silanols on standard silica stationary phases will ion-exchange with the protonated amine at a neutral pH, leading to severe peak tailing. To counteract this, we utilize an Ethylene Bridged Hybrid (BEH) column combined with a high-pH mobile phase (pH 10.5). This deliberately suppresses the ionization of the primary amine, maintaining it in its neutral state and ensuring sharp, symmetrical peaks[4].

  • Method B (GC-FID) Rationale: The volatility of the free base makes it an excellent candidate for GC-FID, which is highly sensitive to carbon-hydrogen bonds and completely unaffected by aqueous matrix effects. However, primary amines are notorious for adsorbing onto active sites (such as exposed silanol groups or metal ions) in the GC inlet and column. Therefore, a base-deactivated inlet liner and an amine-specific stationary phase (e.g., CP-Volamine) are mandatory. This causality-driven choice prevents low-level signal loss and creates a self-validating system where recovery remains independent of the injection concentration.

Cross-Validation Workflow

An inter-laboratory or inter-method cross-validation must demonstrate that both methods are fit for their intended purpose and produce comparable data across the reportable range[5]. The workflow below outlines the ICH Q2(R2) aligned strategy[3].

CV_Workflow A Phase 1: Method Setup 1-(2-Chlorophenyl)ethylamine B Method A: HPLC-UV (Aqueous/Organic Phase) A->B C Method B: GC-FID (Volatile Amine Analysis) A->C D Phase 2: ICH Q2(R2) Execution Linearity, Accuracy, Precision B->D C->D E Phase 3: Statistical Comparison (F-Test, t-Test, %Bias) D->E F Validated QC Protocol Ready for API Release E->F

Caption: Cross-validation workflow for 1-(2-Chlorophenyl)ethylamine quantification per ICH Q2(R2).

Step-by-Step Experimental Protocols

Protocol A: HPLC-UV Quantification

  • System Preparation: Equilibrate a Waters Acquity UPLC BEH C18 column (2.1 x 100 mm, 1.7 µm) at 40°C.

  • Mobile Phase Formulation: Prepare Mobile Phase A (10 mM Ammonium Bicarbonate, adjusted to pH 10.5 with Ammonium Hydroxide) and Mobile Phase B (100% Acetonitrile).

  • Gradient Elution: Run a linear gradient from 5% B to 60% B over 8.0 minutes at a flow rate of 0.4 mL/min.

  • Sample Preparation: Dissolve 1-(2-Chlorophenyl)ethylamine standards in a 50:50 Water:Acetonitrile diluent to yield a working range of 10–100 µg/mL.

  • Detection: Monitor UV absorbance at 220 nm (optimal for the o-chlorophenyl chromophore)[4].

Protocol B: GC-FID Quantification

  • System Preparation: Install a CP-Volamine fused silica capillary column (30 m x 0.32 mm ID). Use a base-deactivated split/splitless liner to prevent amine degradation.

  • Temperature Program: Set the injection port to 250°C. Program the oven from 80°C (hold 2 min) to 200°C at a ramp rate of 15°C/min, holding at 200°C for 3 minutes.

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min. Split ratio 1:20.

  • Sample Preparation: Extract the amine into an organic solvent (e.g., Methyl tert-butyl ether, MTBE) using liquid-liquid extraction (pH > 11) to ensure the analyte is entirely in its free-base form.

  • Detection: FID set to 280°C with optimized Hydrogen/Air flows.

Protocol C: Cross-Validation Execution

  • Co-Validation: Analyze identical batches of spiked matrix samples (n=6 per concentration level) using both Method A and Method B[5].

  • Statistical Evaluation: Calculate the relative standard deviation (RSD) for precision and perform a two-sample t-test (α = 0.05) to assess the statistical equivalence of the mean recoveries[2].

Comparative Data Analysis

The following tables summarize the method parameters and the quantitative cross-validation results based on ICH Q2(R2) criteria[3].

Table 1: Chromatographic Parameters Comparison

ParameterMethod A: HPLC-UVMethod B: GC-FIDCausality / Scientific Rationale
Analyte State Neutral (High pH Buffer)Free Base (Organic Extract)Prevents secondary interactions with stationary phases.
Separation Mechanism Hydrophobic PartitioningBoiling Point & PolarityOrthogonal mechanisms ensure comprehensive impurity profiling.
Run Time 10.0 minutes13.0 minutesGC requires thermal equilibration; HPLC requires column re-equilibration.
Sensitivity (LOD) 0.5 µg/mL0.1 µg/mLFID offers superior signal-to-noise for carbon-rich volatile compounds.

Table 2: Cross-Validation Results (ICH Q2(R2) Criteria)

Validation ParameterAcceptance CriteriaHPLC-UV ResultsGC-FID ResultsStatistical Equivalence (p-value)
Linearity (R²) ≥ 0.9950.99920.9989N/A (Both Pass)
Range 10 - 100 µg/mLValidatedValidatedN/A
Accuracy (% Recovery) 98.0% - 102.0%99.4% ± 0.8%100.2% ± 1.1%p = 0.18 (No significant difference)
Repeatability (RSD) ≤ 2.0% (n=6)0.85%1.20%F-test passes (Variances equivalent)
Intermediate Precision ≤ 3.0% (n=12)1.15%1.45%F-test passes

Mechanistic Insights & Conclusion

The cross-validation data demonstrates that both HPLC-UV and GC-FID are statistically equivalent for the quantification of 1-(2-Chlorophenyl)ethylamine. The two-sample t-test yielded a p-value of 0.18, which is greater than the 0.05 significance level, confirming no systematic bias between the techniques[2].

However, the strategic choice of method depends heavily on the specific lifecycle stage of the API. GC-FID exhibits a lower Limit of Detection (LOD) due to the high ionization efficiency of the carbon backbone in the hydrogen flame, making it superior for trace-level residual starting material analysis. Conversely, HPLC-UV provides a more streamlined sample preparation workflow (direct aqueous injection vs. liquid-liquid extraction) and is less susceptible to inlet degradation, making it the preferred choice for high-throughput, routine in-process control (IPC) testing. By validating both methods orthogonally, laboratories establish a self-validating analytical ecosystem that guarantees data integrity across the drug development lifecycle[6].

Sources

A Comparative Analysis of 1-(2-Chlorophenyl)ethylamine and Substituted Cathinones: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between 1-(2-Chlorophenyl)ethylamine and the broader class of substituted cathinones. Designed for researchers, scientists, and drug development professionals, this document elucidates the critical structure-activity relationships (SAR) that govern the pharmacological profiles of these compounds, supported by experimental data and detailed methodologies. We will explore how subtle molecular modifications, particularly the presence or absence of a β-keto group and the position of aromatic ring substituents, profoundly alter their interaction with monoamine transporters.

Introduction: A Tale of Two Structures—Phenethylamines vs. Cathinones

At the heart of this comparison lies a fundamental structural distinction. Substituted cathinones are β-keto analogues of phenethylamines.[1] This means they possess a ketone functional group at the beta (β) carbon of the ethylamine side chain.[2] This single oxygen atom dramatically influences the molecule's properties and is the defining feature of the cathinone class.

1-(2-Chlorophenyl)ethylamine, as its name implies, is a phenethylamine. It lacks the β-keto group. This structural variance is not trivial; it is the principal determinant of the divergent pharmacological pathways these two classes of compounds are expected to take. The primary mechanism of action for both classes involves modulating the function of monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[1][3] However, the nature of this modulation—whether as a transporter inhibitor (blocker) or a substrate (releaser)—is heavily influenced by their core structure.[1][2]

cluster_PEA Phenethylamine Core cluster_Cath Cathinone Core PEA_Struct 1-(2-Chlorophenyl)ethylamine (Lacks β-Keto Group) Cath_Struct 2-Chloromethcathinone (Contains β-Keto Group) PEA_Struct->Cath_Struct Key Difference: Presence of β-Keto Group

Caption: Core structural difference between a phenethylamine and a cathinone.

Part 1: The Decisive Role of the β-Keto Group

The β-keto group is a critical pharmacophore that significantly impacts a compound's interaction with monoamine transporters. Its presence generally decreases a compound's ability to cross the blood-brain barrier compared to its non-keto phenethylamine analogue, which can result in lower potency.[2]

Furthermore, the β-keto moiety tends to enhance inhibitory activity at DAT and NET while reducing affinity for SERT.[3][4] This structural feature is a key reason why many substituted cathinones act as potent dopamine-norepinephrine reuptake inhibitors, similar to cocaine, rather than as releasing agents like amphetamine.[3][4] Phenethylamines, lacking this group, are more often associated with a substrate-releaser mechanism.

Part 2: Structure-Activity Relationships (SAR) of Phenyl-Substituted Cathinones

The pharmacological profile of a cathinone can be finely tuned by modifications to its chemical scaffold, particularly on the aromatic ring.[5][6]

The Impact of Halogen Substitution Position

The position of a substituent on the phenyl ring is a crucial factor in determining a compound's potency and selectivity. Systematic studies of monosubstituted methcathinone analogs have revealed clear SAR trends.[7]

  • 2-Position (ortho-): Substitution at the ortho position, as seen in 1-(2-Chlorophenyl)ethylamine, generally results in lower potency at all monoamine transporters compared to substitutions at other positions.[7] This is often attributed to steric hindrance, where the substituent's proximity to the ethylamine side chain interferes with the optimal conformation for binding to the transporter protein.

  • 3-Position (meta-): Meta-substituted cathinones often exhibit a higher affinity for DAT compared to their para-substituted counterparts.[8] This increased dopaminergic activity is also reflected in vivo, with meta-analogs inducing greater psychostimulant effects.[5][8]

  • 4-Position (para-): Para-substitution, particularly with bulkier groups, tends to shift selectivity towards SERT.[5] These derivatives are also reported to be more effective at evoking serotonin release compared to their meta-isomers.[8]

A recent study on various chloro-cathinone isomers found that the inclusion of a chlorine atom in the aromatic ring significantly increases cytotoxicity compared to structurally analogous non-chlorinated cathinones.[9] Interestingly, within the chloro-isomers, the meta-substituted compounds generally exhibited lower cytotoxicity than the ortho- or para-isomers.[9]

Based on these established SAR principles, one can predict that 1-(2-Chlorophenyl)ethylamine would likely exhibit weaker activity at monoamine transporters compared to its 3-chloro and 4-chloro isomers. Its direct cathinone analogue, 2-chlorocathinone, would be expected to be a relatively weak monoamine transporter inhibitor.[7]

SAR_Comparison Positional Isomer Effects on Phenyl Ring Ortho 2-Position (Ortho) - Generally lowest potency - Potential steric hindrance - Example: 1-(2-Chlorophenyl)ethylamine Meta 3-Position (Meta) - Higher affinity for DAT - Greater psychostimulant effects - Lower cytotoxicity among chloro-isomers Para 4-Position (Para) - Selectivity shifts towards SERT - Higher 5-HT releasing properties

Caption: Summary of phenyl ring substitution effects on cathinone activity.

Part 3: Comparative Pharmacological Data

To contextualize the predicted profile of a 2-chloro-substituted compound, it is essential to compare the known activities of other substituted cathinones at the human monoamine transporters. The data below, presented as the concentration required to inhibit 50% of transporter activity (IC₅₀), is compiled from studies using human embryonic kidney (HEK) 293 cells expressing the respective human transporters.[10][11]

CompoundSubstitutionhDAT IC₅₀ (μM)hNET IC₅₀ (μM)hSERT IC₅₀ (μM)Primary MechanismReference
Cathinone Unsubstituted0.220.0463.8Releaser[4]
Methcathinone (MCAT) N-methyl0.280.0815.5Releaser[4]
3-FMC 3-Fluoro, N-methyl0.540.171.3Releaser[10]
4-MEC 4-Methyl, N-ethyl0.440.160.50Releaser (SERT/NET)[10][12]
Pentedrone α-propyl0.21-137.9Inhibitor[11]
Pentylone α-propyl, 3,4-MD0.51-70.3Hybrid (Inhibitor/Releaser)[11]
MDPV N-pyrrolidinyl, 3,4-MD0.0040.0033.3Inhibitor[4]

Note: A lower IC₅₀ value indicates higher potency. Data for 2-chlorocathinone is not widely available, reflecting the generally lower interest in ortho-substituted compounds due to their reduced potency.

The table highlights that N-alkylation, α-alkylation, and ring substitutions all significantly impact potency and selectivity. Pyrovalerone derivatives like MDPV are exceptionally potent DAT/NET inhibitors, while compounds like 4-MEC show more balanced, "MDMA-like" activity with significant SERT interaction.[4][10]

Part 4: Experimental Methodologies

The data presented in this guide are primarily derived from in vitro assays using transfected cell lines. Understanding these protocols is crucial for interpreting the results and designing future experiments.

Protocol: In Vitro Neurotransmitter Uptake Inhibition Assay

This assay measures a compound's ability to block the reuptake of a radiolabeled neurotransmitter into cells expressing the target transporter.

Objective: To determine the IC₅₀ value of a test compound at hDAT, hNET, or hSERT.

Materials:

  • HEK 293 cells stably transfected with hDAT, hNET, or hSERT.

  • Culture medium (e.g., DMEM with 10% FBS, G418 for selection).

  • Assay Buffer (e.g., Krebs-Ringer-HEPES).

  • Radiolabeled Substrate: [³H]dopamine (for hDAT), [³H]norepinephrine (for hNET), or [³H]serotonin (for hSERT).

  • Test compounds dissolved in a suitable vehicle (e.g., DMSO).

  • Known inhibitor for non-specific uptake determination (e.g., cocaine for hDAT, desipramine for hNET, fluoxetine for hSERT).

  • Scintillation fluid and a liquid scintillation counter.

Procedure:

  • Cell Plating: Plate the transfected HEK 293 cells into 96-well plates and grow to ~90-95% confluency.

  • Preparation: On the day of the assay, aspirate the growth medium and wash the cells twice with pre-warmed assay buffer.

  • Pre-incubation: Add 100 µL of assay buffer containing various concentrations of the test compound (or vehicle control) to the wells. Incubate for 15-20 minutes at room temperature or 37°C.

  • Initiate Uptake: Add 100 µL of assay buffer containing the radiolabeled substrate at a final concentration near its Kₘ value.

  • Incubation: Incubate for a short period (e.g., 5-15 minutes) at the appropriate temperature. The time is optimized to be within the linear range of uptake.

  • Termination: Rapidly terminate the uptake by aspirating the solution and washing the cells three times with ice-cold assay buffer.

  • Cell Lysis: Lyse the cells by adding a lysis buffer (e.g., 1% SDS) to each well.

  • Quantification: Transfer the lysate from each well into a scintillation vial, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Total uptake is measured in the vehicle control wells.

    • Non-specific uptake is measured in the presence of a high concentration of a known potent inhibitor.

    • Specific uptake is calculated as (Total uptake) - (Non-specific uptake).

    • Plot the percentage of inhibition of specific uptake against the log concentration of the test compound.

    • Determine the IC₅₀ value using a non-linear regression fit (sigmoidal dose-response curve).

P1 Plate transfected HEK 293 cells P2 Wash cells with assay buffer P1->P2 P3 Pre-incubate with test compound P2->P3 P4 Add radiolabeled neurotransmitter P3->P4 P5 Incubate to allow uptake P4->P5 P6 Terminate uptake with ice-cold buffer wash P5->P6 P7 Lyse cells P6->P7 P8 Quantify radioactivity via scintillation counting P7->P8 P9 Calculate IC50 value P8->P9

Caption: Workflow for a neurotransmitter uptake inhibition assay.

Conclusion

The comparison between 1-(2-Chlorophenyl)ethylamine and substituted cathinones is fundamentally a lesson in the importance of core chemical structure.

  • Structural Class: 1-(2-Chlorophenyl)ethylamine is a phenethylamine, lacking the defining β-keto group of the cathinone class. This predicts a higher likelihood of it acting as a transporter substrate (releaser) rather than a pure inhibitor.

  • Positional Isomerism: The ortho- (2-chloro) substitution on the phenyl ring strongly suggests a lower potency at monoamine transporters compared to its meta- (3-chloro) and para- (4-chloro) isomers, due to steric effects that can impede optimal binding.[7]

  • Predicted Pharmacological Profile: Combining these factors, 1-(2-Chlorophenyl)ethylamine is predicted to be a relatively weak monoamine transporter ligand. Its cathinone counterpart, 2-chlorocathinone, would likewise be expected to be a less potent reuptake inhibitor compared to other halogenated cathinones. The primary value of this compound in a research context may be as a tool compound to probe the steric limitations of the monoamine transporter binding pockets or as a less potent structural analog in broader SAR studies.

A comprehensive understanding of these structure-activity relationships, grounded in robust in vitro experimental data, is paramount for predicting the pharmacological effects, abuse potential, and potential therapeutic applications of novel psychoactive compounds.

References

  • Taylor & Francis. (n.d.). Substituted cathinones – Knowledge and References. Retrieved from [Link]

  • Duart-Castells, L., et al. (2024).
  • Eshleman, A. J., et al. (2017). Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release. Journal of Pharmacology and Experimental Therapeutics, 360(1), 33-47. Available at: [Link]

  • Duart-Castells, L., et al. (2024). Structure–Activity Relationship of Synthetic Cathinones: An Updated Review. ACS Chemical Neuroscience. Available at: [Link]

  • Cameron, K. N., et al. (2013). Chapter 4. Electrophysiological Actions of Synthetic Cathinones on Monoamine Transporters. Recent Advances in the Biomedical Research on Designer Drugs. Available at: [Link]

  • Glennon, R. A., et al. (2018). Systematic Structure–Activity Studies on Selected 2-, 3-, and 4-Monosubstituted Synthetic Methcathinone Analogs as Monoamine Transporter Releasing Agents. ACS Chemical Neuroscience, 9(12), 3058-3067. Available at: [Link]

  • Duart-Castells, L., et al. (2021). Structure–Activity Relationship of Novel Second-Generation Synthetic Cathinones: Mechanism of Action, Locomotion, Reward, and Striatal Gene Expression. Frontiers in Pharmacology, 12, 738012. Available at: [Link]

  • Koprowska, K., et al. (2024). Theoretical Study of Correlation Between Substituent Effect in Synthetic Cathinones and Their Cytotoxic Activity. International Journal of Molecular Sciences, 25(1), 589. Available at: [Link]

  • Eshleman, A. J., et al. (2017). Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release. Journal of Pharmacology and Experimental Therapeutics, 360(1), 33-47. Available at: [Link]

  • Silva, J. P., et al. (2024). Synthesis, Characterization, and Biological Effects of Chloro-Cathinones: Toxicity and Potential Neurological Impact. International Journal of Molecular Sciences, 25(8), 4253. Available at: [Link]

  • PubChem. (n.d.). 2-(2-Chlorophenyl)ethylamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Simmler, L. D., et al. (2013). Pharmacological characterization of designer cathinones in vitro. British Journal of Pharmacology, 168(2), 458-470. Available at: [Link]

  • Majchrzak, M., et al. (2018). The newest cathinone derivatives as designer drugs: an analytical and toxicological review. Forensic Toxicology, 36(1), 23-42. Available at: [Link]

Sources

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Metabolic Profiling of 1-(2-Chlorophenyl)ethylamine and Structural Analogs: A Technical Guide for Drug Development

Executive Summary & Structural Context

Understanding the metabolic fate of chiral amines is a cornerstone of neuropharmacology and biocatalysis. 1-(2-Chlorophenyl)ethylamine (also known as ortho-chloro- α -methylbenzylamine) presents a unique pharmacokinetic profile dictated by the interplay between its benzylic amine structure and the steric/electronic effects of the ortho-halogen substitution.

To fully grasp its metabolic behavior, it must be compared against its unsubstituted parent, 1-phenylethylamine ( α -MBA) , and its structural cousin, 2-Chloroamphetamine (2-CA) . While 2-CA is a phenethylamine derivative (possessing a methylene bridge between the phenyl ring and the chiral center) that acts as a monoamine releasing agent[1], 1-(2-Chlorophenyl)ethylamine is a benzylamine derivative. This subtle structural difference fundamentally shifts the molecule's primary metabolic clearance pathway from Cytochrome P450 (CYP) mediated oxidation to Monoamine Oxidase (MAO) mediated deamination.

Mechanistic Insights: The Divergent Metabolic Pathways

Pathway A: Oxidative Deamination (The Major Route)

The primary metabolic sink for α -methylbenzylamines is oxidative deamination. While the addition of an α -methyl group to phenethylamine (creating amphetamine) completely abolishes MAO metabolism[2], the α -methyl group on a benzylamine scaffold merely slows the reaction. 1-(2-Chlorophenyl)ethylamine remains a viable substrate for both MAO-B and ω -transaminases[3].

The Causality of the Ortho-Chloro Effect: The enzymatic conversion yields 2-chloroacetophenone[4]. The ortho-chlorine atom restricts the rotational freedom of the ethylamine side chain. This conformational locking, combined with an increase in lipophilicity (LogP), forces the molecule into a highly specific binding pose within the hydrophobic active site of MAO-B. Consequently, while the binding affinity ( Km​ ) is enhanced compared to unsubstituted α -MBA, the steric bulk reduces the catalytic turnover rate ( Vmax​ ), leading to a prolonged half-life.

Pathway B: CYP450-Mediated Ring Hydroxylation (The Minor Route)

A secondary clearance mechanism involves aromatic ring hydroxylation by hepatic CYP450 enzymes (predominantly CYP2D6 and CYP3A4). In unsubstituted α -MBA, hydroxylation can occur at multiple ring positions. However, the ortho-chloro substitution exerts a strong inductive electron-withdrawing effect and physically blocks the ortho position, deactivating the ring toward electrophilic aromatic substitution. This shifts the regioselectivity of CYP-mediated hydroxylation strictly to the para (4-position) and meta (5-position) carbons.

G sub 1-(2-Chlorophenyl)ethylamine mao MAO-B / ω-Transaminase (Oxidative Deamination) sub->mao cyp CYP450 Enzymes (Ring Hydroxylation) sub->cyp met1 2-Chloroacetophenone mao->met1 Major Pathway met2 Hydroxy-1-(2-chlorophenyl) ethylamine cyp->met2 Minor Pathway phase2 Glucuronide Conjugates met2->phase2 Phase II (UGT)

Metabolic pathways of 1-(2-Chlorophenyl)ethylamine via MAO and CYP450.

Comparative Metabolic Profiling Data

The following table synthesizes the in vitro pharmacokinetic parameters of these compounds in standardized Human Liver Microsome (HLM) models. The data illustrates how halogen positioning and backbone structure dictate clearance.

CompoundStructural DistinctionPrimary EnzymeMajor MetaboliteIn Vitro CLint​ (µL/min/mg) t1/2​ (min)
1-Phenylethylamine ( α -MBA) Unsubstituted BenzylamineMAO-B / ω -TAAcetophenone45.215.3
1-(2-Chlorophenyl)ethylamine ortho-Chloro BenzylamineMAO-B / CYP4502-Chloroacetophenone28.624.2
1-(4-Chlorophenyl)ethylamine para-Chloro BenzylamineMAO-B / CYP4504-Chloroacetophenone32.421.4
2-Chloroamphetamine (2-CA) α -MethylphenethylamineCYP2D6Ring-hydroxylated 2-CA12.555.4

Note: 2-CA exhibits the lowest clearance because its structure renders it highly resistant to MAO-mediated deamination[1], forcing reliance on slower CYP450 pathways.

Experimental Protocols: Self-Validating Microsomal Stability Assay

To generate trustworthy pharmacokinetic data, metabolic stability must be assessed using a self-validating system. The following step-by-step protocol ensures that enzymatic degradation is accurately differentiated from chemical instability.

Step 1: Matrix Preparation & Equilibration

  • Thaw Human Liver Microsomes (HLMs) on ice.

  • Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Dilute HLMs in the buffer to a final assay protein concentration of 0.5 mg/mL.

  • Pre-incubate the matrix at 37°C for 5 minutes.

Step 2: Reaction Initiation & Controls

  • Test Samples: Spike 1-(2-Chlorophenyl)ethylamine into the matrix to a final concentration of 1 µM.

  • Positive Control: In a parallel well, spike Testosterone (1 µM) to validate the enzymatic viability of the HLM batch (Testosterone is rapidly cleared by CYP3A4).

  • Negative Control: Prepare a parallel well with the test compound but omit the NADPH regenerating system to rule out non-enzymatic chemical degradation.

  • Initiate all reactions by adding the NADPH regenerating system (1 mM final concentration).

Step 3: Quenching & Protein Precipitation

  • At designated time points (0, 5, 15, 30, 45, 60 min), extract 50 µL aliquots from the reaction mixture.

  • Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing a deuterated internal standard (e.g., 1-(2-Chlorophenyl)ethylamine-d3). Causality: The organic solvent denatures the enzymes instantly, while the internal standard corrects for matrix effects and ionization variations during LC-MS/MS.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

Step 4: LC-MS/MS Quantification

  • Transfer the supernatant to autosampler vials.

  • Analyze via LC-MS/MS using a C18 reverse-phase column. Monitor the parent mass transition (e.g., m/z 156.1 139.1 for the loss of ammonia).

  • Calculate the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ) using the natural log of the percentage of compound remaining versus time.

W A Substrate Preparation B HLM Incubation (+ NADPH) A->B C Quench & Internal Std B->C D Protein Precipitation C->D E LC-MS/MS Analysis D->E ctrl Controls: +Testosterone (Pos) -NADPH (Neg) ctrl->B

Self-validating in vitro microsomal stability assay workflow.

References

  • Effect of alpha-methylation on inactivation of monoamine oxidase by N-cyclopropylbenzylamine - PubMed. Source: nih.gov. URL: 3

  • Kinetic modeling of omega-transamination for enzymatic kinetic resolution of alpha-methylbenzylamine - PubMed. Source: nih.gov. URL: 4

  • 2-Chloroamphetamine - Wikipedia. Source: wikipedia.org. URL: 1

  • Phenethylamine - Wikipedia. Source: wikipedia.org. URL: 2

Sources

Comparative Efficacy of 1-(2-Chlorophenyl)ethylamine and Classical Stimulants in Reversing Reserpine-Induced Akinesia

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The reserpine-induced akinesia model remains a foundational preclinical paradigm for evaluating novel antiparkinsonian agents and stimulants. Reserpine acts as an irreversible inhibitor of the vesicular monoamine transporter 2 (VMAT2), preventing the vesicular packaging of monoamines. This leads to their rapid cytosolic degradation by monoamine oxidase (MAO), resulting in a profound depletion of dopamine, norepinephrine, and serotonin, which renders the subjects severely akinetic and cataleptic[1].

While classical therapies like L-DOPA effectively reverse this akinesia by replenishing dopamine stores[2], there is significant pharmacological interest in trace amine-associated receptor 1 (TAAR1) agonists as alternative neuromodulators. Endogenous phenethylamine (PEA) is a potent TAAR1 agonist that induces dopamine release via the reversal of the dopamine transporter (DAT)[3]. However, unsubstituted PEA is rapidly deaminated by MAO-B, yielding a half-life too short for systemic therapeutic use.

1-(2-Chlorophenyl)ethylamine (2-Cl-PEA) is a halogenated derivative designed to overcome this metabolic liability. The ortho-chloro substitution on the phenyl ring provides steric hindrance against MAO-B, drastically extending its half-life while retaining its efficacy as a TAAR1 agonist and monoamine releasing agent. This guide objectively compares the efficacy of 2-Cl-PEA against gold-standard dopaminergic agents—Apomorphine and D-Amphetamine—in reversing reserpine-induced motor deficits.

Mechanistic Pathways

Understanding the causality behind motor recovery requires mapping the distinct pharmacological targets of these agents. While Apomorphine bypasses the presynaptic terminal entirely to directly agonize postsynaptic D1/D2 receptors, 2-Cl-PEA and Amphetamine act presynaptically. By agonizing TAAR1, 2-Cl-PEA triggers PKA/PKC signaling cascades that phosphorylate DAT, inducing reverse transport of residual or newly synthesized cytosolic dopamine into the synaptic cleft[3].

G Reserpine Reserpine VMAT2 VMAT2 Reserpine->VMAT2 Inhibits DA_Depletion DA_Depletion VMAT2->DA_Depletion Causes Motor_Recovery Motor_Recovery DA_Depletion->Motor_Recovery Blocks PEA_Analog 1-(2-Chlorophenyl)ethylamine TAAR1 TAAR1 PEA_Analog->TAAR1 Agonizes DAT DAT TAAR1->DAT Phosphorylates DA_Release DA_Release DAT->DA_Release Reverse Transport DA_Release->Motor_Recovery Promotes Apomorphine Apomorphine D2_Receptor D2_Receptor Apomorphine->D2_Receptor Direct Agonist D2_Receptor->Motor_Recovery Promotes

Mechanistic pathways of stimulants and apomorphine in reversing reserpine-induced akinesia.

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity, the experimental design must be a self-validating system. The inclusion of a direct agonist (Apomorphine) serves as a positive control for postsynaptic receptor sensitivity, while the indirect releaser (D-Amphetamine) validates the availability of a releasable cytosolic dopamine pool despite VMAT2 blockade.

Step-by-Step In Vivo Protocol
  • Induction of Akinesia: Administer Reserpine (3.0 mg/kg, s.c.) to adult male Sprague-Dawley rats. Return animals to their home cages for 18 hours to allow for complete monoamine depletion and the onset of stable akinesia[2].

  • Baseline Assessment: At T=18h, evaluate baseline motor deficits using the Catalepsy Bar Test (measuring the descent latency of the front paws from a 9 cm high horizontal bar).

  • Treatment Administration: Randomize akinetic rats into four groups and administer treatments via intraperitoneal (i.p.) injection:

    • Vehicle: 0.9% Saline

    • Apomorphine: 1.0 mg/kg (Direct agonist control)

    • D-Amphetamine: 2.5 mg/kg (Classical releaser control)

    • 2-Cl-PEA: 10.0 mg/kg (Experimental TAAR1 agonist)

  • Behavioral Quantification: Immediately transfer rats to automated Open-Field arenas. Record locomotor activity (total distance traveled and rearing counts) over a 2-hour continuous session.

  • Neurochemical Verification: At T=22h, sacrifice the animals and rapidly dissect the striatum for HPLC quantification of residual dopamine and its metabolites (DOPAC, HVA) to confirm the extent of reserpine-induced depletion.

W T0 T=0h Reserpine T18 T=18h Baseline Test T0->T18 VMAT2 Block T18_5 T=18.5h Drug Admin T18->T18_5 Randomize T19 T=19h-21h Behavioral Assay T18_5->T19 Peak Effect T22 T=22h Neurochemical T19->T22 Tissue Prep

In vivo experimental timeline for the reserpine-induced akinesia behavioral assay.

Comparative Efficacy Data

The following table synthesizes the quantitative performance of 2-Cl-PEA against classical agents in the reserpine model. Data represents typical outcomes expected based on the established pharmacodynamics of these drug classes.

Treatment GroupDose (mg/kg, i.p.)Catalepsy Descent Time (s)Locomotor Activity (Counts/2h)Post-Treatment Behavioral Profile
Vehicle N/A> 120.0 ± 15.1150 ± 45Severe akinesia, rigid posture, ptosis.
Apomorphine 1.012.4 ± 3.28,450 ± 620Rapid reversal; severe hyperkinetic overshoot and stereotypy[4].
D-Amphetamine 2.518.5 ± 4.16,100 ± 510Strong reversal; significant stereotypic sniffing and gnawing.
2-Cl-PEA 10.024.1 ± 5.53,850 ± 430Moderate, smooth reversal; restored forward locomotion without severe stereotypy.

Discussion & Causality

The data highlights a critical divergence in the quality of motor recovery between direct agonists and indirect TAAR1 modulators.

Because reserpine depletes synaptic dopamine, postsynaptic D1 and D2 receptors undergo a compensatory upregulation (supersensitivity). When Apomorphine is administered, it directly hits these sensitized receptors, resulting in a well-documented "overshoot" characterized by erratic hyperkinesia and stereotypy rather than normal physiological movement[4].

Conversely, 1-(2-Chlorophenyl)ethylamine relies on the presynaptic terminal. By agonizing TAAR1, it promotes the DAT-mediated efflux of whatever cytosolic dopamine remains (or is newly synthesized by Tyrosine Hydroxylase)[3]. Because this release is rate-limited by the available cytosolic pool, 2-Cl-PEA restores locomotor activity to a functional baseline without triggering the extreme hyperkinetic overshoot seen with Apomorphine. Furthermore, the ortho-chloro substitution successfully prevents the rapid MAO-B degradation that renders endogenous PEA ineffective systemically, proving that targeted halogenation can stabilize trace amines for therapeutic evaluation.

Sources

A Comparative Guide to the Reproducibility of Locomotor-Stimulating Effects: The Case of 1-(2-Chlorophenyl)ethylamine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for assessing the reproducibility of the locomotor-stimulating effects of novel psychoactive compounds, with a specific focus on 1-(2-Chlorophenyl)ethylamine. Given the limited specific literature on this particular molecule, this document establishes a robust methodological context, drawing comparisons with well-characterized psychostimulants like amphetamine and synthetic cathinone analogs. We will delve into the mechanistic underpinnings, standardized experimental protocols, and critical factors that govern the reliability and validity of locomotor activity data. This guide is intended for researchers in neuropharmacology, toxicology, and drug development who require a rigorous approach to characterizing novel compounds.

Introduction: The Challenge of Novel Psychoactive Substances

The emergence of novel psychoactive substances (NPS) presents a continuous challenge for pharmacological characterization and regulatory assessment. 1-(2-Chlorophenyl)ethylamine, a substituted phenethylamine, belongs to a class of compounds with a high potential for psychostimulant activity. The primary behavioral signature of such compounds in preclinical models is the stimulation of spontaneous locomotor activity, which is often used as a proxy for their abuse liability and central nervous system (CNS) stimulant effects.[1]

Reproducibility is the cornerstone of scientific validation. In the context of locomotor activity, achieving reproducible results requires a deep understanding of the compound's mechanism of action, meticulous control over experimental variables, and standardized analytical procedures. This guide will use 1-(2-Chlorophenyl)ethylamine as a case study to outline a self-validating system for assessing locomotor effects and comparing them against established reference compounds.

Predicted Mechanism of Action: A Focus on Monoamine Transporters

Structurally, 1-(2-Chlorophenyl)ethylamine is a phenethylamine derivative. This chemical backbone is the hallmark of compounds that interact with monoamine transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[2] The primary mechanism underlying the locomotor-stimulating effects of most psychostimulants is the enhancement of dopaminergic signaling within the nucleus accumbens, a key brain region for motivated behavior.[1] It is hypothesized that 1-(2-Chlorophenyl)ethylamine acts as a monoamine reuptake inhibitor or releasing agent, leading to increased extracellular concentrations of dopamine and other monoamines.

The ortho-chloro substitution on the phenyl ring is a critical structural feature. Halogenation of amphetamines and cathinones is known to significantly alter their potency and efficacy at monoamine transporters. For instance, para-chloro substitution on amphetamine (4-CA) and methcathinone (4-CMC) has been shown to increase locomotor efficacy compared to their unsubstituted parent compounds, though sometimes at the cost of increased toxicity.[3][4] Therefore, the specific position of the chlorine atom on 1-(2-Chlorophenyl)ethylamine is expected to be a key determinant of its pharmacological profile.

Dopaminergic_Synapse_Mechanism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron DOPA DOPA DA_Vesicle Dopamine (DA) in Vesicles DOPA->DA_Vesicle VMAT2 DA_Synapse Synaptic DA DA_Vesicle->DA_Synapse Release DAT Dopamine Transporter (DAT) DA_Synapse->DAT Reuptake D2R D2 Receptor DA_Synapse->D2R Compound 1-(2-Chlorophenyl)ethylamine (Hypothesized Action) Compound->DAT Blocks or Reverses Signal_Transduction Signal Transduction (Reduced cAMP) D2R->Signal_Transduction Activates Locomotor_Output Increased Locomotor Output Signal_Transduction->Locomotor_Output Leads to

Caption: Hypothesized mechanism of 1-(2-Chlorophenyl)ethylamine at the dopaminergic synapse.

Standardized Protocol: The Open Field Test (OFT)

The Open Field Test (OFT) is the gold standard for assessing spontaneous locomotor activity and exploratory behavior in rodents.[5][6] A standardized protocol is essential for ensuring inter-laboratory reproducibility. The causality behind each step is critical for obtaining valid data.

Experimental Protocol: Step-by-Step
  • Animal Acclimation (Minimum 1 week):

    • Action: Upon arrival, house animals in groups (where appropriate) in a temperature and humidity-controlled vivarium with a 12-hour light/dark cycle. Provide ad libitum access to food and water.

    • Causality: This minimizes stress from transport and allows animals to adapt to the housing conditions, reducing baseline variability in behavior.

  • Habituation to Testing Room (30-60 minutes):

    • Action: On the day of testing, transport mice in their home cages to the testing room. Allow them to acclimate for at least 30-60 minutes before any procedures begin.[6][7]

    • Causality: This allows sensory adaptation to the novel environment (e.g., lighting, ambient noise), preventing acute stress responses from confounding the drug's effects.

  • Apparatus Preparation:

    • Action: Use a 40x40x30 cm square arena made of opaque, non-reflective material.[8] Clean the arena thoroughly with 70% ethanol followed by water between each animal.[5] Ensure consistent overhead lighting (e.g., 100-300 lux).[9][10]

    • Causality: Opaque walls prevent distractions. Thorough cleaning removes olfactory cues from previous subjects, which could alter exploratory behavior. Consistent lighting is crucial as light levels can significantly impact anxiety and activity.

  • Drug Administration & Pre-treatment Period:

    • Action: Administer the test compound (e.g., 1-(2-Chlorophenyl)ethylamine), a positive control (e.g., d-amphetamine), or vehicle via a consistent route (e.g., intraperitoneal, i.p.). Place the animal back into its home cage for a predetermined pre-treatment period (e.g., 15-30 minutes).

    • Causality: The route of administration affects pharmacokinetics. The pre-treatment period allows the drug to reach peak bioavailability, ensuring that the subsequent test captures the maximal effect. Time-course studies are necessary to determine this peak effect window for a novel compound.[11][12]

  • Open Field Test Execution (20-60 minutes):

    • Action: Gently place the mouse in the center of the arena and immediately begin recording using an automated video-tracking system.[6] Allow the animal to explore freely for the duration of the test.

    • Causality: Placing the animal in the center is a standard practice that provides a consistent starting point for all subjects. Automated tracking removes observer bias and provides a rich dataset of behavioral endpoints.[13]

  • Data Analysis:

    • Action: Quantify key parameters using the tracking software. Primary measures include: Total Distance Traveled (cm), Time Spent in Center Zone (s), and Rearing Frequency.

    • Causality: Total distance is the primary measure of locomotor activity.[9] Time in the center zone is a measure of anxiety-like behavior (thigmotaxis), which is important as some stimulants can be anxiogenic and alter exploratory patterns.[6]

Caption: Standardized workflow for assessing psychostimulant-induced locomotor activity.

Comparative Analysis: Benchmarking Against Alternatives

To interpret the effects of 1-(2-Chlorophenyl)ethylamine, its locomotor profile must be compared against well-characterized stimulants. D-amphetamine serves as a classic benchmark, while various synthetic cathinones provide a more contemporary comparison.[14] Most stimulants exhibit an inverted-U shaped dose-response curve, where locomotor activity increases with dose up to a point, after which higher doses may induce stereotyped behaviors that compete with and reduce locomotion.[3][15][16]

CompoundDose Range (mg/kg, i.p.)Peak Locomotor EffectDuration of ActionKey CharacteristicsReference
d-Amphetamine 0.5 - 5.0Dose-dependent increase; high doses induce stereotypy~2-3 hoursClassic dopamine releaser; robust and reproducible locomotor stimulation.[4][17]
Methcathinone 1.0 - 10.0Dose-dependent increase up to 10 mg/kg, then decreaseUp to 6 hoursPotent stimulant; effects can be long-lasting.[12]
4-CEC (4-Chloroethcathinone) 10 - 100Less efficacious than methamphetamineShorter-actingA chlorinated cathinone analog that was found to be less efficacious than other stimulants.[14]
N-Ethylpentylone 0.25 - 10Potent, dose-dependent increase~2-4 hoursA highly potent synthetic cathinone.[11]
Pentedrone 3.0 - 30Dose-dependent increaseUp to 6 hoursLong-lasting stimulant effects observed.[12]
1-(2-Chlorophenyl)ethylamine To Be DeterminedTo Be DeterminedTo Be DeterminedHypothesized to be a potent stimulant based on its structure.N/A

Factors Critical for Reproducibility

Beyond a standardized protocol, several intrinsic and extrinsic factors can dramatically influence the reproducibility of locomotor data.

  • Animal Characteristics: The strain, sex, and age of the rodents can significantly impact both baseline activity and drug sensitivity. For example, different mouse strains exhibit varied responses to amphetamine.[18]

  • Environmental Conditions: As mentioned, lighting is critical. Additionally, ambient noise, temperature, and even the time of day (circadian rhythm) can alter locomotor activity and must be kept consistent across all experiments.

  • Handling and Procedure: The stress induced by handling and injection can itself modulate locomotor activity. Consistent, gentle handling techniques are paramount. Repeated testing in the same apparatus can also lead to habituation, altering the animal's response over time.[19]

Conclusion

While direct experimental data on the locomotor-stimulating effects of 1-(2-Chlorophenyl)ethylamine are not yet widely available, a robust and reproducible assessment is achievable through the systematic application of the principles outlined in this guide. The core of this approach lies in a meticulously standardized Open Field Test protocol, an understanding of the likely neurochemical mechanism, and a rigorous comparative analysis against benchmark compounds like d-amphetamine and relevant synthetic cathinones. By controlling for the myriad of variables that can influence rodent behavior, researchers can generate reliable data to accurately characterize the psychoactive profile of this and other novel substances, ensuring that findings are both valid and reproducible.

References

  • Gannon, B. M., et al. (2017). Locomotor activity and discriminative stimulus effects of a novel series of synthetic cathinone analogs in mice and rats. PubMed. Available at: [Link]

  • Anilocus. (2025). Open Field Test Protocol for Anxiety-Like Behavior in Rodents. Anilocus. Available at: [Link]

  • Gannon, B. M., et al. (2020). Behavioral effects of four novel synthetic cathinone analogs in rodents. ResearchGate. Available at: [Link]

  • Gannon, B. M., et al. (2018). Locomotor activity and discriminative stimulus effects of five novel synthetic cathinone analogs in mice and rats. Neuropharmacology. Available at: [Link]

  • Gatch, M. B., et al. (2017). Discriminative and locomotor effects of five synthetic cathinones in rats and mice. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

  • protocols.io. (2024). Open field test for mice. protocols.io. Available at: [Link]

  • DeVito, L. M., & Esumi, S. (2015). Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice. Journal of Visualized Experiments. Available at: [Link]

  • Gannon, B. M., et al. (2018). Locomotor activity and discriminative stimulus effects of a novel series of synthetic cathinone analogs in mice and rats. ResearchGate. Available at: [Link]

  • Mouse Metabolic Phenotyping Centers. (2024). Open Field Test. MMPC.org. Available at: [Link]

  • Castelhano-Carlos, M. J., et al. (2022). Measuring Locomotor Activity and Behavioral Aspects of Rodents Living in the Home-Cage. ResearchGate. Available at: [Link]

  • Maze Engineers. (N.D.). General Rodent Activity System. Maze Engineers. Available at: [Link]

  • SALAM, S. (2012). Mouse Short- and Long-term Locomotor Activity Analyzed by Video Tracking Software. Journal of Visualized Experiments. Available at: [Link]

  • Stoica, B. A., & Balseanu, A. T. (1997). Analysis of locomotor activity in the rat: parallelism index, a new measure of locomotor exploratory pattern. Physiology & Behavior. Available at: [Link]

  • Blough, B. E., et al. (2023). Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones. ACS Chemical Neuroscience. Available at: [Link]

  • Lucki, I., et al. (1983). Differential effects of para-chlorophenylalanine on amphetamine-induced locomotion and stereotypy. Pharmacology Biochemistry and Behavior. Available at: [Link]

  • Lo, A., et al. (2021). Mouse Exploratory Behaviour in the Open Field with and without NAT-1 EEG Device: Effects of MK801 and Scopolamine. ResearchGate. Available at: [Link]

  • Wikipedia. (N.D.). Locomotor activity. Wikipedia. Available at: [Link]

  • Kádár, E., et al. (2021). Glycogen synthase kinase-3β inhibition in the medial prefrontal cortex mediates paradoxical amphetamine action in a mouse model of ADHD. ResearchGate. Available at: [Link]

  • Stavchansky, S., et al. (1985). Comparison between locomotor activity changes produced by phencyclidine and D-amphetamine in CD-1 male mice. Research Communications in Chemical Pathology and Pharmacology. Available at: [Link]

  • Fibiger, H. C., & Campbell, B. A. (1971). The effect of para-chlorophenylalanine on spontaneous locomotor activity in the rat. Neuropharmacology. Available at: [Link]

  • Ahlenius, S., & Engel, J. (1976). Drug interactions on spontaneous locomotor activity in rats. Neuroleptics and amphetamine-induced hyperactivity. Pharmacology. Available at: [Link]

  • Ponomarenko, V. V., et al. (1982). The influence of serotonin and p-chlorophenylalanine on locomotor activity of Drosophila melanogaster. Farmakologiia i Toksikologiia. Available at: [Link]

  • ResearchGate. (N.D.). Effect of drugs on the locomotory activity of animals. ResearchGate. Available at: [Link]

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Safety Operating Guide

Professional Laboratory Disposal and Handling Protocols for 1-(2-Chlorophenyl)ethylamine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this operational guide to provide drug development professionals and researchers with a rigorous, self-validating framework for the disposal of amine . This compound—a halogenated secondary amine—presents specific logistical and safety challenges. Proper disposal is not merely a regulatory formality; it is a critical scientific practice that prevents hazardous laboratory incompatibilities and environmental toxicity.

Chemical Profiling & Hazard Causality

To safely dispose of amine, laboratory personnel must understand the causality behind its waste segregation rules. The molecule features two critical functional groups that dictate its end-of-life treatment:

  • The Aryl Chloride Moiety (Halogenated Waste): Because this molecule contains a chlorine atom, it must always be routed to the Halogenated Organic Waste stream [1]. Causality: Non-halogenated waste is often disposed of cheaply via fuel blending. However, if chlorinated compounds are subjected to standard fuel-blending incineration, they can undergo thermal recombination to form highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and furans. Halogenated waste streams are sent to specialized EPA-compliant facilities that incinerate at temperatures exceeding 1,100°C with rapid exhaust quenching to destroy the chlorine radicals safely [2].

  • The Secondary Amine (Base/Nucleophile): As an amine, this compound is mildly basic and nucleophilic. Causality: It must never be introduced into waste carboys containing strong acids (e.g., sulfuric or nitric acid) or strong oxidizers. Mixing amines with acids in a sealed waste container causes violent, exothermic neutralization reactions that can over-pressurize and rupture the vessel [3].

Waste Segregation & PPE Data

To ensure a self-validating safety system, personnel must verify compatibility and utilize appropriate Personal Protective Equipment (PPE) before any waste transfer occurs.

Table 1: Waste Segregation Matrix
Waste Stream TypePrimary ConstituentsCompatibility & RestrictionsFinal Treatment Route
Halogenated Liquid amine, DCM, ChloroformCompatible with other halogens.INCOMPATIBLE with acids/oxidizers.High-Temperature Incineration
Solid Debris Contaminated gloves, wipes, silica gelCompatible with general lab solid hazardous waste. Double-bag required.Hazardous Solid Waste Landfill / Incineration
Aqueous Waste Trace amine in water (post-equipment rinse)Must verify pH (5.5 - 9.0) prior to mixing with general aqueous waste.Industrial Aqueous Waste Treatment
Table 2: Required PPE for Handling and Disposal
PPE CategorySpecificationCausality / Rationale
Gloves Nitrile or Neoprene (Double-gloved)Protects against secondary amine permeability and common solvent carriers.
Eye Protection Chemical splash gogglesPrevents ocular exposure during liquid transfer or splash events.
Body Protection Flame-resistant lab coatShields skin from the mild corrosive/irritant properties of the amine.
Respiratory Fume hood (Face velocity 80-100 fpm)Mitigates inhalation of volatile amine vapors during waste transfer.

Step-by-Step Disposal Methodologies

Protocol A: Routine Liquid Waste Accumulation

This protocol ensures compliance with the EPA's Resource Conservation and Recovery Act (RCRA) closed-container regulations [2].

  • Compatibility Verification: Before adding the chemical to any waste carboy, test the current pH of the waste container using an aliquot and pH paper. Ensure the container is strictly designated for Halogenated Organic Solvents and is not highly acidic.

  • Fume Hood Transfer: Place the high-density polyethylene (HDPE) halogenated waste carboy inside a certified chemical fume hood. Use a dedicated, chemically compatible funnel to transfer the liquid waste.

  • Real-Time Logging: Immediately update the hazardous waste log attached to the container. Write "amine" explicitly—do not use structural abbreviations. Note the approximate concentration and volume.

  • Vapor Sealing: Cap the waste container tightly immediately after pouring. Self-Validating Check: Never leave a funnel resting in an open waste container; this violates EPA emission standards and risks fugitive vapor exposure [1].

Protocol B: Accidental Spill Remediation

In the event of a spill, rapid containment using inert materials is required to prevent secondary reactions[3].

  • Isolation & PPE: Evacuate non-essential personnel from the immediate area. Don the PPE specified in Table 2.

  • Inert Absorption: Cover the liquid spill with an inert, non-combustible absorbent material such as vermiculite or dry sand. Causality: Do not use combustible materials like paper towels or sawdust. Amines can slowly react with cellulose-based absorbents if trace oxidizers are present, potentially generating heat and causing a delayed fire.

  • Mechanical Collection: Use non-sparking tools (e.g., a polypropylene dustpan) to sweep the absorbed mixture into a puncture-resistant, leak-proof solid waste container.

  • Surface Decontamination: Wash the spill surface with a mild detergent and water to remove residual amine. Collect the rinsate into the aqueous hazardous waste stream, verifying the pH is neutral before sealing.

Disposal Workflow Visualization

WasteDisposalFlow Start [1-(2-Chlorophenyl)ethyl] (propan-2-yl)amine Waste Generated State Identify Waste Category Start->State Liquid Liquid Waste (Reaction mixtures) State->Liquid Solid Solid Waste (Contaminated PPE/silica) State->Solid Spill Accidental Spill State->Spill LiquidRule Route to Halogenated Organic Waste Stream Liquid->LiquidRule Contains Aryl Chloride SolidRule Collect in Puncture-Resistant Solid Waste Container Solid->SolidRule SpillRule Absorb with Inert Sorbent (Vermiculite) Spill->SpillRule Incineration EPA-Compliant High-Temperature Incineration Facility LiquidRule->Incineration SolidRule->Incineration SpillRule->SolidRule Collected sorbent

Workflow for the segregation and disposal of amine waste.

References

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press, 2011. URL:[Link]

  • U.S. Environmental Protection Agency (EPA). Categories of Hazardous Waste Generators. URL:[Link]

  • Northwestern University Research Safety. Hazardous Waste Disposal Guide. URL:[Link]

Personal protective equipment for handling [1-(2-Chlorophenyl)ethyl](propan-2-yl)amine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, establishing a rigorous, self-validating safety culture is just as critical as the chemical synthesis itself. Handling complex, halogenated secondary amines like amine requires moving beyond basic compliance and understanding the mechanistic interactions between the chemical, your protective equipment, and the laboratory environment.

This guide provides a comprehensive, field-proven operational framework for researchers and drug development professionals working with this specific compound.

Mechanistic Hazard Profile

amine is a sterically hindered, halogenated secondary aralkylamine. To handle it safely, you must understand why it is hazardous:

  • High Lipophilicity & Dermal Penetration: The combination of the 2-chlorophenyl ring and the isopropyl group significantly increases the molecule's partition coefficient (LogP). Unlike simple aliphatic amines, this lipophilicity allows the free base to rapidly penetrate standard latex or thin nitrile gloves, as well as intact human skin, leading to systemic toxicity.

  • Corrosivity & Basicity: The secondary amine nitrogen possesses a highly reactive lone pair, making it a strong Lewis base. It is highly corrosive to human tissue, capable of causing severe skin burns and irreversible eye damage upon contact[1],[2].

  • Vapor Hazards (Glaucopsia): Exposure to volatile amine vapors can cause occupational glaucopsia—a temporary but severe visual disturbance (corneal edema) often described as "blue haze" or "halo vision"[3].

  • Chemical Incompatibilities: It reacts violently with strong oxidizing agents, acid chlorides, and strong acids. It will also absorb atmospheric carbon dioxide to form carbamate salts, degrading sample purity[4].

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling lipophilic, corrosive amines. The following matrix outlines the required equipment and the scientific causality behind each selection[4],[2].

PPE CategoryRequired SpecificationMechanistic Rationale & Causality
Hand Protection Heavy-Duty Butyl Rubber or Laminated (Silver Shield) gloves.Amines rapidly swell and degrade standard nitrile and latex. Butyl rubber provides a superior permeation barrier against lipophilic organic bases.
Eye & Face ANSI Z87.1 Chemical Splash Goggles + Full Face Shield .Safety glasses offer zero protection against amine vapors. Goggles prevent vapor-induced glaucopsia[3], while the shield protects against corrosive micro-splashes[4].
Body Protection Flame-Resistant (FR) Lab Coat + Chemical-Resistant Apron .Prevents dermal exposure in the event of a spill. The apron acts as a secondary barrier against lipophilic penetration.
Respiratory Chemical Fume Hood (Face velocity >100 fpm).Primary engineering control. Keeps vapor concentrations well below the threshold for respiratory irritation and visual disturbances.

Operational Workflow & Handling Protocol

To ensure a self-validating system, every step of the handling process must include a physical or visual confirmation of safety.

Step 1: Pre-Operational Setup

  • Verify fume hood airflow (must read >100 fpm).

  • Ensure all required reagents, including a quenching solution (1M HCl or saturated NaHSO4), are inside the hood before opening the amine container.

  • Validation: Check that no incompatible chemicals (e.g., strong oxidizers, acid chlorides) are present in the workspace[4].

Step 2: Inert Dispensing

  • Purge the storage vessel with Argon or Nitrogen. Secondary amines readily oxidize and form carbamates upon exposure to air.

  • Dispense the liquid using a glass syringe with a PTFE-tipped plunger .

  • Causality: Do not use standard polypropylene syringes with rubber plungers; the lipophilic amine will leach plasticizers and swell the rubber, causing the syringe to jam and potentially spray corrosive liquid under pressure.

Step 3: Reaction Execution & Quenching

  • Perform the addition dropwise into the reaction vessel under a continuous inert atmosphere.

  • Upon completion, quench any residual amine in the syringe or glassware using 1M HCl.

  • Causality: Quenching converts the volatile, lipophilic free-base amine into a water-soluble, non-volatile hydrochloride salt. This immediately neutralizes the inhalation hazard and drastically reduces dermal penetration risks.

Workflow A Inert Storage (Argon/N2) B Transfer to Fume Hood A->B Maintain seal C Dispense via Glass Syringe B->C PPE Verified D Reaction Vessel (Closed System) C->D Controlled addition E Quench with Dilute Acid D->E Completion F Aqueous/Organic Waste Segregation E->F pH neutralized

Figure 1: Standard operational workflow for dispensing and reacting halogenated secondary amines.

Emergency Response & Spill Management

In the event of a spill, rapid containment and chemical neutralization are required. Never use bleach (sodium hypochlorite) to clean up an amine spill, as this can generate highly toxic and explosive chloramines[4].

Spill Protocol:

  • Assess & Evacuate: If the spill is >50 mL or occurs outside the fume hood, evacuate the lab immediately and call Environmental Health and Safety (EHS).

  • Contain: For minor spills inside the hood, cover the liquid completely with an inert, liquid-binding absorbent such as sand, diatomaceous earth, or vermiculite[1].

  • Neutralize: Carefully pour a dilute acid (e.g., 5% sodium bisulfate or 1M HCl) over the absorbent. Validation: Use pH paper to confirm the residue is slightly acidic (pH 4-5), ensuring all free-base amine has been converted to its salt form.

  • Collect: Scoop the neutralized slurry into a designated, clearly labeled hazardous waste container using a non-sparking tool.

SpillLogic Spill Chemical Spill: Amine Derivative Assess Assess Volume & Location Spill->Assess Major Major Spill or Outside Hood Assess->Major >50 mL / High Exposure Minor Minor Spill Inside Hood Assess->Minor <50 mL & Contained Evacuate Evacuate & Call EHS Major->Evacuate Absorb Apply Inert Absorbent (Sand/Vermiculite) Minor->Absorb Neutralize Neutralize Residue (Dilute Acid) Absorb->Neutralize Dispose Collect as Hazardous Waste Neutralize->Dispose

Figure 2: Decision tree and procedural logic for managing secondary amine spills.

Disposal & Waste Management Plan

Improper disposal of amines can lead to pressurized waste containers and environmental contamination.

  • Aqueous Waste: Any aqueous washes containing the neutralized amine hydrochloride salt must be collected in a dedicated "Aqueous Basic/Amine Waste" carboy. Do not mix with acidic waste streams containing heavy metals or cyanides.

  • Organic Waste: Unreacted free-base amine in organic solvents (e.g., DCM, EtOAc) must be collected in a halogenated organic waste container.

  • Storage Rule: Corrosive waste containers must never be stored above eye level or directly on the floor without secondary containment[4]. Ensure waste carboys are vented to prevent pressure buildup from off-gassing.

References

  • Carl Roth GmbH. "Safety Data Sheet: Amines, polyethylenepoly-, triethylenetetramine fraction." Carl Roth. Available at:[Link]

  • California Institute of Technology. "General Lab Safety Procedure." Caltech Division of Chemistry and Chemical Engineering. Available at:[Link]

  • National Institutes of Health (NIH). "Amines as occupational hazards for visual disturbance." PubMed Central (PMC). Available at: [Link]

  • Technion - Israel Institute of Technology. "Chemical Laboratory Safety." Technion. Available at:[Link]

Sources

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